methyl 3-bromo-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMMQAVWOFUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377401 | |
| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220664-31-3 | |
| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-bromo-1H-indole-2-carboxylate
CAS Number: 220664-31-3
Executive Summary
Methyl 3-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromine atom at the C3-position and a methyl ester at the C2-position provides two orthogonal reactive handles for extensive functionalization. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the compound's properties, a detailed and validated synthetic protocol, key applications in drug discovery, and essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework for its effective use in the laboratory.
Introduction to a Versatile Synthetic Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from anticancer to antiviral and neuropharmacological drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. This compound emerges as a particularly valuable derivative.
The true synthetic power of this molecule lies in its bifunctionality:
-
The methyl ester at the C2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a vector for extending the molecular framework.
-
The bromo substituent at the C3-position is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and heteroaryl moieties. This position is often critical for modulating potency and selectivity for biological targets.
This guide provides the technical insights necessary to leverage these features for the synthesis of novel and complex molecular entities.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 220664-31-3 | [3][4][5] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Purity | ≥97% (typical commercial grade) | N/A |
Spectroscopic Signature
While specific spectra should be run for each batch, the expected NMR and MS data provide a reliable fingerprint for identity and purity confirmation.
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic downfield singlet for the N-H proton (~12.5 ppm), aromatic multiplets for the benzene ring protons (7.2-8.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm). The absence of a proton signal at the C3-position is a key indicator of successful bromination.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the carbonyl carbon of the ester (~160 ppm), carbons of the indole ring system, and the methyl carbon of the ester (~52 ppm). The C3 carbon bearing the bromine will be significantly shifted.
-
Mass Spectrometry (ESI-MS): The analysis will reveal a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M+H]⁺ at m/z 254 and 256 in an approximate 1:1 ratio.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing this compound is through the electrophilic bromination of its precursor, methyl 1H-indole-2-carboxylate.
Causality Behind Experimental Choices
-
Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice. It is an electrophilic bromine source that is crystalline, easy to handle, and highly regioselective for the electron-rich C3-position of the indole nucleus. Its use avoids the hazards associated with handling liquid bromine.
-
Solvent System: Anhydrous acetonitrile (MeCN) is selected as the solvent. It effectively dissolves the indole substrate and NBS, ensuring a homogeneous reaction. Its relatively high polarity can stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, minimizing the formation of potential side products, such as dibrominated species. Allowing the reaction to warm to room temperature ensures completion.
Step-by-Step Synthetic Protocol
Reaction: Electrophilic bromination of methyl 1H-indole-2-carboxylate.
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of substrate) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
-
Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. A slow, dropwise addition is critical to maintain temperature control and maximize regioselectivity.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Quality Control
The crude product is typically purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel.
-
Column Chromatography: A gradient elution system of hexane and ethyl acetate is effective. The product will elute after the less polar impurities.
-
Purity Verification: The purity of the final product should be confirmed to be >97% using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow Diagram
Applications in Drug Discovery
The utility of this compound is most evident in its role as a versatile intermediate for creating libraries of novel compounds for high-throughput screening.
The Power of Palladium-Catalyzed Cross-Coupling
The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reacting the bromoindole with various boronic acids or esters introduces new aryl or heteroaryl groups. This is a common strategy to explore the Structure-Activity Relationship (SAR) of a lead compound by modifying its steric and electronic properties.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid alkynyl linker, which can be used to probe deeper into a protein's binding pocket or to serve as a precursor for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amine functionalities, which can introduce basic centers to improve solubility or form key hydrogen bonds with a biological target.
Case Study: Development of EP4 Receptor Antagonists
A notable application of this scaffold is in the synthesis of Prostaglandin E2 receptor 4 (EP4) antagonists.[6] The EP4 receptor is a G-protein coupled receptor involved in inflammation, pain, and oncology. Antagonizing this receptor is a promising therapeutic strategy. In this context, the indole core serves as the central scaffold, with the C3 position often functionalized to achieve high binding affinity and selectivity. The synthesis of arylamide derivatives from this compound is a key step in creating potent EP4 antagonists.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory.
-
Hazard Identification: While not acutely toxic, indole derivatives should be handled with care. The compound may cause skin, eye, and respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from strong oxidizing agents and bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[9]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, validated synthetic accessibility, and strategic bifunctionality provide chemists with a reliable and versatile platform for the rapid synthesis of diverse and complex molecular architectures. Understanding the principles outlined in this guide will empower researchers to fully exploit its synthetic potential in their pursuit of novel therapeutic agents and functional materials.
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- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. This compound | 220664-31-3.
- Cayman Chemical. SAFETY DATA SHEET.
- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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An In-depth Technical Guide to Methyl 3-Bromo-1H-indole-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for interacting with a wide range of biological targets. Within this vast chemical space, halogenated indole derivatives serve as exceptionally versatile intermediates, enabling a diverse array of chemical transformations for the synthesis of complex molecular architectures. This guide focuses on a key building block: Methyl 3-bromo-1H-indole-2-carboxylate .
This compound, featuring a bromine atom at the C3-position and a methyl ester at the C2-position, is a strategically important precursor in the synthesis of novel therapeutics. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the ester group can be readily modified or hydrolyzed, allowing for extensive structural diversification. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and organic synthesis.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature and possesses the key characteristics summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 254.08 g/mol | [3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| CAS Number | 220664-31-3 | [3] |
| Canonical SMILES | COC(=O)C1=C(Br)C2=CC=CC=C2N1 | Inferred from structure |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | General knowledge |
Structural Representation
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A logical synthetic route starts with commercially available methyl 1H-indole-2-carboxylate. The critical step is the regioselective bromination at the C3 position. The indole nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution.
Caption: Proposed workflow for the synthesis of the target compound.
Causality Behind Experimental Choices
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine (Br⁺), which helps to minimize side reactions and improve regioselectivity for the desired C3-substituted product.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used. They are effective at dissolving the starting materials and reagents while facilitating the ionic mechanism of the electrophilic substitution without interfering with the reaction.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its capacity as a versatile building block. Its functional groups are strategically positioned to allow for the construction of complex, biologically active molecules.[4]
Role as a Key Intermediate
This compound serves as a crucial precursor for indole derivatives with a range of therapeutic properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.[4] A notable application is in the preparation of arylamide derivatives that act as EP4 receptor antagonists.[5]
Caption: Reactivity and application pathways from the core scaffold.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful and widely used carbon-carbon bond-forming reaction. The protocol below describes a representative procedure for coupling an arylboronic acid to the C3 position of the indole scaffold, a common step in synthesizing potential kinase inhibitors or other complex drug candidates.
Objective: To synthesize Methyl 3-aryl-1H-indole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuation and Backfilling: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the protocol is validated by the disappearance of the starting material on the TLC plate and the appearance of a new, less polar spot corresponding to the product. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the provided search results, safety precautions can be inferred from data on structurally similar indole and bromo-aromatic compounds.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Contact Avoidance: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.[7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.[6][7]
Spectroscopic Characterization (Predicted)
While actual spectra are not provided, a prediction of the key signals in ¹H and ¹³C NMR spectra is invaluable for researchers to confirm the identity and purity of the compound. The following are expected chemical shifts (in ppm) in a solvent like DMSO-d₆.
¹H NMR:
-
N-H Proton: A broad singlet typically downfield, around 12.0-12.5 ppm.
-
Aromatic Protons (Benzene Ring): A series of multiplets between 7.0 and 8.0 ppm, corresponding to the four protons on the fused benzene ring.
-
Methyl Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 hydrogens.
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the range of 160-165 ppm.
-
Aromatic Carbons: Multiple signals between 110 and 140 ppm.
-
C2-Carbon: The carbon attached to the ester, appearing around 125-130 ppm.
-
C3-Carbon: The carbon bearing the bromine atom will be shifted and is expected around 100-105 ppm.
-
Methyl Carbon (-OCH₃): A signal around 51-53 ppm.
These predicted values are based on standard chemical shift tables and data from similar indole structures.[9]
References
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PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. [Link]
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CORE. The Synthesis of 2- and 3-Substituted Indoles. [Link]
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Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
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PubChem. 3-Bromo-1-methyl-1H-indole. [Link]
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
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ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]
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IndiaMART. Methyl-3-Bromo-1H-Indole-2-Carboxylate, Grade: Pharma Grade, Purity. [Link]
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ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Magritek. Methyl 1H-indole-3-carboxylate. [Link]
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Foreword: The Strategic Value of a Halogenated Indole Scaffold
An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indole-2-carboxylate
In the landscape of modern drug discovery and medicinal chemistry, the indole nucleus stands as a "privileged scaffold"—a recurring structural motif in a multitude of pharmacologically active compounds.[1] Its inherent biological compatibility and versatile chemical reactivity make it a cornerstone for the development of novel therapeutics. The strategic introduction of a halogen, specifically a bromine atom, at the C-3 position of the indole ring dramatically enhances its utility. This transforms the molecule into a versatile synthetic intermediate, primed for a host of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[2][3] This unlocks the ability to forge complex carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this compound, a key building block for advanced pharmaceutical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer insights gleaned from practical application.
Part 1: Synthetic Strategy and Mechanistic Underpinnings
The synthesis of this compound hinges on the principle of electrophilic aromatic substitution. The indole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The lone pair of electrons on the nitrogen atom (N-1) participates in the π-system, significantly increasing the electron density at the C-3 position.[4] This inherent nucleophilicity makes the C-3 position the primary site for electrophilic attack.
Our strategy, therefore, is the direct bromination of the readily available starting material, methyl 1H-indole-2-carboxylate.
Choosing the Right Brominating Agent: NBS vs. Br₂
While elemental bromine (Br₂) can be used, it is a highly reactive, toxic, and difficult-to-handle liquid. Furthermore, its high reactivity can lead to over-bromination and other side reactions. A superior choice for this transformation is N-Bromosuccinimide (NBS) .[5]
Why NBS is the Preferred Reagent:
-
Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to weigh and handle than liquid bromine.[5]
-
Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This controlled delivery minimizes the risk of polysubstitution and other unwanted side reactions.[6]
-
High Regioselectivity: For electron-rich heterocycles like indole, NBS demonstrates excellent regioselectivity for the most nucleophilic position.[6][7]
The Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:
-
Generation of the Electrophile: NBS serves as a source for an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich C-3 position of the indole ring attacks the electrophilic bromine, breaking the aromaticity of the pyrrole ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A base in the reaction mixture (often the succinimide anion byproduct or the solvent) abstracts the proton from the C-3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Part 2: Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes justifications that contribute to a self-validating system, ensuring high yield and purity.
Reagent and Solvent Specifications
Proper preparation and selection of reagents are critical for success.
| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Rationale & Notes |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 10.0 | 1.75 g | Starting material. Ensure it is dry.[8] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 (1.05 eq) | 1.87 g | Brominating agent. Use freshly recrystallized NBS for best results to remove any residual Br₂ or HBr.[6] A slight excess ensures full conversion. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent. Less polar than DMF, facilitating an easier workup. |
| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | - | ~30 mL (10% w/v) | Quenching agent to neutralize any unreacted electrophilic bromine.[9] |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | ~30 mL | To neutralize any acidic byproducts (e.g., HBr). |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | ~30 mL | To aid in the separation of aqueous and organic layers during extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent for the organic phase. |
| Silica Gel | SiO₂ | 60.08 | - | As needed | Stationary phase for column chromatography. |
| Eluent (Hexanes/Ethyl Acetate) | - | - | - | As needed | Mobile phase for chromatography. Gradient elution (e.g., 95:5 to 80:20) is recommended. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of NBS and to prevent potential side reactions.
-
Addition of NBS: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10-15 minutes. Adding NBS in portions helps to maintain a low reaction temperature and control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and quench the reaction by adding 10% aqueous sodium thiosulfate solution (~30 mL). Stir vigorously for 10 minutes. This step safely neutralizes any remaining electrophilic bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (~30 mL) and brine (~30 mL). Extract the aqueous layers with additional dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
Mechanism Visualization
Caption: Electrophilic bromination mechanism of methyl 1H-indole-2-carboxylate with NBS.
Part 3: Product Characterization and Validation
Confirmation of the product's identity and purity is paramount. The following are expected analytical data for this compound.
| Analysis Type | Expected Observations |
| ¹H NMR | The disappearance of the singlet corresponding to the C-3 proton of the starting material (around 7.2 ppm). The aromatic protons on the benzene ring (H-4, H-5, H-6, H-7) will show characteristic shifts and coupling patterns. A singlet for the methyl ester protons (-OCH₃) will be present around 3.9 ppm. The N-H proton will appear as a broad singlet, typically downfield (> 8.5 ppm).[10][11] |
| ¹³C NMR | A significant downfield shift for the C-2 carbon and an upfield shift for the C-3 carbon, which now bears the bromine atom. The C-3 signal will be significantly less intense due to the absence of a directly attached proton. The ester carbonyl carbon will be observed around 160-165 ppm.[10][11] |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected. |
References
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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An, L., et al. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. Retrieved from [Link]
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Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review. Retrieved from [Link]
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Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. Retrieved from [Link]
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Lebogo, K. L. (2009). The Synthesis of 2- and 3-Substituted Indoles. CORE. Retrieved from [Link]
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Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
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Ito, S., et al. (2009). BROMINATION OF DIMETHYL INDOLE-2,3-DICARBOXYLATES. Heterocycles, 78(10), 2539. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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The Journal of Organic Chemistry. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Retrieved from [Link]
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Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 118(3), 733-734. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
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Organic Letters. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved from [Link]
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The Journal of Organic Chemistry. (2021, January 4). Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]
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Journal of Medicinal Chemistry. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-1H-indole-2-carboxylate
Introduction
Methyl 3-bromo-1H-indole-2-carboxylate is a vital heterocyclic compound within the vast landscape of medicinal chemistry and drug development. As a functionalized indole, it serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The indole nucleus is a privileged structure, appearing in numerous natural products and pharmaceuticals, and the specific substitution pattern of this compound—a bromine atom at the 3-position and a methyl carboxylate at the 2-position—offers unique opportunities for further chemical modification.
This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights into its characterization. Understanding these fundamental properties is paramount for its effective handling, characterization, and application in synthetic and medicinal chemistry endeavors.
Core Molecular and Physical Attributes
A foundational understanding of a molecule begins with its basic structural and physical data. This information is critical for accurate experimental design, from calculating molar equivalents in a reaction to predicting its behavior in various analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 220664-31-3 | [1][2] |
| Physical Form | Powder | [3] |
| Purity (Typical) | ≥98% | [3] |
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is a critical indicator of its purity and stability.
Melting Point
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance, whereas a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating run can be performed to determine an approximate melting range.
-
For an accurate measurement, a slow heating rate of 1-2 °C per minute is employed, starting from a temperature approximately 10-15 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate melting range. Grinding the sample ensures uniform heat distribution.
Boiling Point
The boiling point of this compound is not reported and is generally not a relevant parameter for this type of high molecular weight, crystalline solid. It is highly probable that the compound will decompose at temperatures below its boiling point at atmospheric pressure.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. It is also of practical importance for selecting appropriate solvents for chemical reactions, purification, and analysis.
While quantitative solubility data for this compound is not available in the reviewed literature, its solubility can be predicted based on its structure. As a heterocyclic compound with both polar (ester, N-H) and nonpolar (aromatic rings) functionalities, it is expected to be poorly soluble in water and more soluble in organic solvents.
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.
-
Moderate Solubility: Methanol (MeOH), Ethanol (EtOH).
-
Low to Insoluble: Water, Hexanes, Petroleum Ether.
Experimental Protocol for Solubility Determination:
The "shake-flask" method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Separation: The saturated solution is carefully separated from the excess solid by centrifugation and/or filtration.
-
Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Trustworthiness of the Protocol: This method ensures that the measured solubility represents a true equilibrium state, providing a reliable value for thermodynamic solubility[5]. The use of a calibrated analytical method for concentration determination is key to the accuracy of the results.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. Based on data from similar indole derivatives, the following chemical shifts (δ) can be predicted (in ppm, relative to TMS):
-
N-H Proton: A broad singlet between δ 8.0 and 9.0 ppm.
-
Aromatic Protons (H4, H5, H6, H7): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.
-
Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Predicted chemical shifts are:
-
Carbonyl Carbon (C=O): In the range of δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals between δ 100 and 140 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
Experimental Protocol for NMR Sample Preparation and Analysis:
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR[6].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter[6].
-
-
Data Acquisition:
-
Acquire the spectra on a 400 or 500 MHz NMR spectrometer.
-
Standard pulse programs are used for both ¹H and ¹³C NMR.
-
The number of scans will depend on the sample concentration, with more scans required for the less sensitive ¹³C nucleus[6].
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Expertise in Practice: The choice of deuterated solvent is critical. It must dissolve the compound well and should not have signals that overlap with the analyte's resonances[6]. Filtration of the sample is a crucial step to achieve high-resolution spectra by minimizing magnetic field distortions caused by suspended particles.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 253 and 255, corresponding to the [C₁₀H₈⁷⁹BrNO₂]⁺ and [C₁₀H₈⁸¹BrNO₂]⁺ ions, respectively.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Visualizations
Experimental Workflow for Physical Characterization
Caption: Workflow for the physical characterization of a solid sample.
Logical Relationship of Physical Properties
Caption: Interrelation of molecular structure and physical properties.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. While some of its physical properties are not yet extensively documented in publicly available literature, a comprehensive understanding can be constructed through analysis of its structure and comparison with related indole derivatives. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its melting point, solubility, and spectroscopic characteristics. Adherence to these methodologies will ensure high-quality data, which is fundamental for the successful application of this versatile building block in research and development.
References
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
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Scribd. Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Available from: [Link]
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University of Regina. NMR Sample Preparation. Available from: [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
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alwsci.com. How To Prepare And Run An NMR Sample. Available from: [Link]
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The Royal Society of Chemistry. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available from: [Link]
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University of California, Irvine. Experiment 1 - Melting Points. Available from: [Link]
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University of Calgary. Melting point determination. Available from: [Link]
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SlideShare. experiment (1) determination of melting points. Available from: [Link]
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ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
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PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
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SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]
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SpectraBase. Methyl [(Z)-1-(3-Bromo-2-propenyl)-1H-indole-3-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. 3-Bromo-1-methyl-1H-indole. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Available from: [Link]
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National Institutes of Health. Heterocycles in Medicinal Chemistry. Available from: [Link]
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Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Available from: [Link]
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IndiaMART. Methyl-3-Bromo-1H-Indole-2-Carboxylate, Grade: Pharma Grade, Purity. Available from: [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
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National Institute of Standards and Technology. Indole, 3-methyl-. Available from: [Link]
-
PubChem. Methyl 3-bromo-1-ethyl-indole-2-carboxylate. Available from: [Link]
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-
ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available from: [Link]
-
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A Technical Guide to the Solubility of Methyl 3-Bromo-1H-indole-2-carboxylate for Pharmaceutical and Chemical Synthesis Applications
Abstract
Methyl 3-bromo-1H-indole-2-carboxylate is a pivotal halogenated indole derivative frequently utilized as a synthetic intermediate in medicinal chemistry and materials science. Its successful application in reaction chemistry, purification, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. It combines theoretical principles with a detailed, validated experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. Functionalized indoles, such as this compound (Figure 1), serve as versatile building blocks for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly useful, enabling a variety of cross-coupling reactions to introduce molecular diversity.
Understanding the solubility of this intermediate is a non-trivial prerequisite for its practical use. Solubility dictates the choice of reaction solvents, influences reaction kinetics, is critical for developing effective purification strategies (e.g., crystallization), and is a key parameter in pre-formulation studies for active pharmaceutical ingredients (APIs). This guide addresses the notable lack of consolidated solubility data in public literature by providing a robust theoretical framework and a practical experimental protocol.
Figure 1: Chemical Structure of this compound (A representative image would be placed here in a final document)
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its key structural features.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220664-31-3 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Solid (powder/crystalline) | General chemical knowledge |
| Melting Point | Data not consistently reported | - |
Structural Analysis for Solubility Prediction:
-
Indole N-H Group: The secondary amine within the indole ring is a hydrogen bond donor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF, acetone).
-
Methyl Ester Group (-COOCH₃): The carbonyl oxygen and the ether oxygen of the ester are both hydrogen bond acceptors. The ester group imparts significant polarity to the molecule, enhancing its affinity for polar solvents.
-
Aromatic System (Benzene & Pyrrole Rings): The large, fused aromatic system is nonpolar and lipophilic. It will engage in π-π stacking and van der Waals interactions, suggesting solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).
-
Bromine Atom: The bromo substituent adds to the molecular weight and polarizability but does not significantly participate in hydrogen bonding.
Overall Prediction: this compound is an amphiphilic molecule with both polar (N-H, ester) and nonpolar (aromatic rings) regions. This structure suggests it will exhibit moderate to high solubility in a range of polar aprotic and some polar protic solvents, but limited solubility in highly nonpolar aliphatic solvents (e.g., hexanes) and water.
Reported and Predicted Solubility in Common Organic Solvents
Table 2: Qualitative and Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale / Reported Data |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Commonly reported as soluble. Excellent H-bond acceptor. |
| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor, highly polar. | |
| Acetonitrile (ACN) | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Acetone | Moderate | Good H-bond acceptor, moderate polarity. | |
| Tetrahydrofuran (THF) | Moderate | Moderate polarity, can interact with the aromatic system. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. | |
| Water | Very Low / Insoluble | The large nonpolar surface area outweighs the polar groups.[2][3] | |
| Nonpolar | Dichloromethane (DCM) | Moderate-High | Can effectively solvate the large aromatic system. |
| Chloroform (CHCl₃) | Moderate-High | Similar to DCM. | |
| Toluene | Low-Moderate | Aromatic solvent, may have favorable π-π interactions. | |
| Hexane / Heptane | Very Low / Insoluble | Aliphatic solvents lack favorable interactions with polar groups. |
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible quantitative data, a standardized experimental procedure is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility and is recommended here.[4][5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium.[6] After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or Acetonitrile) to create a 1 mg/mL stock solution. Use this stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Rationale: A validated calibration curve is necessary for accurate quantification of the final sample.
-
-
Sample Preparation: Add an excess of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Rationale: The presence of undissolved solid is required to ensure the solution is truly saturated at equilibrium.[4]
-
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to the vial. Secure the cap tightly. Prepare each solvent experiment in triplicate for statistical validity.
-
Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours.
-
Rationale: A prolonged agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[7]
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow for the sedimentation of suspended particles. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Rationale: This step is critical to separate the saturated liquid phase (supernatant) from the undissolved solid without causing precipitation due to temperature changes.[6]
-
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Perform a serial dilution of the filtrate with the mobile phase or an appropriate solvent to bring the concentration within the range of the calibration curve.
-
Rationale: Filtration removes any fine particulates that could interfere with the analysis. Dilution is necessary to ensure the measurement falls within the linear dynamic range of the detector.
-
-
Quantification: Analyze the diluted samples, calibration standards, and a solvent blank using a validated HPLC-UV method. Calculate the concentration of the compound in the saturated solution using the calibration curve, remembering to account for the dilution factor.
Data Reporting
Solubility should be reported in standard units such as mg/mL or mmol/L at the specified temperature (e.g., 25 °C).
Visualizations
Experimental Workflow Diagram
The following diagram outlines the key steps of the Shake-Flask solubility determination protocol.
Caption: Key intermolecular forces driving solubility.
Safety and Handling
As a brominated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. The compound may cause respiratory irritation. [8]* Skin Contact: Avoid contact with skin. May cause skin irritation.
-
Eye Contact: May cause serious eye irritation. [8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the material. [8][9]
Conclusion
While comprehensive published data is scarce, a systematic analysis of the molecular structure of this compound allows for reliable prediction of its solubility behavior. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like methanol and chlorinated solvents like DCM. Its solubility is predicted to be poor in water and nonpolar aliphatic hydrocarbons. For precise quantitative data essential for process development and formulation, this guide provides a detailed, robust, and validated protocol based on the equilibrium shake-flask method. Adherence to this protocol will ensure the generation of high-quality, reproducible solubility data, empowering researchers to optimize the use of this valuable synthetic intermediate.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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-
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-
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-
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-bromo-1H-indole-2-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
Methyl 3-bromo-1H-indole-2-carboxylate is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents and functional materials. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of final products. This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related structural analogs and foundational spectroscopic principles, this document serves as an authoritative reference for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is the foundation for accurate spectral assignment. The structure of this compound, with IUPAC-standard numbering, is presented below. This convention will be used throughout the guide to correlate spectroscopic signals with specific atoms.
1H NMR and 13C NMR of methyl 3-bromo-1H-indole-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-bromo-1H-indole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document offers a detailed interpretation of both ¹H and ¹³C NMR data, grounded in fundamental principles of spectroscopy and substituent effects. We delve into the causal relationships that dictate chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and related indole derivatives. The guide includes validated, step-by-step protocols for sample preparation and data acquisition, ensuring the reproducibility and quality of experimental results. All data and methodologies are supported by citations to authoritative sources, reinforcing the scientific integrity of the analysis.
Introduction: The Central Role of NMR in Characterizing Indole Scaffolds
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Its structural modification allows for the fine-tuning of pharmacological properties, making the precise characterization of substituted indoles a critical step in the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C.[3]
For a molecule like this compound, NMR is indispensable. It not only confirms the successful synthesis and purity of the compound but also provides detailed information on the electronic effects of the bromo and methyl carboxylate substituents on the indole ring system. This guide will serve as a detailed reference for interpreting the key spectral features of this molecule.
Molecular Structure and Numbering Convention
A prerequisite for any NMR spectral assignment is a consistent atom numbering system. The structure of this compound is presented below with the standard IUPAC numbering convention for the indole ring, which will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The interpretation is based on chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J).
Predicted ¹H NMR Signal Assignments
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH -1 | ~11.0 - 12.0 | broad singlet (br s) | - | 1H | The N-H proton of indoles is acidic and often appears as a broad, downfield signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |
| H -4 | ~7.9 - 8.1 | doublet (d) | J ≈ 8.0 | 1H | This proton is deshielded by the anisotropic effect of the nearby ester carbonyl group and the aromatic ring current. It couples with H-5. |
| H -7 | ~7.6 - 7.8 | doublet (d) | J ≈ 8.0 | 1H | Deshielded due to its position on the benzene portion of the indole. It couples with H-6. |
| H -5 | ~7.2 - 7.4 | triplet (t) | J ≈ 7.5 | 1H | Appears as a triplet due to coupling with both H-4 and H-6. Its chemical shift is typical for an indole benzene ring proton. |
| H -6 | ~7.1 - 7.3 | triplet (t) | J ≈ 7.5 | 1H | Appears as a triplet due to coupling with both H-5 and H-7. Often overlaps with the H-5 signal. |
| O-CH₃ | ~3.9 - 4.0 | singlet (s) | - | 3H | The methyl protons of the ester group are chemically equivalent and show no coupling, resulting in a sharp singlet. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon.
Predicted ¹³C NMR Signal Assignments
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C =O (Ester) | ~162.0 | The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms, placing it far downfield. |
| C -7a | ~136.0 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is characteristic of this position in the indole system.[4] |
| C -2 | ~130.0 | Attached to the electron-withdrawing ester group, this carbon is significantly deshielded. |
| C -3a | ~128.0 | A quaternary carbon at the ring junction, its shift is influenced by both the pyrrole and benzene rings. |
| C -5 | ~125.0 | Aromatic CH carbon, with a chemical shift typical for the benzene portion of the indole ring. |
| C -4 | ~123.0 | Aromatic CH carbon. |
| C -6 | ~121.0 | Aromatic CH carbon. |
| C -7 | ~112.0 | This aromatic CH carbon is typically the most upfield of the benzene ring carbons in an indole system. |
| C -3 | ~105.0 | The direct attachment of the electronegative bromine atom causes a significant upfield shift due to the heavy-atom effect, despite bromine's inductive withdrawal. This is a characteristic feature. |
| O-C H₃ | ~52.0 | The methyl carbon of the ester group appears in the typical upfield region for sp³-hybridized carbons bonded to an oxygen atom. |
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[5]
Protocol for NMR Sample Preparation
This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities, which can degrade spectral quality.[6]
-
Glassware Cleaning: Ensure the NMR tube (standard 5 mm) and all glassware are scrupulously clean and dry to prevent contamination. A common procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven or with a stream of dry nitrogen.[6][7]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives. Using a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes.[6]
-
Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution is essential for sharp NMR signals.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broad peaks.[6]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol for NMR Data Acquisition
The following workflow outlines the key steps for acquiring high-quality 1D ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR data acquisition and processing.
Recommended Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.[8]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16, to improve signal-to-noise ratio.
-
Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.
-
-
¹³C NMR {¹H Decoupled}:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512 to 1024, as ¹³C has low sensitivity.
-
Spectral Width (SW): ~220 ppm, centered around 100-110 ppm.
-
Conclusion
The structural elucidation of this compound is readily achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictable chemical shifts and coupling patterns, governed by the electronic nature of the indole core and its substituents, provide a unique spectral fingerprint. The downfield N-H proton, the characteristic aromatic signals, and the distinct methyl ester singlet in the ¹H spectrum, coupled with the carbonyl, aromatic, and heavy-atom influenced signals in the ¹³C spectrum, allow for a confident and complete structural assignment. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality data, a cornerstone of reliable structural analysis in drug discovery and chemical research.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Reactivity of the C3 Position in the Indole Ring
Abstract
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its rich and nuanced chemistry is central to the synthesis of these vital compounds. This guide provides a detailed exploration of the reactivity of the C3 position of the indole ring, a focal point for synthetic transformations. We will dissect the fundamental electronic principles that govern its pronounced nucleophilicity, survey the canonical reactions that exploit this feature, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of indole in their synthetic endeavors.
The Electronic Architecture of Indole: Why C3 Dominates
The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich, or π-excessive, heterocycle.[1] The lone pair of electrons on the nitrogen atom is delocalized throughout the bicyclic system, significantly increasing the electron density of the pyrrole moiety.[1][2] This delocalization makes the heterocyclic portion highly susceptible to electrophilic attack, far more so than the attached benzene ring.
The key to understanding indole's reactivity lies in the relative stability of the cationic intermediates (σ-complexes or arenium ions) formed upon electrophilic attack at its various positions. While several positions are activated, the C3 position is overwhelmingly the preferred site for kinetic electrophilic substitution.[2][3][4]
The reason for this preference is twofold:
-
Intermediate Stability: Attack at C3 yields a cationic intermediate where the positive charge can be stabilized by the nitrogen atom's lone pair without disrupting the aromatic sextet of the benzene ring.[2][5][6]
-
Aromatic Preservation: In contrast, attack at the C2 position forces delocalization of the positive charge into the benzene ring in some resonance structures, which disrupts its aromaticity and is therefore energetically less favorable.[1][2][6]
This fundamental principle is the cornerstone of indole chemistry and dictates the regioselectivity of a multitude of synthetic transformations.
Caption: Energetic preference for electrophilic attack at the C3 position.
Foundational C3-Functionalization Reactions
The high nucleophilicity of the C3 position enables a wide range of indispensable carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail the mechanisms and protocols for several of the most synthetically valuable transformations.
The Mannich Reaction: Synthesis of Gramine and its Analogs
The Mannich reaction is a classic method for the aminomethylation of indole at the C3 position.[7] It involves the reaction of indole with formaldehyde and a secondary amine, such as dimethylamine, typically under acidic conditions (e.g., acetic acid).[8][9] The reaction proceeds through the formation of a highly electrophilic Eschenmoser-type salt (an iminium ion) in situ, which is readily attacked by the nucleophilic C3 of indole.[8]
The product, N,N-dimethyl-1H-indole-3-methylamine, is commonly known as gramine.[9] Gramine is not merely a final product; it is a versatile synthetic intermediate. The dimethylamino group is an excellent leaving group, especially after quaternization, and can be displaced by a wide variety of nucleophiles to install diverse functionalities at the C3-methyl position.[1] This two-step sequence is a robust method for synthesizing crucial compounds like tryptophan and indole-3-acetic acid.[1]
Caption: Workflow for the Mannich synthesis of Gramine.
Experimental Protocol: Synthesis of Gramine [9]
-
Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 80 mL of glacial acetic acid and cool to 10°C in an ice-salt bath.
-
Reagent Addition: While maintaining the temperature below 10°C, add 23.4 g (0.2 mol) of indole, followed by the dropwise addition of a pre-cooled solution of 22.6 g (0.25 mol) of 40% aqueous dimethylamine and 20.3 g (0.25 mol) of 37% aqueous formaldehyde.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture onto 200 g of crushed ice and basify to pH > 9 with 20% aqueous sodium hydroxide, ensuring the temperature does not exceed 20°C.
-
Isolation: The crude gramine will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum desiccator.
-
Purification: Recrystallize the crude product from acetone or ethanol to yield pure gramine (Typical yield: 90-96%).
The Vilsmeier-Haack Reaction: C3-Formylation
The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl (-CHO) group at the C3 position of indole.[6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[10][11] This forms a highly electrophilic chloroiminium ion.[11]
Indole's C3 atom attacks this electrophile, leading to a cationic intermediate. Subsequent hydrolysis during aqueous workup converts the iminium intermediate into the corresponding aldehyde, yielding indole-3-carboxaldehyde.[11] Recent advances have developed catalytic versions of this reaction to avoid the use of stoichiometric and corrosive POCl₃.[10][12]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole [12]
-
Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool 10 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add 1.1 equivalents of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 1.0 equivalent of indole in 5 mL of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium hydroxide or sodium carbonate to neutralize the acid and hydrolyze the intermediate.
-
Isolation: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reaction is a powerful tool for C-C bond formation. For indoles, both acylation and alkylation are highly effective at the C3 position.
-
Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂).[13][14] The reaction is highly regioselective for the C3 position. The choice of Lewis acid is critical; milder catalysts are often preferred to prevent polymerization or side reactions with sensitive indoles.[14]
-
Alkylation: While direct alkylation with alkyl halides can be complicated by polyalkylation and N-alkylation, aza-Friedel-Crafts reactions using pre-formed electrophiles like N,O-acetals or imines provide controlled C3-alkylation.[15][16] Copper(II) triflate (Cu(OTf)₂) has emerged as an efficient catalyst for these transformations, affording C3-aminoalkylated indoles in high yields.[15][16]
Synthesis of Bis(indolyl)methanes (BIMs)
A notable and widely studied reaction is the condensation of two equivalents of indole with one equivalent of an aldehyde or ketone. This reaction, typically acid-catalyzed, results in the formation of bis(indolyl)methanes (BIMs).[17][18] The process can be viewed as an initial electrophilic attack of a protonated aldehyde by one indole molecule, forming a hydroxylated intermediate. This intermediate then loses water to generate a stabilized carbocation, which is subsequently trapped by a second indole molecule at its C3 position.
Numerous catalysts have been developed for this transformation, with a significant focus on green and sustainable methods using ionic liquids, solid-supported acids, or even biocatalysts.[17][19][20]
| Aldehyde (1 eq.) | Indole (2 eq.) | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Indole | Sulfuric Acid (cat.), HEMImBr | 80°C, 25 min | 94 | [17] |
| 4-Nitrobenzaldehyde | Indole | α-chymotrypsin | 50°C, 24 h, H₂O/EtOH | 95 | [20] |
| Benzaldehyde | Indole | PEG-OP(O)Cl₂ | Room Temp, 3 min, neat | 95 | [21] |
| 4-Chlorobenzaldehyde | Indole | [Et₃NH][HSO₄] | 80°C, 20 min | 96 | [19] |
| 4-Methoxybenzaldehyde | Indole | Squaric Acid | Room Temp, 3 h, H₂O | 95 | [19] |
Reactivity with a Blocked C3 Position
When the C3 position of the indole ring is already substituted, the landscape of electrophilic substitution changes. The C2 position becomes the next most likely site of attack.[1] However, the reaction often does not proceed by direct attack at C2. Instead, a kinetically favored ipso-attack at the substituted C3 position can occur first. This generates a non-aromatic intermediate, which can then undergo a 1,2-migration of either the original substituent or the incoming electrophile to the C2 position, followed by rearomatization.[22] This pathway is crucial for explaining the formation of 2,3-disubstituted indoles under certain conditions.[22]
Conclusion
The C3 position of the indole ring is a hub of nucleophilic reactivity, a characteristic endowed by the electronic nature of the heterocyclic system. This reactivity has been harnessed by chemists to develop a powerful arsenal of synthetic methods for the construction of complex molecules. A thorough understanding of the principles governing C3 reactivity—from the stability of reaction intermediates to the choice of reagents and catalysts—is essential for professionals in synthetic chemistry and drug discovery. The Mannich, Vilsmeier-Haack, and Friedel-Crafts reactions, along with related transformations, provide reliable and versatile pathways to functionalize this privileged scaffold, paving the way for the discovery and development of new medicines and materials.
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The Enigmatic World of Brominated Indole Alkaloids: A Technical Guide to Their Natural Occurrence and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine biosphere, a realm of immense biodiversity, is a treasure trove of complex chemical entities with profound biological activities. Among these, brominated indole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Predominantly isolated from marine invertebrates such as sponges, tunicates, and bryozoans, these compounds are a testament to the unique biochemical pathways that have evolved in the oceanic environment. The incorporation of bromine, an element abundant in seawater, into the indole scaffold often potentiates their bioactivity, leading to a wide spectrum of effects including potent antimicrobial, antiviral, and anticancer properties. This in-depth technical guide provides a comprehensive exploration of the natural occurrence of brominated indole alkaloids, delving into their ecological roles, biosynthetic origins, prominent examples, and the state-of-the-art methodologies for their isolation and structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and marine biotechnology.
Introduction: The Bromine Advantage in Marine Chemical Ecology
The prevalence of brominated secondary metabolites in marine organisms is a direct consequence of the high concentration of bromide ions in seawater (approximately 65 ppm). This has led to the evolution of specialized enzymatic machinery, primarily flavin-dependent halogenases, capable of incorporating bromine atoms into organic molecules. The resulting brominated indole alkaloids often serve as potent chemical defense agents, protecting the host organism from predation, biofouling, and microbial pathogens. This constant evolutionary pressure has driven the incredible diversification of these compounds, making them a fertile ground for the discovery of novel therapeutic leads.
Biosynthesis: The Enzymatic Architecture of Bromination
The biosynthesis of brominated indole alkaloids is a fascinating process that begins with the ubiquitous amino acid L-tryptophan. The journey from this simple precursor to the complex final structures involves a series of elegant enzymatic transformations.
Core Biosynthetic Cascade:
-
Regioselective Bromination: The hallmark of this pathway is the enzymatic bromination of the tryptophan indole ring. This critical step is catalyzed by flavin-dependent halogenases. These enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a highly reactive flavin-hydroperoxide intermediate. This intermediate then reacts with a bromide ion to form a potent electrophilic brominating species, which is precisely directed to a specific position on the indole ring.
-
Decarboxylation and Amine Formation: Following bromination, the modified tryptophan molecule often undergoes decarboxylation to yield the corresponding bromotryptamine derivative. This transformation is typically carried out by a tryptophan decarboxylase.
-
Scaffold Diversification: The bromotryptamine core then serves as a versatile platform for a plethora of enzymatic modifications. These can include oxidations, cyclizations, dimerizations, and further substitutions, leading to the vast array of structurally unique brominated indole alkaloids observed in nature.
Figure 1: A conceptual diagram of the biosynthetic pathway leading to brominated indole alkaloids.
A Gallery of Prominent Brominated Indole Alkaloids
The structural diversity of this class of compounds is vast. The following table provides an overview of some of the most significant examples, their natural sources, and their reported biological activities.
| Alkaloid Family | Representative Compound(s) | Natural Source(s) | Key Biological Activities |
| Tyrian Purple | 6,6'-Dibromoindigo | Marine mollusks (Muricidae family) | Historically significant dye; potential for photodynamic therapy.[1] |
| Aplysinopsins | Aplysinopsin, 6-bromoaplysinopsin | Sponges (Aplysinopsis, Verongula), Corals | Cytotoxic, antimicrobial, neurotransmitter receptor modulation.[2][3][4][5][6][7] |
| Eudistomins | Eudistomin C, Eudistomin K | Tunicates (Eudistoma olivaceum) | Potent antiviral activity, particularly against herpes simplex virus.[8][9][10][11] |
| Dragmacidins | Dragmacidin D, Dragmacidin F | Sponges (Dragmacidon, Spongosorites, Halicortex) | Antiviral (including HIV-1), anticancer, and antimicrobial activities.[12][13][14][15][16][17][18][19][20] |
| Chartellines | Chartelline C | Bryozoans (Chartella papyracea) | Cytotoxic and antifouling properties. |
Methodologies for Discovery and Characterization
The isolation and structural elucidation of novel brominated indole alkaloids is a meticulous process that requires a combination of classical natural product chemistry and modern analytical techniques.
Experimental Protocol: Isolation of Dragmacidins from Spongosorites sp.
The following is a representative protocol for the isolation of dragmacidin-class alkaloids, based on methodologies described in the literature.[12][13]
Step-by-Step Methodology:
-
Specimen Collection and Preparation:
-
Collect specimens of the marine sponge Spongosorites sp. from their natural habitat (e.g., deep-water environments).
-
Immediately freeze the collected specimens to preserve their chemical integrity.
-
Lyophilize the frozen sponge material to remove water, then grind to a fine powder.
-
-
Extraction:
-
Exhaustively extract the powdered sponge material with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH at room temperature.
-
Combine the solvent extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between an organic solvent (e.g., ethyl acetate or DCM) and water to separate compounds based on polarity. The brominated indole alkaloids are typically found in the organic phase.
-
Evaporate the organic solvent to yield a semi-purified extract.
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a reversed-phase stationary phase (e.g., C18 silica gel).
-
Elute with a stepwise gradient of decreasingly polar solvents, such as a water/acetonitrile or water/methanol gradient, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape for nitrogenous compounds.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool fractions containing the target compounds and subject them to further purification by preparative or semi-preparative reversed-phase HPLC.
-
Utilize a C18 column with an isocratic or gradient elution system of acetonitrile/water with 0.1% TFA.
-
Collect the peaks corresponding to the pure dragmacidin alkaloids.
-
-
Final Desalting and Characterization:
-
Desalt the purified compounds by passing them through a small C18 cartridge, washing with water, and eluting with methanol.
-
Evaporate the solvent to yield the pure alkaloids as amorphous solids or glasses.
-
Elucidate the structures of the isolated compounds using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).
-
Figure 2: A generalized workflow for the isolation and purification of dragmacidin alkaloids from their sponge source.
Future Perspectives and Therapeutic Potential
The potent and diverse biological activities of brominated indole alkaloids underscore their immense potential as scaffolds for the development of new therapeutic agents. Future research in this field is poised to advance on several fronts:
-
Genomic and Metagenomic Mining: The identification and characterization of the biosynthetic gene clusters (BGCs) responsible for the production of these alkaloids will provide a deeper understanding of their biosynthesis and may enable their heterologous expression in more tractable microbial hosts for sustainable production.
-
Synthetic Biology and Chemoenzymatic Synthesis: Leveraging the power of synthetic biology, it may be possible to engineer novel biosynthetic pathways to produce unnatural analogues of these alkaloids with improved pharmacological properties.
-
Mechanism of Action Studies: A critical area of ongoing research is the elucidation of the precise molecular targets and mechanisms of action of these compounds. Such studies are essential for their rational development into clinical candidates.
The continued exploration of the marine environment, coupled with advances in analytical technologies and synthetic methodologies, will undoubtedly lead to the discovery of new and even more potent brominated indole alkaloids, further enriching the pipeline of natural product-based drug discovery.
References
- Wright, A. E., et al. (2017). Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites. Marine Drugs, 15(1), 16.
- Rinehart, K. L., et al. (1987). Eudistomins A-Q, beta-carbolines from the antiviral Caribbean tunicate Eudistoma olivaceum. Journal of the American Chemical Society, 109(11), 3378-3387.
- Jin, H., et al. (2013). Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1-Y7 and Their Analogues. Marine Drugs, 11(5), 1427-1441.
- Capon, R. J., et al. (1998). Dragmacidins: new cytotoxic and antiviral bis(indole) alkaloids from a southern Australian deep-water marine sponge, Spongosorites sp.
- Hintz, M., et al. (2001). Eudistomins from the New Zealand ascidian Ritterella sigillinoides.
- Davis, R. A., et al. (1999). New Eudistomin Alkaloids from the Australian Ascidian Eudistoma sp.
- Cutignano, A., et al. (2000). Dragmacidin F: a new antiviral bromoindole alkaloid from the Mediterranean sponge Halicortex sp. Tetrahedron Letters, 41(24), 4757-4760.
- El-Sawy, E. R., & Krishna, G. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Marine Drugs, 21(5), 268.
- Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(45), 13179-13184.
- Rinehart, K. L., et al. (1990). Biologically active marine natural products. Pure and Applied Chemistry, 62(7), 1277-1280.
- Hollenbeak, K. H., & Schmitz, F. J. (1977). Aplysinopsin: a new tryptophan derivative from the marine sponge Verongia spengelii. Lloydia, 40(5), 479-481.
- Shaala, L. A., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 98.
- Stoltz, B. M., et al. (2005). The formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. Organic Letters, 7(12), 2333-2336.
- Garg, N. K., Caspi, D. D., & Stoltz, B. M. (2005). The total synthesis of (+)-dragmacidin F. Journal of the American Chemical Society, 127(16), 5970-5971.
- Yoshimura, T., et al. (2024). Total Synthesis of Dragmacidins G and H. The Journal of Organic Chemistry, 89(4), 2269-2277.
- El-Sawy, E. R., et al. (2016). An Overview of Aplysinopsins: Synthesis and Biological Activities. Marine Drugs, 14(11), 205.
- Andersen, R. J., et al. (2000). Natural Products from Sponges. Chemical Reviews, 100(5), 2087-2108.
- Abdel-Razik, A. F., et al. (2019). Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella. Marine Drugs, 17(8), 469.
- Horne, D. A., et al. (2005). The First Total Synthesis of Dragmacidin D.
- Cooksey, C. J. (2001). Tyrian purple: 6,6'-dibromoindigo and related compounds. Molecules, 6(9), 736-769.
- El-Sawy, E. R., et al. (2022).
- Hollenbeak, K. H., & Schmitz, F. J. (1977). Aplysinopsin: antineoplastic tryptophan derivative from the marine sponge Verongia spengelii. Lloydia, 40(5), 479-481.
- Aiello, A., et al. (2000). Chemistry of Verongida Sponges. 10. Secondary Metabolite Composition of the Caribbean Sponge Verongula gigantea.
- Ebada, S. S., & Proksch, P. (2012). The Chemistry of Marine Sponges. In Handbook of Marine Natural Products (pp. 191-245). Springer, Berlin, Heidelberg.
- Itami, K., & Yamaguchi, J. (2014). Dragmacidin D.
- Putra, M. Y., & Jaswir, I. (2016). The Alkaloids from Indonesian Marine Sponges. Journal of Pharmacognosy and Phytochemistry, 5(4), 243-255.
- Skiredj, A., et al. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Marine Drugs, 21(5), 268.
- Yamaguchi, J., & Itami, K. (2012). Synthesis of Dragmacidin D via Direct C-H Couplings.
- Ciminiello, P., et al. (2000). Chemistry of Verongida Sponges. 10. Secondary Metabolite Composition of the Caribbean Sponge Verongula gigantea.
- Bachem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Shimadzu Scientific Instruments. (2021, April 25). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube.
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- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylindoles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-Arylindoles
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, functionalization at the C-3 position provides a critical vector for modulating biological activity. The synthesis of 3-arylindoles via C-C bond formation is a key transformation, and among the available methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and exceptional functional group tolerance.[2][3]
This guide provides a comprehensive technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of 3-bromoindoles. It is designed for researchers, scientists, and drug development professionals seeking to synthesize diverse libraries of 3-substituted indole derivatives for structure-activity relationship (SAR) studies and novel compound generation.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in its well-understood catalytic cycle, which proceeds through three fundamental steps centered around a palladium catalyst.[2][4][5][6] A grasp of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The cycle requires a Pd(0) species to initiate, which is often generated in situ from a more stable Pd(II) precatalyst.
The three key stages are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindole, forming a new organopalladium(II) complex.[4][6][7] This is often the rate-limiting step of the cycle.
-
Transmetalation : The organic group from the activated organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][7][8]
-
Reductive Elimination : The two organic partners (the indole and the aryl group) on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components: A Guide to Experimental Design
The success of the coupling reaction hinges on the judicious selection of its five core components.
The Substrate: 3-Bromoindole
The C-Br bond at the 3-position of indole is sufficiently reactive for oxidative addition. A key consideration is the indole N-H proton. While many couplings proceed on the unprotected indole, its acidity can sometimes interfere, particularly with strong bases or by coordinating to the palladium center, which can inhibit catalysis.[9] In cases of low yield or catalyst deactivation, N-protection (e.g., with Boc, SEM, or a simple methyl group) can be a highly effective strategy.[10][11]
The Boron Reagent: Boronic Acids vs. Esters
-
Arylboronic Acids (Ar-B(OH)₂) : These are the most common coupling partners. They are generally stable solids, but can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially with prolonged heating or strong acid/base.[12]
-
Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)) : These are often more robust and less prone to decomposition than their corresponding acids.[5] They are particularly useful for sluggish couplings that require higher temperatures or for aryl groups that are electronically unstable as boronic acids. They can be prepared via Miyaura borylation or purchased commercially.[5][7][13]
The Catalyst and Ligand: The Power Couple
The choice of palladium source and its associated ligand is paramount for achieving high yields.
-
Palladium Source : Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ can often be used directly as it contains the necessary phosphine ligands. Pd(OAc)₂ and other sources require the addition of an external ligand.
-
Ligands : For heteroaryl halides like 3-bromoindole, electron-rich and bulky phosphine ligands are often superior to simpler ones like PPh₃.[4][14] They promote faster oxidative addition and reductive elimination, leading to higher turnover numbers. Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and ferrocenylphosphines (e.g., dppf) are industry standards for challenging couplings.[1][8]
The Base: The Activator
The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can dramatically affect the reaction outcome.
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[4][11][15] Cesium carbonate is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[1][10]
-
Organic Bases : Amine bases like triethylamine (TEA) are sometimes used, but are generally less effective for this specific activation step.
The Solvent: The Reaction Medium
Aprotic polar solvents are typically used. Often, a mixture including water is beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.
-
Common Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Toluene are frequently employed.[5][16][17]
-
Solvent Mixtures : A combination like Dioxane/Water or THF/Water is a very common starting point.[1][10]
Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol A: General Conditions using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
-
To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the 3-bromoindole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0–3.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05–0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Ethanol) to achieve a substrate concentration of approximately 0.1 M.[1][10]
-
Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, 80–100 °C is typical. For microwave irradiation, a temperature of 120–140 °C for 20–60 minutes is a good starting point.[10][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium black.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Comparative Reaction Conditions
The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of bromo-indoles and related bromo-heterocycles, providing a valuable reference for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes / Substrate | Yield | Reference |
| Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 5-Bromoindole | Good | [1] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 3-Bromoindazole | 50-95% | [10][16] |
| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | H₂O/Acetonitrile | 37 | 5-Bromoindole | High | [1] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | 5-Bromoindazole | >90% | [11] |
| PdCl₂(dppf) (2.5) | - | K₃PO₄ (1.5) | THF | 65 | 3-Vinylindole derivative | 50-86% | [18] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor choice of base/solvent. | 1. Use a fresh bottle of catalyst or a different precatalyst/ligand combination (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents and reaction vessel. 3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., DMF, Toluene). |
| Protodeboronation | 1. Boronic acid is unstable to conditions. 2. Presence of excess water or acidic impurities. | 1. Switch to the corresponding boronic ester (pinacol ester). 2. Use anhydrous solvents and a stronger, non-hydroxide base like K₃PO₄. 3. Use a slight excess (1.5 equiv.) of the boron reagent. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. | 1. Improve degassing technique. Ensure a robust inert atmosphere is maintained. |
| Dehalogenation of 3-Bromoindole | 1. Presence of reducing agents or hydride sources. 2. Certain catalyst/ligand systems can promote this side reaction. | 1. Ensure high purity of reagents. 2. Try a different palladium source or ligand.[12] |
| Formation of Palladium Black | 1. Catalyst decomposition/aggregation. | 1. This indicates the active catalyst is falling out of solution. Try a more robust ligand (e.g., Buchwald-type) or lower the reaction temperature.[12] |
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2014). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). National Institutes of Health (NIH). [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (2021). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). Semantic Scholar. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][16]-Fused Indole Heterocycles. (2015). National Institutes of Health (NIH). [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2014). ResearchGate. [Link]
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2021). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2018). Royal Society of Chemistry. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (2011). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
-
Optimization of the Suzuki–Miyaura cross‐coupling reaction condition catalyzed by APC‐750@Pd catalyst. (2021). ResearchGate. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Royal Society of Chemistry. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (NIH). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). MDPI. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Link]
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Application Notes & Protocols: Sonogashira Reaction with Methyl 3-bromo-1H-indole-2-carboxylate for Advanced Drug Discovery Scaffolds
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Sonogashira cross-coupling reaction, specifically tailored for the functionalization of methyl 3-bromo-1H-indole-2-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of an alkynyl moiety at the C3-position via this powerful palladium-catalyzed reaction opens a gateway to novel molecular architectures for drug development professionals.[1][2]
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Its reliability, mild reaction conditions, and tolerance of various functional groups have made it an indispensable tool in modern organic synthesis.[5][6][7] This document elucidates the mechanistic underpinnings of the reaction and provides a field-proven, step-by-step protocol designed for reproducibility and success.
Mechanistic Insights: The Catalytic Engine
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][8][9] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond of the indole substrate. This is often the rate-determining step and its efficiency is influenced by the electron density of the aryl halide and the nature of the phosphine ligands.[8][10]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate.[9][11] This step increases the acidity of the alkyne's terminal proton, facilitating its removal by the amine base.[9]
-
Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. The resulting complex then undergoes reductive elimination to yield the final 3-alkynylindole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[8][12]
A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be problematic.[13] To mitigate this, copper-free Sonogashira protocols have been developed.[5][14] These systems rely solely on a palladium catalyst and typically require a stronger base or different ligands to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center.[3][12]
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The Art of Connection: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination of 3-Bromoindole Derivatives
Introduction: Unlocking the Potential of 3-Aminoindoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among its many functionalized variants, 3-aminoindoles are of particular interest due to their presence in a wide array of biologically active compounds. The efficient synthesis of these motifs is, therefore, a critical endeavor for researchers in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited substrate scope.[2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-bromoindole derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals. Our aim is to equip you with the knowledge to not only successfully perform this reaction but also to rationally optimize it for your specific needs.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
The elegance of the Buchwald-Hartwig amination lies in its catalytic cycle, a finely orchestrated sequence of events at the palladium center. A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of the 3-bromoindole to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The choice of ligand is crucial here, as bulky, electron-rich phosphine ligands are known to facilitate this rate-limiting step.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The strength and nature of the base are critical parameters that can significantly influence the reaction rate and outcome.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the 3-aminoindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
From Theory to Practice: A General Protocol and Optimization Guide
While the specific conditions for the Buchwald-Hartwig amination of 3-bromoindoles can vary depending on the substrates, the following protocol provides a robust starting point.
General Experimental Protocol
-
Inert Atmosphere: To an oven-dried Schlenk flask or sealed vial, add the 3-bromoindole derivative (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (0.5-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Parameter Optimization: A Data-Driven Approach
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for their selection and optimization.
| Parameter | Options & Considerations | Rationale & Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI™-IPr, G3/G4 Precatalysts | Pre-formed palladium-ligand complexes (precatalysts) often provide more consistent results by ensuring the formation of the active catalytic species.[3] Pd(OAc)₂ is a common and cost-effective choice but can be less reliable. |
| Ligand | Xantphos, RuPhos, BrettPhos, Josiphos-type ligands | The choice of ligand is critical and substrate-dependent. For electron-rich heterocycles like indoles, bulky biarylphosphine ligands such as RuPhos and BrettPhos are often effective.[4] Xantphos is a versatile and commonly used ligand for a broad range of substrates.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS | Strong bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like K₂CO₃ and Cs₂CO₃ offer broader functional group tolerance.[6] LHMDS can be beneficial for substrates with acidic protons.[7] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are the most common solvents.[7] The choice of solvent can influence the solubility of the reactants and the reaction rate. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reaction rates. However, sensitive substrates may require lower temperatures to minimize side reactions. |
| Protecting Group | N-H (unprotected), N-Boc, N-SEM | For many 3-bromoindoles, the reaction can proceed without protection of the indole N-H.[8] However, for certain substrates or to prevent side reactions, protecting groups like Boc or SEM can be employed.[9] |
Navigating Challenges: A Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., NaOtBu).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and degassed. |
| Side Product Formation | - Hydrodehalogenation of the 3-bromoindole- Dimerization of the amine or indole- N-arylation of the indole nitrogen | - Screen different ligands; some are more prone to side reactions than others.- Lower the reaction temperature.- Consider protecting the indole N-H if N-arylation is a significant issue.[9] |
| Catalyst Deactivation | - Presence of oxygen or water- Coordinating functional groups on the substrate | - Ensure a strictly inert atmosphere and use anhydrous solvents.- Increase the catalyst loading.- Choose a more robust ligand. |
| Poor Reproducibility | - Inconsistent quality of reagents- Variations in reaction setup and inertness | - Use high-purity reagents from a reliable source.- Standardize the experimental procedure, including glassware drying and inerting techniques. |
Defining the Boundaries: Substrate Scope and Limitations
The Buchwald-Hartwig amination of 3-bromoindoles is a broadly applicable reaction, tolerating a wide range of amines and functional groups on the indole core.
-
Amine Scope: Both primary and secondary aliphatic and aromatic amines can be successfully coupled. Sterically hindered amines may require more forcing conditions or specialized ligands.
-
Indole Scope: The reaction is generally tolerant of various substituents on the indole ring, including electron-donating and electron-withdrawing groups. However, substrates with strongly coordinating functional groups may require careful optimization to avoid catalyst inhibition.
It is important to note that while the C3-amination is generally favored, competitive N-arylation of the indole nitrogen can occur, particularly with unprotected indoles. Careful selection of the ligand and reaction conditions can often minimize this side reaction.[10]
Conclusion: A Versatile Tool for Modern Drug Discovery
The Buchwald-Hartwig amination has revolutionized the synthesis of 3-aminoindole derivatives, providing a reliable and versatile method for the construction of these important pharmacophores. By understanding the underlying mechanism, carefully selecting and optimizing reaction parameters, and being prepared to troubleshoot potential challenges, researchers can effectively harness the power of this transformative reaction. The insights and protocols provided in this application note are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the frontiers of medicinal chemistry.
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ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
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Janečková, L., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5079. Retrieved from [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. Retrieved from [Link]
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ResearchGate. (n.d.). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Retrieved from [Link]
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Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314-6315. [Link]
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National Center for Biotechnology Information. (2017, August 5). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(31), 4559-4565. [Link]
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ResearchGate. (n.d.). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. Retrieved from [Link]
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Application Notes and Protocols: Heck Reaction Conditions for Functionalizing Methyl 3-bromo-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring, particularly at the C3 position, is of paramount importance for modulating biological activity. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for forging carbon-carbon bonds.[1][2] This Nobel Prize-winning transformation offers a direct pathway to introduce alkenyl groups, providing access to a diverse array of complex molecules.[1]
This guide provides a comprehensive overview and detailed protocols for the successful application of the Heck reaction to functionalize methyl 3-bromo-1H-indole-2-carboxylate. We will delve into the critical parameters of the reaction, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers, scientists, and drug development professionals to effectively utilize this transformative reaction.
Understanding the Heck Reaction: Mechanism and Key Considerations
The catalytic cycle of the Heck reaction generally involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[2][3] The reaction is initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent coordination and insertion of the alkene into the Pd-C bond, followed by β-hydride elimination, releases the final product and regenerates the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]
The Catalytic Cycle of the Heck Reaction
Figure 1: A simplified diagram of the Heck reaction catalytic cycle.
Critical Parameters for Success
The efficiency and selectivity of the Heck reaction are highly dependent on several key parameters:
-
Palladium Precursor: The choice of the palladium source is crucial. Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[5] While Pd(0) complexes can be used directly, Pd(II) salts are often preferred due to their stability and are reduced in situ to the active Pd(0) species.[2][6]
-
Ligand: The ligand plays a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[7] For electron-rich substrates like indoles, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ and other N-heterocyclic carbenes (NHCs) have proven effective.[5][7] The choice of ligand can also influence the regioselectivity of the reaction.[8]
-
Base: A base is essential to neutralize the hydrogen halide (H-X) generated during the β-hydride elimination step, regenerating the Pd(0) catalyst.[3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1] The choice of base can significantly impact the reaction rate and yield.[9]
-
Solvent: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction kinetics.[10] Polar aprotic solvents like DMF, NMP, and acetonitrile are frequently employed.[9][11] In some cases, aqueous or solvent-free conditions have also been successfully utilized.[12][13]
Recommended Protocol for the Heck Reaction of this compound
This protocol provides a general starting point for the Heck coupling of this compound with a generic terminal alkene. Optimization may be required for specific substrates.
Materials
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Addition of Reagents: Sequentially add cesium carbonate (Cs₂CO₃, 1.1 equiv), the alkene (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.02-0.10 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the bromoindole.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific alkene and catalyst loading.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C3-alkenylated indole.
Optimization and Troubleshooting
The success of the Heck reaction can be sensitive to subtle changes in the reaction conditions. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale and Key Considerations |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. Others may offer advantages in specific cases. |
| Ligand | P(t-Bu)₃ | PPh₃, Buchwald-type ligands, NHCs | Bulky, electron-rich ligands are often superior for coupling with electron-rich bromoindoles.[5] |
| Base | Cs₂CO₃ | K₂CO₃, Et₃N, DBU | Cs₂CO₃ is often effective with less reactive aryl chlorides and can be beneficial here.[5] Weaker bases may be sufficient for more reactive systems. |
| Solvent | 1,4-Dioxane | DMF, NMP, Toluene | Dioxane is a good general solvent. The choice can influence solubility and reaction temperature.[10] |
| Temperature | 100 °C | 80 - 140 °C | Higher temperatures may be required for less reactive alkenes or aryl halides. |
| Alkene Stoichiometry | 1.2 equiv | 1.1 - 2.0 equiv | A slight excess of the alkene is typically used to drive the reaction to completion. |
Application in Drug Discovery and Development
The C3-alkenylated indole derivatives synthesized via the Heck reaction are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduced alkenyl moiety can serve as a handle for further functionalization, allowing for the rapid generation of compound libraries for screening in drug discovery programs. The ability to fine-tune the steric and electronic properties of the indole core through this reaction is a significant advantage in the design of novel therapeutic agents.
Workflow for Synthesis and Application
Figure 2: Workflow from Heck reaction to drug candidate selection.
Conclusion
The Heck reaction is a robust and highly valuable method for the C3-functionalization of this compound. By carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of C3-alkenylated indoles. This guide provides a solid foundation of theoretical knowledge and practical protocols to facilitate the successful implementation of this powerful transformation in both academic and industrial research settings, ultimately accelerating the discovery and development of new therapeutics.
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de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. [Link]
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Martini, F., et al. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PubMed Central. [Link]
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Shaikh, N. S., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
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Palladium-catalyzed C3-alkylation of indoles with alcohols via hydrogen borrowing cascade. ResearchGate. [Link]
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Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
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Kumar, R., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[14][15]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. ACS Publications. [Link]
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Rowley, J. M., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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N-alkylation of methyl 1H-indole-2-carboxylate esters
An In-Depth Technical Guide to the N-Alkylation of Methyl 1H-Indole-2-Carboxylate Esters
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of the indole nucleus is a cornerstone transformation in synthetic and medicinal chemistry. The resulting N-substituted indole scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products.[1][2] This guide provides a detailed examination of the N-alkylation of methyl 1H-indole-2-carboxylate, a substrate of particular interest due to the activating and directing effects of the C2-ester functionality. We will explore the underlying mechanistic principles and provide robust, field-proven protocols for common and alternative N-alkylation strategies, including the classical strong base method, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. Each protocol is presented with an emphasis on the causal factors behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of N-Alkylated Indole-2-Carboxylates
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[3] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a compound's pharmacological profile, influencing properties such as receptor binding affinity, metabolic stability, and cell permeability.
The substrate at the heart of this guide, methyl 1H-indole-2-carboxylate, presents a unique synthetic landscape. The electron-withdrawing ester group at the C-2 position significantly increases the acidity of the N-H proton (pKa ≈ 16, compared to ≈17 for indole), facilitating its deprotonation.[4] This electronic effect is pivotal, as it allows for the use of a wider range of bases and often leads to highly regioselective N-alkylation, mitigating the common side reaction of C-3 alkylation that plagues many indole syntheses.[1][5]
The Core Mechanism: A Two-Step Pathway to N-Functionalization
The N-alkylation of methyl 1H-indole-2-carboxylate predominantly follows a two-step SN2 pathway. Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.
-
Deprotonation: The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base. This step generates a nucleophilic indolide anion, which is resonance-stabilized. The presence of the C2-ester enhances this step by inductively withdrawing electron density, making the N-H proton more acidic.[1][4]
-
Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This SN2 displacement forms the new N-C bond and yields the final N-alkylated product.[4]
Caption: General mechanism for the N-alkylation of indoles.
Protocol I: The Classical Approach using a Strong Base
This method is the workhorse for the N-alkylation of indole-2-carboxylates, prized for its high yields and excellent regioselectivity. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures irreversible and complete deprotonation of the indole nitrogen.[6]
Experimental Workflow
Caption: Workflow for classical N-alkylation using sodium hydride.
Detailed Step-by-Step Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 1H-indole-2-carboxylate | >98% | Standard Supplier | Dry in vacuum oven before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive. Handle with care. |
| Alkyl Halide (e.g., Benzyl Bromide) | >98% | Standard Supplier | |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Standard Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | Lab Prepared | For quenching. | |
| Brine | Lab Prepared | For washing. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | For drying organic layer. |
Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 1H-indole-2-carboxylate (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolves, and the addition is exothermic. Vigorous bubbling will be observed.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion. The solution may change color.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. If the alkylating agent is less reactive (e.g., an alkyl chloride), gentle heating (e.g., to 50-80 °C) may be required.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.
Expertise & Causality: The "Why" Behind the Steps
-
Why NaH? Sodium hydride is an irreversible base. It forms the sodium salt of the indole and hydrogen gas, which bubbles out of the reaction, driving the deprotonation to completion. Its non-nucleophilic nature prevents it from competing with the indolide anion in the SN2 step.[4][6]
-
Why Anhydrous DMF? DMF is a polar aprotic solvent that effectively solvates the sodium cation of the indolide salt, leaving the anion "naked" and highly nucleophilic. Any water present would instantly quench the NaH and the indolide anion, halting the reaction.[6]
-
Why Control Temperature? The deprotonation with NaH is highly exothermic. Adding it slowly at 0 °C prevents thermal runaway and potential side reactions. The subsequent SN2 reaction is also typically controlled to ensure selectivity.
-
Why High N-Regioselectivity? For this specific substrate, the combination of the C2-ester's steric bulk and the inherent electronic preference for N-deprotonation makes N-alkylation overwhelmingly favorable over C3-alkylation.[5]
Protocol II: Phase-Transfer Catalysis (PTC)
PTC offers a safer, often more scalable, and environmentally greener alternative to the strong base method. It avoids pyrophoric reagents like NaH and can be performed with aqueous bases and less hazardous organic solvents.[7]
PTC Mechanism Cycle
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask, add the methyl 1H-indole-2-carboxylate (1.0 eq), the alkylating agent (1.2 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and an organic solvent like toluene or dichloromethane.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3-5 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[8]
-
Monitoring & Work-up: Monitor by TLC. Once complete, separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expertise & Causality
-
The Role of the Catalyst: The quaternary ammonium salt (Q⁺X⁻) is soluble in both phases. It transports the indolide anion (formed at the interface) into the organic phase as a lipophilic ion pair ([Q⁺][Indole⁻]). This ion pair is highly reactive and readily undergoes the SN2 reaction.[7]
-
Why Vigorous Stirring? The reaction occurs at the interface between the two liquid phases. Maximizing this surface area through rapid stirring is critical for achieving a reasonable reaction rate.
Protocol III: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for N-alkylation when the desired alkyl group is sourced from an alcohol. It operates under mild, neutral conditions and is notable for causing an inversion of stereochemistry at the alcohol's chiral center.[9]
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the methyl 1H-indole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Dissolve the components in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. Caution: This addition is highly exothermic. A distinct color change (e.g., to orange/red) and the formation of a precipitate are often observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, concentrate the reaction mixture. The primary challenge is purification.
-
Purification: The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification often requires careful column chromatography. Sometimes, precipitating the byproducts by adding a non-polar solvent like ether can simplify the process.
Expertise & Causality
-
Mechanism Insight: The reaction is a redox process where the phosphine is oxidized and the azodicarboxylate is reduced.[9] The indole N-H is acidic enough to act as the pronucleophile, attacking the activated alcohol-phosphine complex.[10][11]
-
Key Challenge: The removal of stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazo-ester) is the main drawback of this method and can significantly impact the isolated yield.
Method Comparison Summary
| Feature | Classical (NaH) | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Base | Strong, pyrophoric (NaH) | Weaker, non-pyrophoric (NaOH, K₂CO₃) | None (Neutral conditions) |
| Alkylating Agent | Alkyl halides, tosylates | Alkyl halides, sulfates | Alcohols |
| Solvent | Anhydrous polar aprotic (DMF, THF) | Biphasic (Toluene/H₂O, CH₂Cl₂/H₂O) | Anhydrous polar aprotic (THF, Dioxane) |
| Key Advantages | High yield, high reliability, broad scope | Scalable, safer, uses inexpensive reagents | Uses alcohols directly, stereochemical inversion |
| Key Limitations | Requires strict anhydrous conditions, hazardous base | Requires vigorous stirring, catalyst can be "poisoned" by some leaving groups[7] | Stoichiometric byproducts complicate purification |
Conclusion
The N-alkylation of methyl 1H-indole-2-carboxylate is a highly efficient and regioselective transformation critical to modern drug discovery. The choice of method depends on the specific alkylating agent available, scale, and safety considerations. The classical strong base protocol remains the most robust and widely used method for general-purpose synthesis. Phase-Transfer Catalysis provides a superior alternative for industrial-scale applications due to its enhanced safety profile and use of more economical reagents. The Mitsunobu reaction offers a unique and valuable pathway when an alcohol is the desired source of the alkyl group, particularly in stereospecific syntheses. By understanding the mechanistic underpinnings and practical nuances of each protocol, researchers can confidently and effectively synthesize a diverse range of N-alkylated indole-2-carboxylates for their scientific programs.
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N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics.[Link]
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Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. [Link]
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Webb, D., & Sigman, M. S. (2020). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters, 22(19), 7543–7547. [Link]
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Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]
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Buchwald, S. L., & Hoveyda, A. H. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH.[Link]
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Bandini, M., & Umani-Ronchi, A. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]
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Kanger, T. (2014). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate.[Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.[Link]
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Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.[Link]
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Mitsunobu Reaction Review. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.[Link]
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Marsden, S. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.[Link]
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Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
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Legros, J., & Crousse, B. (2010). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.[Link]
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Gribble, G. W. (2002). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. ACS Publications.[Link]
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Synthesis of N-alkylated indoles. (2017). ResearchGate.[Link]
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Darcel, C., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.[Link]
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Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing.[Link]
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Phase Transfer Catalysis. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
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Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis.[Link]
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Gualtieri, F., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.[Link]
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Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.[Link]
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Al-Tel, T. H. (2013). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.[Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journals.[Link]
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MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central.[Link]
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Wang, B., et al. (2023). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters.[Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.[Link]
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Application Notes & Protocols: Synthesis of Bioactive Molecules from Methyl 3-Bromo-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Methyl 3-bromo-1H-indole-2-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. Within the vast family of indole-based starting materials, This compound stands out as a particularly versatile and powerful building block for drug discovery and development.
The strategic placement of its functional groups is key to its utility. The ester at the C2 position serves as a precursor for amides, hydrazides, and carboxylic acids, which are critical for tuning pharmacokinetics and engaging in specific receptor interactions.[3][4] The bromine atom at the C3 position is the linchpin for diversification, acting as a highly efficient synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the controlled and regioselective introduction of aryl, heteroaryl, alkynyl, and alkenyl substituents, rapidly generating libraries of complex molecules from a single, common intermediate.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for leveraging this compound in the synthesis of diverse, biologically active molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. These transformations are foundational for building the molecular complexity required for potent and selective biological activity.
Workflow for Diversification
The following diagram illustrates the central role of the starting material and the primary synthetic pathways available for its diversification.
Caption: General synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[5][6] It involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[7] For our substrate, this reaction enables the direct attachment of a wide range of (hetero)aromatic rings at the C3 position, a common motif in kinase inhibitors and other targeted therapeutics.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) intermediate. This is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand can accelerate this process.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Methyl 3-aryl-1H-indole-2-carboxylate
This protocol is a robust starting point for the Suzuki-Miyaura coupling of various arylboronic acids with the title compound.
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.), finely ground
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated aq. NaCl)
Procedure:
-
Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) to create a ~0.1 M solution with respect to the starting indole.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a gradient of hexanes/ethyl acetate) to yield the pure 3-aryl-indole product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is exceptionally valuable for synthesizing precursors to complex heterocyclic systems and for creating rigid linkers in bioactive molecules. The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[9]
Causality & Optimization:
-
Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and to quench the HBr formed during the reaction.
-
Copper-Free Variants: Concerns over copper toxicity and catalyst contamination have led to the development of copper-free Sonogashira protocols. These methods often require more specialized, electron-rich phosphine ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[11] A room-temperature protocol using an air-stable precatalyst has been reported, offering significant operational simplicity.[11]
Protocol: Synthesis of Methyl 3-alkynyl-1H-indole-2-carboxylate (Copper-Free)
This modern, copper-free protocol is advantageous for synthesizing compounds intended for biological testing, as it avoids potential copper contamination.
Materials & Reagents:
-
This compound
-
Terminal Alkyne (1.5 eq.)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) with PPh₃ (4-10 mol%)
-
1,2,2,6,6-Pentamethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
Procedure:
-
Setup: To a dry reaction vessel, add this compound (1.0 eq.) and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal and purge the vessel with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), the terminal alkyne (1.5 eq.), and anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the alkyne. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Follow the workup, extraction, and purification steps as described in the Suzuki-Miyaura protocol.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base.[12][13] This transformation allows for the introduction of vinyl groups at the C3 position, which can be further functionalized or used to construct larger ring systems via intramolecular reactions.[14]
Experimental Considerations:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[15]
-
Ligand: Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are often used to stabilize the catalyst and promote the reaction. Phosphine-free conditions have also been developed.[13]
-
Base: An inorganic base like K₂CO₃ or NaOAc, or an organic base like TEA, is required to neutralize the HX generated in the catalytic cycle.[12]
-
Stereoselectivity: The Heck reaction typically exhibits excellent trans selectivity in the resulting alkene product.[13]
Protocol: Synthesis of Methyl 3-alkenyl-1H-indole-2-carboxylate
Materials & Reagents:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a reaction flask, combine this compound (1.0 eq.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add anhydrous DMF, followed by the alkene (1.5 eq.).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Follow the workup, extraction, and purification steps as described in the Suzuki-Miyaura protocol.
N-Alkylation: Modulating Physicochemical Properties
Modification of the indole nitrogen is a crucial strategy for modulating a compound's biological activity, solubility, and metabolic stability.[16] N-alkylation is typically achieved via an Sₙ2 reaction after deprotonation of the indole N-H.[17]
Rationale for Conditions:
-
Base: A moderately strong base is required to deprotonate the indole nitrogen (pKa ≈ 17). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[18] K₂CO₃ is often preferred for its operational simplicity and safety compared to NaH.[17]
-
Solvent: Polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic indole anion.[17][18]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, chlorides) are excellent electrophiles for this reaction.
Protocol: Synthesis of Methyl 1-alkyl-3-bromo-1H-indole-2-carboxylate
Materials & Reagents:
-
This compound
-
Alkyl Halide (e.g., 1-bromoalkane) (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a ~0.2 M solution.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Electrophile Addition: Add the alkyl halide (1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir vigorously. The reaction is typically complete within 4-12 hours. Monitor by TLC.[17]
-
Workup: Cool the reaction to room temperature and pour it into a larger volume of cold deionized water. A precipitate may form.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, then brine. Dry over anhydrous Na₂SO₄.
-
Concentration & Purification: Filter and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Applications in the Synthesis of Bioactive Molecules
The true utility of the described transformations is realized when they are applied to the synthesis of molecules with specific biological functions. The indole-2-carboxylate core, particularly when functionalized at the C3-position, is a key pharmacophore in several classes of therapeutic agents.
Case Study: Synthesis of HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4] The synthetic strategy often involves C-N bond formation or Suzuki coupling at other positions, followed by hydrolysis of the methyl ester at C2 to reveal the free carboxylic acid, which is crucial for activity. For instance, compounds with an aniline substituent at C3 have shown promising activity. While direct C3-amination of the bromo-indole is challenging, a related synthesis of 3-aminoindoles can be achieved through different routes, highlighting the versatility of the indole scaffold.[4]
Case Study: Synthesis of Anticancer Agents (EGFR/CDK2 Dual Inhibitors)
Indole-2-carboxamides have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key targets in oncology.[19] The synthesis of these molecules involves the initial formation of the indole-2-carboxylic acid (via hydrolysis of the ester) followed by amide coupling with various functionalized amines.[19] While the reported synthesis starts from a different indole precursor, our this compound can be readily converted into analogous structures. A Suzuki coupling to install a desired aryl group at C3, followed by ester hydrolysis and amide coupling, would provide access to novel 3-aryl-indole-2-carboxamide libraries for screening.
| Compound Class | Biological Target(s) | Key Synthetic Step(s) | Representative Activity | Reference |
| Indole-2-carboxylic acids | HIV-1 Integrase | Ester Hydrolysis | IC₅₀ = 3.11 µM | [4] |
| Indole-2-carboxamides | EGFR / CDK2 | Ester Hydrolysis, Amide Coupling | EGFR IC₅₀ = 89 nM, CDK2 IC₅₀ = 13 nM | [19] |
| Indolylquinazolinones | S. aureus, M. tuberculosis | Condensation/Cyclization | MRSA MIC = 0.98 µg/mL | [20] |
| Substituted Indoles | Antibacterial / Antifungal | Varied C3-Functionalization | MIC < 8 µg/mL | [1] |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of complex and biologically active molecules. Its utility is primarily derived from the C3-bromine, which serves as a reliable handle for palladium-catalyzed cross-coupling reactions, and the C2-ester, which can be readily converted into other functional groups essential for biological interactions. The Suzuki-Miyaura, Sonogashira, and Heck couplings, along with N-alkylation, provide a robust and flexible toolkit for rapidly accessing diverse chemical scaffolds. The protocols and insights provided in this guide are designed to empower researchers in medicinal chemistry and drug discovery to effectively harness the synthetic potential of this key building block in their pursuit of novel therapeutics.
References
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Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Chen, C., et al. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
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Fathalla, O. A., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform. Available at: [Link]
-
Alam, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]
-
Lee, C., et al. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Reddy, T. R., et al. (2014). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[19][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2,3,4-Tetrahydro-γ-carbolines. The Journal of Organic Chemistry. Available at: [Link]
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Rout, L., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Yoneda Labs. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bull, J. A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). Heck Reaction. Available at: [Link]
-
Zarghi, A., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Novel Antimicrobial Agents. Molecules. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
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Application Notes & Protocols: Methyl 3-Bromo-1H-indole-2-carboxylate as a Strategic Precursor in Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets. Derivatives of indole exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide focuses on Methyl 3-bromo-1H-indole-2-carboxylate (CAS 220664-31-3), a highly versatile and powerful building block for the synthesis of complex indole derivatives.[5] The strategic placement of the bromine atom at the C3 position, ortho to the carboxylate group, provides a reactive handle for a multitude of cross-coupling reactions. This allows for the precise and controlled introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery programs.
These notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions, insights into experimental design, and context for the application of the resulting compounds in medicinal chemistry.
PART 1: Compound Profile and Handling
Physicochemical Properties
This compound is a stable, crystalline solid under standard conditions. Its structure is primed for reactivity at the C3-Br bond, while the ester at C2 and the proton at N1 offer further sites for modification.
| Property | Value |
| CAS Number | 220664-31-3[5] |
| Molecular Formula | C₁₀H₈BrNO₂[5] |
| Molecular Weight | 254.08 g/mol [5] |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, THF, moderately soluble in hot ethanol and ethyl acetate. |
Safety and Handling
Proper handling is crucial for laboratory safety. The following guidelines are based on standard safety data sheets for similar chemical compounds.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[6] |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection.[6] |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
PART 2: Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 3-position is ideal for palladium-catalyzed reactions, which are fundamental transformations in modern medicinal chemistry for constructing C-C and C-N bonds.[7][8]
dot graph TD { A[this compound] -- "Pd Catalyst, Base, Ligand" --> B{Reaction Setup}; B -- "Degas System (Ar/N₂)" --> C{Heating & Stirring}; C -- "Monitor by TLC/LC-MS" --> D{Reaction Completion}; D -- "Aqueous Work-up" --> E{Extraction}; E -- "Dry & Concentrate" --> F{Crude Product}; F -- "Column Chromatography" --> G[Purified 3-Substituted Indole Derivative];
} doted Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Principle: The Suzuki-Miyaura reaction is one of the most powerful methods for creating a carbon-carbon bond between an aryl/vinyl halide and an organoboron species.[9][10][11] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a workhorse in drug discovery for synthesizing biaryl and related structures.[9][12]
Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate
| Reagents & Materials | Amount (1.0 mmol scale) | Purpose |
| This compound | 254 mg (1.0 mmol) | Substrate |
| (4-Methoxyphenyl)boronic acid | 228 mg (1.5 mmol) | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 58 mg (0.05 mmol, 5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 414 mg (3.0 mmol) | Base |
| 1,4-Dioxane | 8 mL | Solvent |
| Water | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Track the reaction's progress by periodically taking small aliquots for Thin Layer Chromatography (TLC) or LC-MS analysis until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure product.
Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes
Principle: The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins and styrenyl indoles.[8][13][14] This transformation is particularly valuable for creating rigidified analogs of lead compounds or for introducing vinyl groups that can be further functionalized. The reaction typically proceeds with high trans selectivity.[15]
Protocol: Synthesis of Methyl 3-((E)-2-phenylvinyl)-1H-indole-2-carboxylate
| Reagents & Materials | Amount (1.0 mmol scale) | Purpose |
| This compound | 254 mg (1.0 mmol) | Substrate |
| Styrene | 156 mg (1.5 mmol) | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg (0.02 mmol, 2 mol%) | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 12 mg (0.04 mmol, 4 mol%) | Ligand |
| Triethylamine (Et₃N) | 202 mg (2.0 mmol) | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | Solvent |
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
Solvent & Reagents: Add anhydrous DMF, styrene, and triethylamine via syringe under an argon atmosphere.
-
Reaction: Heat the sealed tube in an oil bath at 100-120 °C for 12-24 hours.[16]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with water and then brine. Dry over MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product via flash chromatography to isolate the target compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Principle: The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[7][17] This reaction has transformed the synthesis of anilines, which are prevalent in pharmaceuticals.[18] Using this compound, medicinal chemists can readily access 3-aminoindole derivatives.
Protocol: Synthesis of Methyl 3-(morpholino)-1H-indole-2-carboxylate
| Reagents & Materials | Amount (1.0 mmol scale) | Purpose |
| This compound | 254 mg (1.0 mmol) | Substrate |
| Morpholine | 105 mg (1.2 mmol) | Amine Nucleophile |
| Pd₂(dba)₃ | 18 mg (0.02 mmol, 2 mol% Pd) | Catalyst Precursor |
| Xantphos | 23 mg (0.04 mmol, 4 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 135 mg (1.4 mmol) | Base |
| Toluene | 5 mL | Solvent |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a positive flow of argon, charge an oven-dried vial with NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Reagent Addition: Add this compound. Seal the vial, remove from the glovebox, and add toluene and morpholine via syringe.
-
Reaction: Stir the mixture at 80-110 °C for 4-16 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 3-aminoindole product.[19]
PART 3: Pharmacological Relevance of Synthesized Derivatives
The true power of this compound lies in the biological activities of the derivatives it can generate. The strategic functionalization at the C3 position allows for the fine-tuning of a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.
| Derivative Class | Synthetic Route | Potential Biological Activities |
| 3-Arylindoles | Suzuki Coupling | Anticancer, Antiviral, Anti-inflammatory[3][4] |
| 3-Heteroarylindoles | Suzuki Coupling | Kinase Inhibitors, Antimicrobial Agents |
| 3-Styrenylindoles | Heck Coupling | Antitumor, Antibacterial[3] |
| 3-Aminoindoles | Buchwald-Hartwig | CNS Agents, Antidepressants, Antiviral[2][4] |
| 3-Alkynylindoles | Sonogashira Coupling | Anticancer, Antiviral |
Indole-2-carboxylate derivatives, in particular, have shown significant promise as anti-HIV agents.[2] Furthermore, the broader class of 3-substituted indoles is well-represented in marketed drugs and clinical trials, highlighting the therapeutic potential unlocked by this precursor.[4]
Conclusion
This compound is an exemplary precursor for modern medicinal chemistry. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, provides researchers with a reliable and efficient toolkit for synthesizing diverse libraries of complex indole derivatives. The protocols and principles outlined in this guide serve as a foundation for leveraging this building block to accelerate the discovery and development of novel therapeutic agents.
References
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- Aldrich. (2025). Safety Data Sheet for a related compound.
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- PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
- CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
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- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
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- International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles.
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Application Notes & Protocols: A Guide to the Synthesis of Indole-2-Carboxamides
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Among its many derivatives, the indole-2-carboxamide framework has emerged as a "privileged scaffold," demonstrating significant potential in drug discovery. Molecules based on this core structure have shown promise as potent agents against tuberculosis, including drug-resistant strains, and as novel anticancer therapeutics.[2][3][4] Their biological activity is often linked to the inhibition of essential cellular targets, such as the mycobacterial MmpL3 transporter.[2][4]
This guide provides a comprehensive overview of the experimental procedures for synthesizing indole-2-carboxamides. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform procedural choices, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.
Core Synthetic Strategies: Pathways to the Target Scaffold
The construction of indole-2-carboxamides can be approached from several starting points. The most direct and widely used method involves the coupling of a pre-formed indole-2-carboxylic acid with a desired amine. However, the synthesis of the indole core itself is an integral part of the overall process, with the Fischer indole synthesis being a classic and reliable route to the necessary precursors.[2]
Below is a workflow diagram illustrating the primary synthetic avenues.
Caption: Figure 1. High-level workflow for indole-2-carboxamide synthesis.
Mechanistic Insights: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated." This is the primary role of coupling reagents.
The most common activation strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as an example, the process unfolds as follows:
-
Activation: The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[5]
-
Nucleophilic Attack: The target amine can then directly attack the carbonyl of the O-acylisourea. This displaces the urea byproduct and forms the desired amide bond.
-
The Role of Additives: The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization if the carboxylic acid has a chiral center. To prevent this, additives like 1-Hydroxybenzotriazole (HOBt) are introduced.[6] HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.
Caption: Figure 2. Mechanism of EDC/HOBt mediated amide coupling.
Selecting the Right Reagents
The choice of coupling reagent and conditions is critical for success. While dozens of reagents exist, they can be grouped into several families. The selection depends on factors like substrate steric hindrance, electronic properties, and cost.
| Reagent Class | Examples | Base Required | Key Characteristics & Causality |
| Carbodiimides | DCC, EDC, DIC | Typically none, but a non-nucleophilic base (e.g., DIPEA) is often added. | Mechanism: Forms an O-acylisourea intermediate.[5] Why EDC is often preferred: The urea byproduct of EDC is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea from DCC. Insight: Prone to racemization without additives like HOBt or HOAt. |
| Phosphonium Salts | BOP, PyBOP | Stoichiometric (e.g., DIPEA, Et3N) | Mechanism: Forms an oxyphosphonium active ester. Why it's used: Highly efficient and fast reactions. Insight: Generates carcinogenic HMPA as a byproduct. Newer reagents like PyBOP were developed to avoid this. |
| Aminium/Uronium Salts | HATU, HBTU | Stoichiometric (e.g., DIPEA) | Mechanism: Forms an OBt or OAt active ester. Why it's used: Considered among the most effective reagents, especially for difficult couplings, due to the high reactivity of the active ester and the basicity of the leaving group, which can activate the incoming amine. |
| Boron-Based Reagents | B(OCH2CF3)3 | None | Mechanism: Forms a borate ester intermediate. Why it's used: Offers a milder, often chromatography-free purification protocol, which is advantageous for process chemistry.[7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Indole Core via Fischer Synthesis
This protocol, adapted from published methods, describes the synthesis of the key precursor, ethyl indole-2-carboxylate.[2]
Materials:
-
Substituted arylhydrazine hydrochloride
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the arylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (approx. 0.2 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ethyl indole-2-carboxylate can be purified by flash column chromatography on silica gel.
Protocol 2: Saponification to Indole-2-Carboxylic Acid
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
Procedure:
-
Hydrolysis: Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq).
-
Heating: Heat the mixture to reflux until TLC analysis indicates complete consumption of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the indole-2-carboxylic acid.[2]
Protocol 3: General Procedure for Amide Coupling
This protocol details a standard amide coupling using EDC and HOBt, a widely applicable method.[6]
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Initial Mixture: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid in anhydrous DCM or DMF (~0.1 M).
-
Activation: Add HOBt and EDC·HCl to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
Amine Addition: Add the desired amine, followed by the dropwise addition of DIPEA. The base is crucial for scavenging the HCl generated from EDC·HCl and any acid formed during the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 3-12 hours.[6] Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is typically purified by flash chromatography or recrystallization to yield the final indole-2-carboxamide.
Characterization of Indole-2-Carboxamides
Confirmation of the product structure is achieved through standard spectroscopic methods.
-
¹H NMR: Key diagnostic signals include the indole N-H proton, typically a broad singlet appearing far downfield (δ 11.0-12.0 ppm), and the amide N-H proton, often a triplet or broad singlet (δ 7.8-8.9 ppm).[8] Protons on the indole ring appear in the aromatic region (δ 6.8-7.7 ppm).[9]
-
¹³C NMR: The amide carbonyl carbon typically appears around δ 160-165 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch is observed around 1630-1650 cm⁻¹, and N-H stretches for the indole and amide groups are seen between 3200-3400 cm⁻¹.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺).
Troubleshooting and Advanced Protocols
Challenge: Standard coupling methods fail with sterically hindered substrates or electron-deficient amines. For instance, coupling a bulky carboxylic acid with an aniline derivative bearing electron-withdrawing groups can be extremely slow or fail entirely.[10]
Advanced Solution: In Situ Acyl Fluoride Formation
-
Rationale: Acyl fluorides are smaller than other active esters (like O-acylisourea or HOBt esters), which minimizes steric repulsion during the nucleophilic attack by the amine. They are also relatively stable but highly reactive towards amines, especially at elevated temperatures.[10]
-
Protocol Outline: The carboxylic acid is first treated with a fluorinating agent (e.g., BTFFH, a modern alternative to DAST) and a base like DIPEA in DCM at room temperature to form the acyl fluoride in situ. The amine is then added, and the reaction is heated (e.g., to 80 °C) to drive the amidation to completion. This method has proven effective where conventional protocols provide unsatisfactory results.[10]
References
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Banwell, M. G., et al. (2004). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters. Available at: [Link]
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Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
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Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing. Available at: [Link]
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Onajole, O. K., et al. (2016). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. Available at: [Link]
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Wang, B., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Kondreddi, R. R., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: A promising class of antituberculosis agents. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]
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Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]
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Abrahams, K. A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Available at: [Link]
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Göktaş, O., et al. (2007). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Ullmann coupling of indole derivatives. [a]. Available at: [Link]
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Kondreddi, R. R., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Available at: [Link]
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Yesilada, O., et al. (2007). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]
-
Jones, C. P., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. Available at: [Link]
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Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Functionalized Indole-2-Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthesis on a laboratory scale is well-established; however, transitioning to large-scale production presents significant challenges in terms of safety, cost-effectiveness, and scalability. This comprehensive guide provides an in-depth analysis of robust and scalable synthetic routes to functionalized indole-2-carboxylates, with a focus on the practical considerations for industrial application. We delve into the mechanistic underpinnings of key synthetic strategies, offering detailed, kilogram-scale protocols for the Fischer and Reissert indole syntheses. Furthermore, this guide addresses critical aspects of functionalization, purification, process safety, and green chemistry, equipping researchers and process chemists with the knowledge to navigate the complexities of large-scale indole-2-carboxylate production.
Introduction: The Significance of Indole-2-Carboxylates in Drug Discovery
Indole derivatives are a cornerstone of modern pharmacology, found in a wide array of therapeutic agents targeting diverse biological pathways.[1] The indole-2-carboxylate moiety, in particular, serves as a versatile template for the development of drugs for cancer, neurological disorders, and infectious diseases.[2] The ability to efficiently and economically produce these complex molecules on a large scale is therefore a critical bottleneck in the drug development pipeline. This guide aims to bridge the gap between bench-scale synthesis and industrial production, providing a detailed roadmap for the large-scale synthesis of this important class of compounds.
Core Synthetic Strategies for Large-Scale Production
While numerous methods for indole synthesis have been developed, only a select few are amenable to the rigors of large-scale production. The choice of synthetic route is a multifactorial decision, weighing factors such as raw material cost, process safety, atom economy, and the desired substitution pattern on the indole core. Here, we compare the most industrially relevant methods for the synthesis of the indole-2-carboxylate scaffold.
The Fischer Indole Synthesis: A Workhorse for Industrial Production
First reported in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[5] For the synthesis of indole-2-carboxylates, a pyruvate derivative is the key carbonyl component.
Causality of Experimental Choices:
-
Acid Catalyst: The choice of acid catalyst is critical and often substrate-dependent.[6] While Brønsted acids like sulfuric acid and hydrochloric acid are effective, polyphosphoric acid (PPA) is frequently employed in large-scale synthesis due to its ability to act as both a catalyst and a solvent, often leading to cleaner reactions and higher yields.[6][7] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option, particularly for achieving high regioselectivity with unsymmetrical ketones.[8]
-
Solvent: In many industrial applications, the reaction is run in a high-boiling solvent like toluene or xylene to facilitate the removal of water and drive the reaction to completion.[9] In some cases, the reaction can be run neat with a liquid acid catalyst like PPA.[10]
-
Temperature: The reaction typically requires elevated temperatures (100-180 °C) to overcome the activation energy of the key[11][11]-sigmatropic rearrangement step.[12] Microwave-assisted synthesis can significantly reduce reaction times, offering a greener alternative for smaller-scale production, but its scalability can be a concern.[12][13]
Process Safety Considerations:
The primary safety concern in the large-scale Fischer indole synthesis is the handling of arylhydrazines, which can be toxic and potentially explosive. A thorough Process Hazard Analysis (PHA) is essential before any scale-up operation. Key mitigation strategies include:
-
Use of Hydrazine Salts: Whenever possible, using the more stable hydrochloride or sulfate salts of arylhydrazines is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the risk of side reactions and decomposition.
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent runaway reactions, especially during the exothermic cyclization step.
The Reissert Indole Synthesis: A Reliable Route for Specific Substitution Patterns
The Reissert indole synthesis provides a complementary approach, particularly for the synthesis of indole-2-carboxylic acids with specific substitution patterns that may be difficult to access via the Fischer route.[14] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[15][16]
Causality of Experimental Choices:
-
Base for Condensation: The initial condensation step is typically carried out in the presence of a strong base. Potassium ethoxide has been shown to give better results than sodium ethoxide in this reaction.[14]
-
Reducing Agent: A variety of reducing agents can be employed for the reductive cyclization step, including zinc in acetic acid, iron powder in acetic acid, or catalytic hydrogenation.[16][17] For large-scale production, catalytic hydrogenation with a palladium catalyst is often preferred due to its efficiency and the cleaner reaction profile, which simplifies product isolation.
-
Scalability: The Reissert synthesis is generally considered scalable and avoids the use of hydrazine derivatives, which can be an advantage from a safety perspective. However, the multi-step nature of the process can lead to lower overall yields compared to a one-pot Fischer synthesis.
Comparative Analysis of Large-Scale Synthetic Routes
The choice between the Fischer and Reissert syntheses for industrial production depends on a careful evaluation of several factors. The following table provides a comparative overview of these two key routes.
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazine, Pyruvate derivative | o-Nitrotoluene, Diethyl oxalate |
| Key Reagents | Strong acid catalyst (e.g., PPA, H₂SO₄) | Strong base (e.g., KOEt), Reducing agent (e.g., H₂/Pd, Zn/AcOH) |
| Typical Large-Scale Yield | 70-90% | 50-70% (over two steps) |
| Process Steps | Often a one-pot procedure | Two distinct steps (condensation and reductive cyclization) |
| Key Safety Concerns | Handling of potentially toxic and explosive arylhydrazines | Handling of strong bases and flammable solvents; potential for energetic nitro-intermediates |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and readily available starting materials | Can be more expensive due to the multi-step nature and potentially costly reducing agents |
| Substrate Scope | Very broad, but regioselectivity can be an issue with some substrates | Good for specific substitution patterns, particularly on the benzene ring |
Detailed Application Protocols for Large-Scale Synthesis
The following protocols are intended as a guide for the kilogram-scale synthesis of a representative indole-2-carboxylate. It is imperative that a thorough risk assessment and process safety review be conducted by qualified personnel before attempting any large-scale synthesis.
Protocol 1: Kilogram-Scale Fischer Indole Synthesis of Ethyl 5-Chloro-1H-indole-2-carboxylate
This protocol is adapted from established industrial procedures and is designed for the synthesis of a key intermediate in pharmaceutical development.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
(4-chlorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Large-scale filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup and Inerting: Ensure the 100 L reactor is clean, dry, and equipped with a nitrogen inlet. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging of Reagents: To the inerted reactor, charge toluene (40 L). Begin stirring and add (4-chlorophenyl)hydrazine hydrochloride (10.0 kg, 55.8 mol) in portions. Follow with the slow addition of ethyl pyruvate (6.8 kg, 58.6 mol) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.
-
Hydrazone Formation: Stir the mixture at ambient temperature for 1 hour to ensure complete formation of the hydrazone.
-
Cyclization: Slowly and carefully add polyphosphoric acid (20 kg) to the reaction mixture. Caution: The addition of PPA can be exothermic. Control the addition rate to maintain the internal temperature below 60 °C.
-
Heating and Reaction Monitoring: Once the addition of PPA is complete, heat the reaction mixture to 110-115 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the starting hydrazone is consumed.
-
Work-up and Quenching: Cool the reaction mixture to 50-60 °C. In a separate vessel, prepare a solution of saturated sodium bicarbonate (50 L). Slowly and carefully transfer the reaction mixture to the bicarbonate solution with vigorous stirring to quench the acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a suitable extraction vessel. Add ethyl acetate (50 L) and agitate for 30 minutes. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with a further portion of ethyl acetate (25 L).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 20 L) and then with brine (20 L). Dry the organic layer over anhydrous sodium sulfate (5 kg).
-
Purification by Crystallization: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure to a volume of approximately 20 L. Cool the concentrated solution to 0-5 °C and hold for at least 4 hours to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, washing the filter cake with cold toluene (2 x 5 L). Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Expected Yield: 9.5 - 10.5 kg (76-84%) of ethyl 5-chloro-1H-indole-2-carboxylate as a crystalline solid.
Protocol 2: Large-Scale Reissert Synthesis of Indole-2-carboxylic Acid
This protocol outlines the synthesis of the parent indole-2-carboxylic acid, a versatile starting material for further functionalization.
Part A: Condensation of o-Nitrotoluene and Diethyl Oxalate
Materials and Equipment:
-
50 L jacketed glass reactor with overhead stirring and a reflux condenser
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Reactor Setup: Set up the 50 L reactor and ensure it is dry.
-
Preparation of Potassium Ethoxide Solution: In the reactor, dissolve potassium metal (2.0 kg, 51.1 mol) in anhydrous ethanol (20 L) under a nitrogen atmosphere. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling and ventilation.
-
Condensation Reaction: To the potassium ethoxide solution, add a mixture of o-nitrotoluene (5.0 kg, 36.5 mol) and diethyl oxalate (5.8 kg, 39.7 mol) dropwise over 2 hours, maintaining the internal temperature at 10-15 °C.
-
Reaction Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The product, ethyl o-nitrophenylpyruvate, will precipitate as its potassium salt. Cool the mixture to 0-5 °C and collect the solid by filtration. Wash the filter cake with cold ethanol (2 x 5 L) and then with diethyl ether (2 x 5 L). Dry the salt under vacuum.
Part B: Reductive Cyclization to Indole-2-carboxylic Acid
Materials and Equipment:
-
100 L hydrogenation reactor
-
Ethyl o-nitrophenylpyruvate potassium salt (from Part A)
-
Glacial acetic acid
-
Palladium on carbon (5% Pd, 50% wet)
-
Water
Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with the ethyl o-nitrophenylpyruvate potassium salt (10.0 kg) and glacial acetic acid (50 L).
-
Catalyst Addition: Carefully add the wet 5% palladium on carbon catalyst (500 g).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi and begin agitation. The reaction is exothermic; maintain the temperature below 60 °C using cooling.
-
Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
Catalyst Removal and Product Precipitation: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Product Isolation: Slowly add water (100 L) to the filtrate with stirring. The indole-2-carboxylic acid will precipitate. Cool the mixture to 10-15 °C and stir for 1 hour.
-
Drying: Collect the product by filtration, wash with water (3 x 10 L), and dry in a vacuum oven at 60 °C.
Expected Yield: 4.5 - 5.2 kg (70-80% for the second step) of indole-2-carboxylic acid.
Functionalization of the Indole-2-Carboxylate Core at Scale
The indole-2-carboxylate scaffold provides multiple sites for functionalization, allowing for the synthesis of diverse libraries of compounds for drug discovery.
-
N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated under basic conditions.[18] On a large scale, reactions are typically performed using a suitable base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. For N-arylation, copper- or palladium-catalyzed cross-coupling reactions are often employed.[19][20]
-
C3-Position Functionalization: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, which can be a versatile handle for further transformations.[21]
-
Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position, a common structural motif in many bioactive molecules.[21]
-
Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst.[22]
-
Visualization of Synthetic Workflows
Comparative Overview of Major Indole-2-Carboxylate Synthetic Routes
Caption: High-level comparison of Fischer and Reissert syntheses for the indole-2-carboxylate core.
Detailed Workflow for Large-Scale Fischer Indole Synthesis
Caption: Step-by-step workflow for a typical large-scale Fischer indole synthesis.
Green Chemistry and Sustainability in Indole Synthesis
The pharmaceutical industry is increasingly focused on developing more sustainable manufacturing processes.[11] Green chemistry principles can be applied to the large-scale synthesis of indole-2-carboxylates to reduce environmental impact and improve process safety.
-
Alternative Solvents: The use of greener solvents, such as ethanol or even water in some cases, is being explored to replace traditional hydrocarbon solvents.[23]
-
Catalysis: The development of more efficient and recyclable catalysts can reduce waste and improve atom economy.[23] Mechanochemical methods, which involve solvent-free reactions in a ball mill, are also a promising green alternative.[23]
-
Process Intensification: Continuous flow chemistry offers several advantages for large-scale synthesis, including better temperature control, improved safety, and the potential for higher yields and purity.[9]
Conclusion and Future Outlook
The large-scale synthesis of functionalized indole-2-carboxylates is a mature field, with the Fischer and Reissert syntheses remaining the dominant industrial methods. The choice of synthetic route is a strategic decision that must be tailored to the specific target molecule and the constraints of the manufacturing environment. As the demand for complex indole-based pharmaceuticals continues to grow, there will be an increasing emphasis on the development of more sustainable, efficient, and cost-effective synthetic methods. Advances in catalysis, continuous flow chemistry, and green chemistry will undoubtedly play a pivotal role in shaping the future of large-scale indole synthesis.
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Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available at: [Link]
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Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]
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Reissert indole synthesis - Wikipedia. Available at: [Link]
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Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online. Available at: [Link]
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Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]
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A Review of the Indole Synthesis Reaction System - Oreate AI Blog. Available at: [Link]
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Reissert Indole Synthesis. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
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(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
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Reissert Indole Synthesis - YouTube. Available at: [Link]
-
Fischer Indole Synthesis. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC - PubMed Central. Available at: [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. Available at: [Link]
-
Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. Available at: [Link]
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Application Notes & Protocols: Methyl 3-Bromo-1H-Indole-2-Carboxylate as a Versatile Building Block in Materials Science
Introduction: Unlocking the Potential of a Functionalized Indole Core
Methyl 3-bromo-1H-indole-2-carboxylate is a strategically functionalized heterocyclic compound poised for significant applications in the realm of materials science. The indole nucleus itself is a privileged scaffold, not only in pharmaceuticals but also as an electron-rich aromatic system with desirable photophysical and electronic properties.[1][2] The presence of a bromine atom at the 3-position and a methyl carboxylate group at the 2-position provides orthogonal reactive handles for synthetic elaboration. This dual functionality allows for the precise construction of complex molecular architectures, making it an ideal precursor for a new generation of functional organic materials.[3][4]
The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are the cornerstone of modern materials synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct extended π-conjugated systems.[5] Such systems are the fundamental components of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6]
Simultaneously, the methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, such as amide bond formation or as an anchoring group for surface modification. This application note will detail the potential of this compound in materials science and provide exemplary protocols for its utilization in the synthesis of advanced functional materials.
Part 1: Synthesis of π-Extended Indole Derivatives for Organic Electronics
The indole moiety is an excellent hole-transporting unit due to its electron-rich nature. By extending the π-conjugation of the indole core through cross-coupling reactions, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the absorption/emission spectra, to suit specific applications in organic electronics.
Application Highlight: A Donor-Acceptor Chromophore for Optoelectronics
In this section, we describe a protocol for the synthesis of a donor-acceptor (D-A) type chromophore using a Suzuki cross-coupling reaction. The electron-rich indole will act as the donor, and we will couple it with an electron-deficient boronic acid derivative. This D-A architecture is a common design strategy for materials used in OLEDs and OPVs.
Experimental Protocol 1: Suzuki Cross-Coupling for the Synthesis of a D-A Chromophore
This protocol outlines the synthesis of methyl 3-(4-cyanophenyl)-1H-indole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene (10 mL per mmol of indole)
-
Water (2 mL per mmol of indole)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Expected Outcome:
The successful synthesis of methyl 3-(4-cyanophenyl)-1H-indole-2-carboxylate as a solid. The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The toluene/water biphasic system is standard for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Diagram of Suzuki Coupling Workflow
Caption: Workflow for the Suzuki cross-coupling reaction.
Part 2: Development of Indole-Containing Polymers via Polycondensation
The bifunctional nature of this compound can be exploited to synthesize novel polymers. For instance, after converting the methyl ester to a boronic ester, the resulting monomer can undergo Suzuki polycondensation to create a fully conjugated polymer with the indole moiety in the main chain. Such polymers are of interest for applications in flexible electronics and sensors.
Application Highlight: Synthesis of a Conjugated Indole-Based Polymer
This section provides a representative protocol for the synthesis of a polymer derived from this compound. The first step involves the conversion of the bromo-indole into a boronic ester derivative, followed by a Suzuki polycondensation reaction.
Experimental Protocol 2: Synthesis of an Indole-Containing Polymer
Step A: Synthesis of the Monomer (Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate)
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl2 and anhydrous 1,4-dioxane.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the boronic ester monomer.
Step B: Suzuki Polycondensation
Materials:
-
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (1.0 eq)
-
A suitable di-bromo aromatic comonomer (e.g., 1,4-dibromobenzene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 eq)
-
Aqueous sodium carbonate solution (2 M)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk flask, add the indole boronic ester monomer, the di-bromo comonomer, and Pd(PPh3)4.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene and the aqueous sodium carbonate solution.
-
Heat the mixture to 90 °C and stir vigorously for 48-72 hours. An increase in viscosity may be observed.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum.
Expected Outcome:
The formation of a solid polymer. The polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Its structure can be confirmed by NMR spectroscopy, and its thermal properties can be analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Diagram of Polymer Synthesis Pathway
Caption: Pathway for the synthesis of an indole-containing polymer.
Quantitative Data Summary
| Protocol | Product | Typical Yield | Purity (Post-Purification) | Key Characterization |
| 1 | Methyl 3-(4-cyanophenyl)-1H-indole-2-carboxylate | 70-90% | >98% | 1H NMR, 13C NMR, HRMS |
| 2A | Methyl 3-(pinacolatoboryl)-1H-indole-2-carboxylate | 60-80% | >97% | 1H NMR, 11B NMR, HRMS |
| 2B | Indole-based Conjugated Polymer | 50-75% | - | GPC, NMR, TGA, DSC |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for materials science research. Its well-defined reactive sites allow for the systematic synthesis of a wide array of functional organic materials through established and reliable synthetic protocols. The protocols detailed herein for the synthesis of a D-A chromophore and a conjugated polymer are just two examples of its potential. Further exploration could involve its use in the synthesis of materials for sensing applications, where the indole nitrogen could be functionalized with a receptor unit, or in the development of novel hole-transporting materials for perovskite solar cells. The commercial availability of this compound, coupled with its synthetic versatility, paves the way for rapid innovation in the field of organic materials.[8][9][10]
References
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
ResearchGate. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Available from: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
Science.gov. chemical derivatization techniques: Topics. Available from: [Link]
-
Frontiers in Chemistry. Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-bromo-1H-indole-2-carboxylate by Recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of methyl 3-bromo-1H-indole-2-carboxylate via recrystallization. As a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals, achieving high purity of this compound is paramount. This document moves beyond a simple protocol, offering troubleshooting advice and foundational knowledge to empower users to solve common challenges encountered during purification.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[1][3][4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities ideally remain dissolved in the cold solvent (the "mother liquor").[1]
The process can be visualized as a multi-step workflow designed to systematically remove different types of impurities.
Caption: General workflow for the purification of a solid compound by recrystallization.
Section 2: Recommended Recrystallization Protocol for this compound
While literature often details chromatographic purification for analytical purposes[5][6], recrystallization is highly effective for bulk purification. Based on the aromatic ester structure of the target compound, ethanol or a mixed solvent system of ethyl acetate and hexanes are excellent starting points.[7]
Experimental Protocol:
-
Solvent Selection & Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add 10 mL of ethanol. Begin heating the mixture on a hot plate with stirring.
-
Continue adding ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves at the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[2][8]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored (e.g., yellow or brown), remove it from the heat and allow it to cool slightly.
-
Add a spatula-tip worth of activated charcoal. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[1][9]
-
Reheat the solution to boiling for 2-3 minutes.
-
-
Hot Gravity Filtration (If Charcoal Was Used or Insoluble Impurities are Present):
-
Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask on the hotplate.
-
Pour a small amount of boiling solvent through the funnel to heat it.
-
Quickly filter the hot solution containing the dissolved product. Causality: This step removes the charcoal and any impurities that were insoluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization in the funnel.[2][9]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[10]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes redissolving the purified product.[8]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven. The final product should be a white to off-white crystalline powder.[11]
-
Data Summary Table:
| Parameter | Recommended Value/Solvent | Rationale |
| Compound | This compound | Target for purification. |
| CAS Number | 220664-31-3 | Unique identifier.[12][13] |
| Molecular Weight | 254.08 g/mol | For calculating molar quantities.[12] |
| Primary Solvent | Ethanol | Good general solvent for polar aromatic compounds.[7][14] |
| Alternative System | Ethyl Acetate / Hexanes | A solvent pair for fine-tuning solubility. |
| Approx. Solvent Vol. | 15-25 mL per gram of crude solid | Varies based on impurity profile. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes pure crystal growth.[10] |
| Expected Purity | >99% (from typical 98% crude[11]) | Dependent on crude quality and technique. |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Caption: A logical flowchart for troubleshooting common recrystallization problems.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
-
Probable Cause: This occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a significant amount of impurities that depress the melting point.[15]
-
Recommended Solution:
-
Reheat the flask to redissolve the oil completely.
-
Add a small amount of additional hot solvent (e.g., 1-2 mL) to slightly decrease the saturation point.[10][15]
-
Attempt the cooling process again, but much more slowly. You can do this by leaving the hot plate on but turning the heat off, allowing it to cool with the plate, or placing the flask in a beaker of hot water and letting them cool together.[9][15]
-
Q2: No crystals have formed after cooling, even in the ice bath. How can I induce crystallization?
-
Probable Cause A: Too much solvent was used. This is the most common reason for crystallization failure, as the solution never becomes saturated.[8][15]
-
Recommended Solution A: Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 15-20%, then attempt the slow cooling process again.[15]
-
Probable Cause B: The solution is supersaturated. The crystals lack a nucleation site to begin growing.[15]
-
Recommended Solution B:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.[15]
-
Seeding: If you have a small amount of the pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for crystal growth.[15]
-
Q3: My final product is still colored (e.g., pale yellow). How can I get a white product?
-
Probable Cause: Highly colored impurities are present and were not fully removed. These can sometimes be adsorbed onto the surface of the forming crystals.[9]
-
Recommended Solution: Redissolve the entire batch of crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps as outlined in the protocol.[1][9]
Q4: My recovery yield is very low (<50%). What went wrong?
-
Probable Cause:
-
Excess Solvent: Too much solvent was used initially, leaving a large amount of product dissolved in the mother liquor.[10][15]
-
Premature Crystallization: The product crystallized in the filter funnel during hot filtration and was discarded with the charcoal/impurities.
-
Washing Error: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[8]
-
-
Recommended Solution:
-
Check the Mother Liquor: If you still have the filtrate, cool it further in a salt-ice bath to see if more product crashes out. You can also test it by putting a drop on a watch glass; if a significant solid residue remains after evaporation, too much solvent was the issue.[10]
-
Refine Technique: In subsequent attempts, be meticulous about using the minimum amount of hot solvent and ice-cold washing solvent. Ensure the funnel is pre-heated before hot filtration.
-
Q5: Crystals formed almost immediately upon removing the flask from the heat, and they look like a fine powder. Is this a problem?
-
Probable Cause: Yes, this is a sign of "crashing out," where crystallization occurs too rapidly. While you get a solid, it is likely to be impure because impurities get trapped (occluded) within the rapidly forming crystal lattice.[10]
-
Recommended Solution: The goal is slow, controlled crystal growth.[2] Place the flask back on the heat source, redissolve the solid completely, add a small amount of extra solvent (5-10% of the total volume used), and cool the solution much more slowly.[10]
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent if ethanol doesn't work well?
A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] You can test this on a small scale:
-
Place ~20-30 mg of your crude compound in a small test tube.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid.[4]
-
Heat the test tube. A good solvent will dissolve the solid completely at or near its boiling point.[4]
-
Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.[4] Solvents to try for this compound could include methanol, acetone, or ethyl acetate.
Q2: What is a 'solvent pair' and how would I use it for this compound?
A solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][16] For this compound, a good pair might be ethyl acetate ("good") and hexanes ("bad").
-
Method: Dissolve the crude compound in the minimum amount of boiling "good" solvent (ethyl acetate). Then, add the "bad" solvent (hexanes) dropwise to the hot solution until it just starts to become cloudy (the saturation point). Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.
Q3: How can I confirm the purity of my recrystallized product?
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities will depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopy (NMR, etc.): For the highest level of confirmation, techniques like ¹H NMR can be used to ensure the signals correspond to the correct structure and that signals from impurities are absent.
Q4: What are the common impurities in a synthesis of this compound?
Common impurities often stem from the starting materials or side reactions. For a typical synthesis involving the bromination of methyl 1H-indole-2-carboxylate, potential impurities could include:
-
Unreacted starting material (methyl 1H-indole-2-carboxylate).
-
Over-brominated products (e.g., methyl dibromo-1H-indole-2-carboxylate).
-
Isomeric products (bromination at a different position on the indole ring).
-
Byproducts from the brominating agent (e.g., succinimide if N-bromosuccinimide was used).[17]
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. University of Massachusetts, Science Learning Center. [Link]
-
Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Recrystallization. Grossmont College. [Link]
-
methyl 3-bromo-1H-pyrrole-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Methyl-3-Bromo-1H-Indole-2-Carboxylate, Grade: Pharma Grade, Purity. IndiaMART. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate. [Link]
-
1H-Indole, 3-ethyl. Organic Syntheses. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
CAS#:1248548-62-0 | methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate. Chemsrc. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Techniques for Separating Bromoindole Isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating bromoindole isomers. Bromoindoles are a critical class of heterocyclic compounds in medicinal chemistry, often serving as precursors for complex drug targets.[1] However, their synthetic routes can yield mixtures of positional isomers, which possess nearly identical physical properties, making their separation a significant purification bottleneck.[2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and optimizing separation protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of bromoindole isomers so challenging?
The primary difficulty in separating positional bromoindole isomers (e.g., 4-bromoindole vs. 5-bromoindole) lies in their subtle structural differences. These compounds have the same molecular weight and functional groups, resulting in very similar polarities and logD values.[3][4] This similarity causes them to interact with the stationary phase in an almost identical manner, often leading to poor resolution or complete co-elution in standard chromatographic systems.[2] The key to successful separation is to exploit minor differences in their dipole moments and spatial arrangements, which requires careful selection of both the stationary and mobile phases.[5]
Q2: Should I use normal-phase or reversed-phase chromatography for bromoindole isomers?
Both modes can be effective, but Normal-Phase (NP) chromatography is often the preferred starting point for isomer separations .[6][7]
-
Normal-Phase (NP): Utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[8] NP chromatography often provides superior selectivity for isomers because it relies on polar interactions (like hydrogen bonding and dipole-dipole forces) which can be more sensitive to the precise position of the bromine atom on the indole ring.[6]
-
Reversed-Phase (RP): Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[7] While highly versatile, standard C18 columns separate primarily based on hydrophobicity and may be less selective for isomers with identical hydrophobicity.[9] However, specialized RP phases, such as Phenyl or Pentafluorophenyl (PFP), can enhance selectivity for aromatic isomers through π-π interactions.[2][3]
Your choice should be guided by the solubility of your crude sample. If it dissolves well in non-polar organic solvents like hexane or dichloromethane, NP is a natural fit. If it is more soluble in polar solvents like methanol or acetonitrile, RP may be more appropriate.[7]
Q3: How does the position of the bromine atom affect chromatographic behavior?
The position of the bromine atom on the indole scaffold alters the molecule's overall electronic distribution and dipole moment. This directly influences its interaction with the polar stationary phase in normal-phase chromatography. For example, the difference in polarity between 4-bromoindole, 5-bromoindole, and 6-bromoindole, while small, is often sufficient to allow for separation on a high-resolution stationary phase like silica gel.[5] The more polar isomer will interact more strongly with the silica and elute later (have a lower Rf value).
Q4: How do I select the right stationary phase?
The choice of stationary phase is the most critical parameter for achieving selectivity.[10]
-
For Normal-Phase: Standard silica gel (40-63 µm particle size) is the universal starting point due to its high resolving power and cost-effectiveness.[11][12] If your bromoindole is basic and shows peak tailing on silica, consider using alumina (neutral or basic) or deactivating the silica with a modifier in the mobile phase.[11][13]
-
For Reversed-Phase: If NP fails, or for very non-polar bromoindoles, an RP approach is warranted. Instead of a standard C18 column, consider phases that offer alternative selectivities. Phenyl-Hexyl or PFP columns are excellent choices as they can differentiate isomers based on π-π interactions with the aromatic indole ring.[3][14]
Table 1: Stationary Phase Selection Guide
| Chromatography Mode | Stationary Phase | Primary Interaction Mechanism | Best For... |
| Normal-Phase | Silica Gel | Polar (Adsorption) | General purpose, high resolution for isomers.[6] |
| Alumina (Neutral, Basic) | Polar (Adsorption) | Basic or acid-sensitive bromoindoles.[2] | |
| Reversed-Phase | C18 (Octadecylsilane) | Hydrophobic | General purpose, less selective for isomers.[9] |
| Phenyl / PFP | π-π Interactions, Hydrophobic | Aromatic isomers, offering unique selectivity.[3][14] | |
| Biphenyl | π-π Interactions, Hydrophobic | Enhanced resolution for structural isomers.[2] |
Q5: How do I develop a good mobile phase for my separation?
Mobile phase optimization begins with Thin Layer Chromatography (TLC) .[11][15] TLC is an invaluable, low-cost tool to quickly screen various solvent systems and predict the outcome on a flash column.[16]
Protocol: Mobile Phase Development using TLC
-
Spotting: Dissolve your crude bromoindole mixture in a volatile solvent (like dichloromethane) and spot it onto a silica gel TLC plate.
-
Solvent Screening: Develop the plate in a series of test solvents. For normal-phase, start with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[2]
-
Evaluation: The ideal mobile phase should provide:
-
Optimization: If separation is poor, adjust the ratio of the solvents. If all spots remain at the bottom, increase the polarity (add more polar solvent). If all spots run to the top, decrease the polarity. If separation is still poor, change the solvent selectivity by substituting one of the components (e.g., try Dichloromethane instead of Ethyl Acetate).[10]
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the column chromatography of bromoindole isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Q: My TLC plate showed two distinct spots, but on the column, they are eluting as one broad peak. What went wrong?
This is a common and frustrating issue. It typically arises from a loss of resolution when scaling up from analytical TLC to preparative column chromatography.
-
Potential Cause 1: Improper Mobile Phase Polarity.
-
Explanation: The optimal Rf window (0.2-0.4) is crucial. If your Rf on the TLC plate was too high (>0.5), the compounds will move too quickly through the column, not allowing enough time for equilibrium and separation to occur.[13]
-
Solution: Re-optimize the mobile phase using TLC to bring the Rf of the target isomer into the 0.2-0.4 range by decreasing the mobile phase polarity (i.e., increasing the percentage of the non-polar solvent like hexane).[11]
-
-
Potential Cause 2: Column Overloading.
-
Explanation: Loading too much sample onto the column is a primary cause of poor separation. An overloaded column leads to broad, overlapping bands that cannot be resolved.[4]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., 1 g of sample on 20-50 g of silica gel).[17] If you are performing a difficult separation, use a higher ratio of silica to sample.
-
-
Potential Cause 3: Inadequate Stationary Phase Selectivity.
-
Explanation: Sometimes, standard silica gel simply cannot differentiate between two very similar isomers.
-
Solution: Switch to a stationary phase with a different separation mechanism. If using reversed-phase C18, a Phenyl or PFP column can introduce π-π interactions that may resolve the isomers.[3][14]
-
-
Potential Cause 4: Use of Isocratic Elution for a Difficult Separation.
-
Explanation: Isocratic (single solvent mixture) elution may not have enough resolving power for closely related isomers.
-
Solution: Employ gradient elution . Start with a less polar mobile phase to allow the compounds to bind at the top of the column, then gradually increase the polarity over the course of the run.[10] This sharpens the peaks of later-eluting compounds and can significantly improve resolution.[2]
-
Workflow: Troubleshooting Co-elution
Caption: A decision tree for troubleshooting isomer co-elution.
Issue 2: Peak Tailing
Q: My separated bromoindole isomer is producing a long, tailing peak instead of a sharp, symmetrical one. How can I fix this?
Peak tailing reduces resolution and leads to cross-contaminated fractions. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Potential Cause 1: Interaction with Acidic Silanols.
-
Explanation: The indole nitrogen is weakly basic and can interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of silica gel.[11] This strong, non-ideal interaction causes a portion of the molecules to lag behind, creating a "tail."
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[11] This base will preferentially bind to the active silanol sites, masking them from your compound and resulting in more symmetrical peaks.
-
-
Potential Cause 2: Sample Solvent is Too Strong.
-
Explanation: If the sample is dissolved in a solvent significantly more polar than the mobile phase, it will disrupt the initial binding of the sample to the top of the column, causing band spreading and tailing.[4]
-
Solution: Dissolve the sample in the weakest possible solvent it is soluble in. Ideally, use the mobile phase itself or a less polar solvent.[4] If solubility is an issue, consider solid loading : dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder directly onto the column.[11][18]
-
Issue 3: Compound Does Not Elute from the Column
Q: I've run many column volumes of solvent, but my compound seems to be stuck on the column. What should I do?
This indicates that the mobile phase is too weak to displace the compound from the stationary phase, or the compound has degraded.
-
Potential Cause 1: Mobile Phase is Too Weak.
-
Explanation: The mobile phase lacks sufficient polarity to move the highly retained compound.
-
Solution: Gradually increase the polarity of the mobile phase.[2] For example, if you are using 10% Ethyl Acetate in Hexane, try increasing to 20%, then 30%, and so on. For very polar compounds on silica, you may need to switch to a more aggressive solvent system, such as methanol in dichloromethane.[2]
-
-
Potential Cause 2: Compound Decomposition.
-
Explanation: Some indole derivatives can be unstable on acidic silica gel and may have decomposed upon loading.[2][13]
-
Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, it is likely unstable.[13] In this case, switch to a more inert stationary phase like neutral alumina or deactivated silica.
-
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Co-elution | Mobile phase too strong (high Rf) | Decrease mobile phase polarity.[11] |
| Column overload | Reduce sample load; increase column size.[4] | |
| Poor selectivity | Try gradient elution or change stationary phase (e.g., Phenyl/PFP).[3][10] | |
| Peak Tailing | Acidic silanol interactions | Add 0.1-1% triethylamine to the mobile phase.[11] |
| Sample solvent too strong | Dissolve sample in mobile phase or use solid loading.[4] | |
| No Elution | Mobile phase too weak | Increase mobile phase polarity (gradient).[2] |
| Compound decomposition | Check stability on TLC; switch to a neutral stationary phase like alumina.[13] |
General Protocol: Flash Column Chromatography of Bromoindoles
This protocol provides a generalized workflow for separating a mixture of bromoindole isomers using normal-phase flash chromatography.
-
Method Development:
-
Optimize a mobile phase using TLC as described in the FAQ section. Aim for an Rf of 0.2-0.4 for the target isomer and maximal separation from other spots.[11]
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.[18]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[12]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles.[18]
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.
-
Run solvent through the column until the bed is stable and no more settling occurs. Do not let the column run dry.[18]
-
-
Sample Loading:
-
Dissolve the crude bromoindole mixture in a minimal amount of a weak solvent (ideally the mobile phase).[11]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[15]
-
Open the stopcock and allow the sample to absorb into the silica until the liquid level meets the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (this is the "flash" technique).[2]
-
Begin collecting fractions in test tubes. The volume of each fraction should be appropriate for the scale of the separation.[17]
-
-
Analysis:
Workflow: General Separation Protocol
Caption: A standard workflow for flash column chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- BenchChem. (n.d.). Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- BenchChem. (n.d.). Challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane.
- AAT Bioquest. (2020). What is the difference between normal-phase chromatography and reversed-phase chromatography?.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Columbia University. (n.d.). Column chromatography.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- University of Calgary. (n.d.). Column chromatography.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- YouTube. (2024). Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01.
- Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- J-STAGE. (n.d.). BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
- Chromatography Forum. (2015). Trouble resolving isomers.
- PubMed. (n.d.). Stereolabile chiral compounds: analysis by dynamic chromatography and stopped-flow methods.
- PubMed. (n.d.). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases.
- Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- Royal Society of Chemistry. (n.d.). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles.
- ResearchGate. (2025). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
- MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
- National Institutes of Health. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria.
- ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- YouTube. (2020). Sample Loading Techniques for Flash and Prep HPLC Webinar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
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- 5. researchgate.net [researchgate.net]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest [aatbio.com]
- 9. Trouble resolving isomers - Chromatography Forum [chromforum.org]
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Technical Support Center: Preventing Over-Bromination in Indole Synthesis
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole bromination. Over-bromination is a frequent and frustrating challenge that can derail synthesis campaigns by consuming valuable starting material and complicating purification.
This document provides in-depth, field-proven insights to help you troubleshoot and control your reactions, ensuring selective and high-yielding monobromination. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific substrate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions our team receives regarding indole bromination.
Q1: Why is my indole reaction producing di- and tri-brominated products instead of the desired mono-bromoindole?
A1: This is the classic issue of over-bromination and stems from the high nucleophilicity of the indole ring. The indole nucleus is electron-rich, making it highly reactive toward electrophiles like bromine.[1][2] Once the first bromine atom is added, it only slightly deactivates the ring. If a potent brominating agent is used or the reaction conditions are too harsh, the rate of the second and even third bromination can be competitive with the first, leading to a mixture of products.[3] The key is to precisely control the reactivity of the electrophile and the reaction conditions.
Q2: What is the most reactive position on the indole ring for electrophilic bromination?
A2: The C3 position is overwhelmingly the most nucleophilic and kinetically favored site for electrophilic attack, assuming it is unsubstituted.[1][2][4] This is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the Wheland intermediate) through resonance more effectively than attack at any other position. If the C3 position is blocked, electrophilic substitution will typically occur at the C2, C5, or C6 positions, depending on the substrate and conditions.[1][5]
Q3: How do I choose the right brominating agent for my indole?
A3: The choice of brominating agent is the most critical factor in preventing over-bromination. Highly reactive sources like elemental bromine (Br₂) often lead to multiple additions. Milder, more controlled bromine sources are strongly recommended.
-
N-Bromosuccinimide (NBS): This is the most common and versatile reagent for indole bromination.[6][7][8] It is a solid, making it easier to handle than liquid bromine, and its reactivity can be modulated by solvent and temperature.[9][10]
-
Pyridinium Tribromide (Py·Br₃): This is another excellent choice. It's a stable, crystalline solid that acts as a mild source of bromine, often providing higher selectivity for monobromination.[3][11][12][13][14]
-
Dioxane Dibromide: This complex can also be used for controlled bromination, as reported in some preparations of 3-bromoindole.[3]
The ideal agent depends on the electronic properties of your specific indole substrate. Electron-rich indoles require milder reagents, while electron-deficient indoles may need more forcing conditions.
Q4: When is it necessary to use a protecting group on the indole nitrogen?
A4: Using an N-protecting group is a powerful strategy to control reactivity and, in some cases, regioselectivity.[5][15][16][17] You should consider N-protection under these circumstances:
-
Highly Activated Indoles: If your indole has strong electron-donating groups, it will be extremely reactive. An electron-withdrawing protecting group (e.g., Boc, Ts) can "tame" the ring's nucleophilicity, preventing over-bromination.[18]
-
Directing C2 Bromination: If your C3 position is substituted and you want to favor bromination at C2, an N-protecting group is often essential.[5]
-
Improving Solubility and Handling: Some protecting groups can improve the solubility and chromatographic behavior of the indole, simplifying purification.
Part 2: Troubleshooting Guide for Over-Bromination
This section provides a problem-solving framework for specific experimental issues.
Problem 1: My TLC/LC-MS analysis shows a complex mixture of starting material, mono-, di-, and poly-brominated products.
-
Probable Cause: The brominating agent is too reactive for your substrate under the chosen conditions. The rate of reaction is too fast to control stoichiometrically.
-
Solution Workflow:
Caption: Troubleshooting workflow for over-bromination.
-
Lower the Temperature: The first and simplest adjustment is to significantly lower the reaction temperature. Perform the addition of the brominating agent at -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly to room temperature while monitoring by TLC.[19] This reduces the reaction rate, favoring the kinetically preferred monobromination.[20][21][22]
-
Change the Brominating Agent: If lowering the temperature is insufficient, switch to a less reactive reagent. If you are using bromine (Br₂), change to N-Bromosuccinimide (NBS). If you are already using NBS, consider Pyridinium Tribromide (Py·Br₃), which often provides superior selectivity.[3][12]
-
Control Stoichiometry: Ensure you are using precisely 1.0 equivalent of the brominating agent. For NBS, which is a solid, this is straightforward. Recrystallizing commercial NBS before use can remove trace bromine and improve results.[8]
-
Protect the Indole Nitrogen: For highly activated indoles, protecting the nitrogen with an electron-withdrawing group like Boc (tert-butoxycarbonyl) is an extremely effective strategy. This moderates the ring's reactivity and often leads to clean, selective C3-bromination.[19]
-
Problem 2: The reaction is clean but yields the 2,3-dibromoindole instead of the desired 3-bromoindole.
-
Probable Cause: While C3 is the kinetic site of attack, subsequent rearrangement or further reaction can occur. This is sometimes seen with very reactive substrates or if the reaction is left for too long after the initial bromination.
-
Solution:
-
Strict Reaction Time Monitoring: Follow the reaction closely by TLC or LC-MS. As soon as the starting material is consumed and the 3-bromoindole is the major product, quench the reaction immediately. Do not let it stir for extended periods.
-
Use Pyridine as Solvent: For the synthesis of 3-bromoindole, using pyridine as the solvent with pyridinium tribromide at 0-2 °C has been shown to give high yields of the pure C3-monobrominated product.[3] The pyridine likely acts as a mild base to buffer the HBr byproduct, which can catalyze side reactions.
-
Problem 3: Bromination is occurring on the benzene portion of the indole ring (e.g., C5 or C6) instead of the pyrrole ring.
-
Probable Cause: The C3 position is blocked with a substituent, and the reaction conditions are favoring electrophilic aromatic substitution on the six-membered ring. The specific position (C5, C6, etc.) will be directed by the electronic nature of the substituents already on the ring.
-
Solution:
-
N-Protection Strategy: The regioselectivity between C2 and the benzene ring can be controlled by the N-protecting group.[5] A bulky protecting group on the nitrogen can sterically hinder the C2 and C7 positions, potentially favoring substitution at C5 or C6. Conversely, certain directing protecting groups can favor C2.
-
Solvent and Reagent Choice: Recent literature has shown that specific conditions, such as using pyridinium tribromide with HCl in methanol, can achieve selective C5-bromination even when other sites are available.[23] This highlights that regioselectivity can be highly condition-dependent.
-
Part 3: Data & Protocols
Comparison of Common Brominating Agents for Indole
| Reagent | Formula | Form | Reactivity | Selectivity for Monobromination | Handling & Safety Notes |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline Solid | Moderate to High | Good to Excellent | Easy to handle solid.[10] Should be recrystallized from water for high-purity work.[8] Byproduct (succinimide) is water-soluble. |
| Pyridinium Tribromide | C₅H₅N·Br₃ | Crystalline Solid | Mild | Excellent | Stable, non-volatile solid.[13][14] Less hazardous than liquid Br₂. Slowly releases Br₂ in solution.[12] |
| Elemental Bromine | Br₂ | Fuming Liquid | Very High | Poor to Fair | Highly corrosive, toxic, and volatile. Requires careful handling in a fume hood. Generally not recommended for selective indole bromination. |
Protocol: Selective Monobromination of Indole at C3 using Pyridinium Tribromide
This protocol is adapted from established procedures for the selective synthesis of 3-bromoindole and serves as a robust starting point.[3]
Materials:
-
Indole (1.0 equiv)
-
Pyridinium Tribromide (Py·Br₃) (1.0 equiv)
-
Anhydrous Pyridine (as solvent)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl), chilled
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, chilled
-
Brine, chilled
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
n-Heptane (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve indole (1.0 equiv) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve pyridinium tribromide (1.0 equiv) in a minimum amount of anhydrous pyridine. Add this solution dropwise to the cooled indole solution over 15-20 minutes, ensuring the internal temperature does not rise above 2-5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using 10% Ethyl Acetate in Hexane as eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold diethyl ether.
-
Washing: Wash the ether layer sequentially with:
-
Cold 1M HCl (3 times) to remove pyridine.
-
Cold saturated NaHCO₃ solution (2 times).
-
Cold brine (1 time).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Important: Do not heat the solution above 60 °C during concentration, as 3-bromoindole can be heat-sensitive.[3]
-
Purification: Recrystallize the crude solid residue from n-heptane to yield pure 3-bromoindole.
References
- Synthesis routes of 3-Bromo-1h-indole. Benchchem.
- Synthesis routes of 3-Bromo-1h-indole. Benchchem.
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
THE PREPARATION OF 3-BROMOINDOLE. Canadian Science Publishing. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed. [Link]
-
Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog - Imperial College London. [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Pyridinium perbromide. Wikipedia. [Link]
-
Highly selective yet gentle brominating agents: N-bromo compounds. Chemia. [Link]
-
Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. PMC - NIH. [Link]
-
Quick, Versatile Technique for Selective Bromination of Indoles. Mirage News. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry (RSC Publishing). [Link]
-
Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Protecting group. Wikipedia. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Bromination on aromatic compound. Chemistry Stack Exchange. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbase. [Link]
Sources
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- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
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- 11. nbinno.com [nbinno.com]
- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
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- 23. miragenews.com [miragenews.com]
Technical Support Center: Bromination of Methyl 1H-Indole-2-carboxylate
Welcome to the technical support guide for the bromination of methyl 1H-indole-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during this specific electrophilic substitution reaction. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Chemistry of Indole Bromination
The bromination of indoles is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of a vast array of biologically active molecules. However, the electron-rich nature of the indole nucleus, while facilitating electrophilic substitution, also presents challenges in controlling regioselectivity and preventing side reactions. The presence of a methyl ester at the C2 position, an electron-withdrawing group, significantly influences the reactivity of the indole ring, deactivating the pyrrole moiety and altering the typical reactivity patterns observed with unsubstituted indoles. This guide will delve into the common byproducts encountered and provide strategies to steer the reaction toward your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common byproducts I should expect when brominating methyl 1H-indole-2-carboxylate?
When performing the bromination of methyl 1H-indole-2-carboxylate, particularly when targeting the 3-bromo derivative, you are likely to encounter a mixture of products. The primary byproducts arise from substitution at different positions on the indole ring and over-bromination.
Common Byproducts Include:
-
Methyl 3-bromo-1H-indole-2-carboxylate (Desired Product): Typically the major product under controlled conditions with mild brominating agents like N-Bromosuccinimide (NBS) in aprotic solvents. The C3 position remains the most nucleophilic site on the pyrrole ring, albeit deactivated by the adjacent ester group.
-
Methyl 5-bromo-1H-indole-2-carboxylate: Bromination on the benzene ring, particularly at the C5 position, is a significant competing pathway. The formation of this isomer is favored under more forcing conditions or with certain brominating agents that promote aromatic substitution.
-
Dibrominated Products:
-
Methyl 3,5-dibromo-1H-indole-2-carboxylate: A common over-bromination product where both the pyrrole and benzene rings have undergone substitution.
-
Other Dibromo Isomers: Depending on the reaction conditions, other dibrominated species, such as the 3,6- or 5,6-dibromo derivatives, can also be formed. For instance, indoles with electron-withdrawing groups at C3 have been shown to yield 5,6-dibromo products when treated with bromine in acetic acid[1].
-
-
Oxindole Byproducts: While less common with an electron-withdrawing group at C2, the formation of oxindoles can occur, especially if using NBS in the presence of water or protic solvents like tert-butanol.
Troubleshooting Guide 1: My reaction is producing a significant amount of the C5-bromo isomer. How can I improve selectivity for the C3 position?
Underlying Cause: The electron-withdrawing nature of the methyl ester at C2 deactivates the entire indole system towards electrophilic attack, reducing the reactivity difference between the C3 position and the electron-rich benzene ring. Conditions that favor electrophilic aromatic substitution will increase the yield of the C5-bromo isomer.
Strategies to Enhance C3 Selectivity:
| Strategy | Rationale | Recommended Protocol |
| Choice of Brominating Agent | Milder, less reactive brominating agents are more selective for the most nucleophilic position. | Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity. |
| Reaction Temperature | Lowering the temperature reduces the reaction rate and increases the selectivity for the kinetically favored product (C3-bromination). | Perform the reaction at low temperatures, such as 0 °C to -20 °C. For highly sensitive substrates, temperatures as low as -78 °C may be necessary. |
| Solvent Choice | The polarity of the solvent can influence the reactivity of the brominating agent. | Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). These solvents are effective for NBS brominations and can help control reactivity. |
| Slow Addition of Reagent | Adding the brominating agent slowly maintains a low concentration in the reaction mixture, minimizing side reactions. | Add a solution of NBS in the reaction solvent dropwise to the solution of methyl 1H-indole-2-carboxylate over a period of 30-60 minutes. |
Troubleshooting Guide 2: I am observing significant amounts of dibrominated products. How can I achieve mono-bromination?
Underlying Cause: The formation of dibrominated byproducts, such as methyl 3,5-dibromo-1H-indole-2-carboxylate[2], occurs when the initial mono-brominated product is still sufficiently reactive to undergo a second bromination. This is more likely with an excess of the brominating agent or under harsh reaction conditions.
Strategies to Favor Mono-bromination:
| Strategy | Rationale | Recommended Protocol |
| Stoichiometry Control | Using a stoichiometric amount or a slight excess of the brominating agent ensures that there is not enough reagent to facilitate a second bromination. | Carefully measure and use 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). |
| Reaction Monitoring | Closely monitoring the reaction allows you to quench it once the starting material is consumed, preventing the formation of over-brominated products. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is no longer visible. |
| Use of a Milder Brominating Agent | As with improving C3 selectivity, a milder reagent is less likely to cause over-bromination. | N-Bromosuccinimide (NBS) is generally preferred over Br₂ for controlled mono-bromination. |
| Lower Reaction Temperature | Lower temperatures decrease the overall reactivity of the system, providing better control over the extent of bromination. | Conduct the reaction at 0 °C or below. |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is designed to maximize the yield of the C3-brominated product while minimizing byproduct formation.
Materials:
-
Methyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled indole solution over 30 minutes with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Reaction Pathways
The following diagram illustrates the key decision points and potential outcomes in the bromination of methyl 1H-indole-2-carboxylate.
Caption: Decision workflow for controlling byproduct formation.
References
- Sperry, J.; Wright, D. L. The application of 5,6-dibromo-2′-demethylaplysinopsin in the synthesis of meridianin F. Org. Biomol. Chem.2011, 9, 634-637.
- Kunori, M. Synthesis of 3,5-dibromo-1H-indole-2-carboxylic acid. Nippon Kagaku Zasshi1957, 78, 1798.
-
ChemicalBook. Methyl 5-bromo-1H-indole-2-carboxylate. Available at: [Link]
- Gribble, G. W. Recent developments in the Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 12000, 1045-1075.
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
- Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Harlow, UK, 1997.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, UK, 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer: Berlin, 2009.
Sources
Technical Support Center: Optimization of Suzuki Coupling Reactions for 3-Bromoindoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-bromoindoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important transformation. The indole scaffold is a prevalent motif in pharmaceuticals, and its efficient functionalization via cross-coupling is of paramount importance.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of 3-bromoindoles, offering explanations and actionable solutions.
Low to No Product Yield
Question: My Suzuki coupling reaction with a 3-bromoindole is resulting in a very low yield or no product at all. What are the primary reasons for this?
Answer: Low yields in the Suzuki coupling of 3-bromoindoles can be attributed to several factors, often related to the specific nature of the indole substrate and the delicate balance of the catalytic cycle.[4][5] Key areas to investigate include:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by exposure to oxygen, inappropriate ligand choice, or poisoning by impurities.[6][7] The nitrogen atom in the indole ring, especially in N-unprotected indoles, can coordinate to the palladium center, leading to catalyst deactivation.[2][4]
-
Sub-optimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10] An inappropriate base can lead to poor activation, decomposition of starting materials, or unwanted side reactions.[7]
-
Side Reactions: Several competing reactions can consume your starting materials and reduce the yield of the desired product. The most common include:
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to replace the boron group with a hydrogen atom.[11][12][13] This is a frequent issue with heteroaryl boronic acids.[13]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[4]
-
Dehalogenation: The 3-bromoindole is reduced to indole, replacing the bromine atom with hydrogen.[4]
-
-
Poor Solubility: The organic reactants and the inorganic base may not be sufficiently soluble in the chosen solvent, hindering the reaction rate.[14][15]
-
N-H Acidity of Indole: For N-unprotected indoles, the acidic proton can interfere with the reaction, potentially by reacting with the base or influencing the catalyst's activity.[1][2]
Below is a systematic workflow to troubleshoot low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of 3-bromoindoles.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Question: Which palladium source and ligand are best for the Suzuki coupling of 3-bromoindoles?
Answer: There is no single "best" catalyst system, as the optimal choice depends on the specific indole substrate and boronic acid. However, some general guidelines can be followed.
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[4][6] Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.[16] Precatalysts can offer better stability and more consistent results.[17]
-
Ligands: The choice of phosphine ligand is critical. For electron-rich heteroaryl halides like 3-bromoindoles, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step and promote reductive elimination.[17]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for challenging couplings, including those involving heteroaryl chlorides and bromides.[2][17]
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used and can be effective.[18]
-
| Ligand Type | Examples | Recommended for |
| Monodentate Buchwald-type | SPhos, XPhos, RuPhos | General screening, electron-rich and sterically hindered substrates.[2][17] |
| Bidentate | dppf, Xantphos | General screening, can offer different selectivity.[17][18] |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Can be effective but may require careful optimization.[19] |
Experimental Protocol: Ligand Screening
-
To a series of dry reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-bromoindole (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
To each vial, add a different palladium/ligand combination (e.g., Pd₂(dba)₃ with SPhos, Pd(dppf)Cl₂). Typically, 1-5 mol% of the palladium source is used.[4]
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.[4]
-
Compare the conversion to the desired product across the different catalyst systems to identify the most effective one.
The Role of the Base
Question: How do I choose the right base for my reaction, especially if my indole is N-H unprotected?
Answer: The base is critical for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[8][9][10] The choice of base can significantly impact the reaction's success.
-
Common Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[4][17]
-
K₂CO₃ is a good starting point for many Suzuki couplings and is often used in an aqueous solvent mixture.[17]
-
Cs₂CO₃ is a stronger base and can be effective when weaker bases fail.[5]
-
K₃PO₄ is a moderately strong, non-nucleophilic base that is particularly useful in anhydrous conditions, which can help suppress protodeboronation.[4][17]
-
-
N-H Unprotected Indoles: The acidic N-H proton (pKa ≈ 17) can be deprotonated by strong bases. This may or may not be detrimental. In some cases, deprotonation can lead to catalyst inhibition or side reactions.[1][2] For N-H unprotected 3-bromoindoles, starting with a milder base like K₂CO₃ or NaHCO₃ is advisable.[17] If the reaction is sluggish, a stronger base like K₃PO₄ can be tried.
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[14][20][21] | Excellent starting point, widely applicable. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often improves yields for difficult couplings.[5] |
| K₃PO₄ | Moderate-Strong | Dioxane, Toluene (often anhydrous) | Good for suppressing protodeboronation.[4][17] |
| KF / CsF | Weak | Organic Solvents | Can be used for base-sensitive substrates.[22] |
Solvent Selection
Question: What is the best solvent for the Suzuki coupling of 3-bromoindoles?
Answer: Solvent choice is crucial for ensuring all components are sufficiently soluble and for influencing the reaction kinetics.[23][24][25] A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.[14]
-
Aprotic Ethers: 1,4-Dioxane and THF are very common and effective solvents, often used in a mixture with water (e.g., 4:1 or 9:1).[15][17][26]
-
Aromatic Hydrocarbons: Toluene can be a good choice, especially for reactions at higher temperatures.[4]
-
Polar Aprotic Solvents: DMF and DMAc can be used, particularly if solubility is an issue, but they can be more difficult to remove during workup.[14][26]
It is often beneficial to screen a few solvent systems to find the optimal one for your specific substrates.[27][28]
Addressing Side Reactions
Question: I am observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?
Answer: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[11][12][29] To minimize this:
-
Use a Boronic Ester: Pinacol boronate esters are generally more stable to protodeboronation than their corresponding boronic acids.[4][12] They act as a slow-release source of the boronic acid under the reaction conditions.[11]
-
Minimize Water: While some water is often necessary to dissolve the base, using anhydrous conditions with a base like K₃PO₄ can significantly reduce protodeboronation.[17]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[12] Switching to a weaker base like KF or K₃PO₄ may be beneficial.[17]
-
Careful Degassing: While primarily for preventing catalyst oxidation and homocoupling, ensuring a rigorously oxygen-free environment is good practice.[4][7]
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
N-Protection of the Indole Ring
Question: Should I protect the nitrogen of my 3-bromoindole before the Suzuki coupling?
Answer: The decision to protect the indole nitrogen depends on the specific reaction and subsequent synthetic steps.
-
Unprotected Indoles: Running the reaction on an N-H free indole is more atom-economical and avoids extra protection/deprotection steps.[1] However, the acidic proton can sometimes interfere with the reaction, leading to lower yields or requiring specific conditions.[1][2]
-
Protected Indoles: Protecting the nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can improve solubility and prevent potential N-H related side reactions, often leading to higher and more consistent yields.[30] Studies have shown that for couplings with arylpinacolboronate esters, N-protection is often essential for good yields.[30]
Recommendation: If you are experiencing low yields with an unprotected 3-bromoindole, and other optimization strategies have failed, trying the reaction with an N-Boc or N-Tos protected substrate is a logical next step.
References
-
Protodeboronation - Wikipedia. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. [Link]
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- 27. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Reactions with Indole Substrates
Welcome to the technical support center for the Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds.[1][2] This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with indole substrates, which are prevalent in pharmaceuticals but notoriously complex.[3][4]
This resource provides both quick-reference FAQs and in-depth troubleshooting guides to diagnose and resolve issues leading to low reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during Sonogashira couplings with indoles.
Q1: My reaction isn't starting, and I'm only recovering my starting materials. What are the first things to check?
A: When a reaction fails to initiate, the primary suspects are catalyst inactivity, poor reagent quality, or inadequate reaction conditions.
-
Catalyst Integrity: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture.[5] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[5]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[6] Ensure you have rigorously degassed all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintained a strict inert atmosphere throughout the setup and reaction.[5][6]
-
Reagent Purity: Verify the purity of your haloindole and alkyne. Impurities can poison the catalyst.[5] Also, ensure your amine base is anhydrous, as water can interfere with the catalytic cycle.[7]
Q2: I'm seeing a significant amount of a byproduct from alkyne homocoupling (Glaser coupling). How can I prevent this?
A: Glaser coupling is a common, copper-mediated side reaction that occurs in the presence of oxygen.[1][8][9]
-
Eliminate Oxygen: The most critical step is to rigorously exclude oxygen from your reaction vessel.[6][8]
-
Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the most effective solution.[1][5] Many modern catalyst systems are designed to be efficient without a copper co-catalyst.[2][10][11]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling side reaction.[12]
Q3: My starting materials are consumed, but I'm seeing a black precipitate and no desired product. What is happening?
A: The formation of a black precipitate, known as "palladium black," is a tell-tale sign of catalyst decomposition into inactive palladium metal.[5][12] This can be triggered by:
-
Solvent Choice: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[5][7] Consider switching to solvents like toluene, dioxane, or DMF.[13]
-
High Temperatures: While necessary for less reactive substrates, excessive heat can accelerate catalyst degradation.[14]
-
Ligand Dissociation: The phosphine ligands stabilizing the palladium center can dissociate, leading to aggregation. Using bulky, electron-rich ligands can enhance catalyst stability.[4][12]
Q4: Why might my indole substrate be decomposing?
A: Indoles, particularly N-H unprotected indoles, can be sensitive. The acidic N-H proton can interfere with the catalytic cycle or react with the strong bases often used.[6][12]
-
N-Protection: Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and often improves yields significantly.[2][6][13]
-
Base Selection: If proceeding with an unprotected indole, a careful choice of base is critical. An excessively strong base can deprotonate the indole N-H, leading to undesired reactivity. Consider milder inorganic bases like K₂CO₃ or Cs₂CO₃.[13]
Section 2: In-Depth Troubleshooting Guides
For persistent issues with low yields, a systematic, parameter-by-parameter analysis is required. This section provides a deeper dive into the critical components of the reaction.
The Catalytic System: Palladium and Ligand Selection
The heart of the Sonogashira reaction is the palladium catalyst. Its activity and stability are governed by the chosen ligands. For electron-rich and sterically demanding substrates like indoles, the standard Pd(PPh₃)₄ may be insufficient.[12]
Causality: The oxidative addition of the haloindole to the Pd(0) center is often the rate-determining step.[8] Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate this step and stabilize the active catalytic species, preventing decomposition.[4][15]
| Parameter | Problem Indication | Recommended Solution & Rationale |
| Pd Source | Reaction stalls; Pd-black formation. | Use air-stable Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) which are reduced in situ to the active Pd(0) species.[16] This ensures a consistent generation of the active catalyst. |
| Ligand Choice | Low conversion with electron-rich or hindered haloindoles. | Switch from PPh₃ to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[4][12] These ligands promote faster oxidative addition and reductive elimination. |
| Catalyst Loading | Reaction is slow or incomplete. | While typically 1-5 mol%, for challenging substrates, a higher catalyst loading (up to 10 mol%) may be necessary to overcome slow kinetics before catalyst deactivation occurs.[7] |
The Copper Co-catalyst Dilemma
The traditional Sonogashira reaction employs a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1][9]
Causality: While copper accelerates the reaction under mild conditions, it is also the primary culprit behind the oxidative homocoupling (Glaser coupling) of the alkyne, a major cause of reduced yields and purification difficulties.[1][9] For sensitive or complex substrates, copper can even inhibit the reaction.[8]
Caption: Simplified Sonogashira cycles: Pd (A), Cu-catalyzed (B), and Cu-free (C).
Recommendation: For indole substrates, a copper-free protocol should be strongly considered as a primary troubleshooting step.[2][10][11] These systems often require a stronger organic base or different ligand sets to facilitate the direct reaction of the palladium complex with the alkyne but effectively eliminate Glaser coupling.[12]
Base and Solvent: Optimizing the Reaction Environment
The choice of base and solvent is not trivial; it dictates solubility, reaction rate, and catalyst stability.[17]
Causality: The base must be strong enough to deprotonate the terminal alkyne, neutralizing the HX byproduct, but not so strong that it causes side reactions with the indole N-H or other functional groups.[1] The solvent must dissolve all components—from the often nonpolar haloindole to the inorganic catalyst salts.[17]
| Component | Common Choices | Troubleshooting Considerations |
| Base | Organic: Et₃N, DIPEA, DBUInorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ | If yields are low with Et₃N (a common starting point), consider a stronger base like DIPEA or DBU, especially for less acidic alkynes.[13] For N-H unprotected indoles, a milder inorganic base like K₂CO₃ can prevent undesired deprotonation of the indole ring.[13][18] |
| Solvent | THF, DMF, Toluene, Dioxane, Acetonitrile | THF can promote Pd black formation.[7] DMF is a good polar aprotic solvent but can be difficult to remove. Toluene and dioxane are excellent, less coordinating solvents that often improve catalyst stability, especially at higher temperatures.[13] The solvent choice is highly substrate-dependent and may require screening. |
A Systematic Troubleshooting Workflow
When faced with a failed or low-yielding reaction, avoid random changes. A logical, step-by-step approach is most effective.
Caption: A decision tree for systematically troubleshooting Sonogashira reactions.
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for reactive haloindoles (e.g., iodoindoles).
-
To a dry Schlenk flask under an argon atmosphere, add the haloindole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (3.0 eq.) and a suitable solvent (e.g., DMF or toluene, 0.1 M).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended for less reactive haloindoles (e.g., bromoindoles) or when Glaser coupling is a problem.[11]
-
To a dry Schlenk flask under an argon atmosphere, add the bromoindole (1.0 eq.), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.03 eq.), and an inorganic base like Cs₂CO₃ (2.0 eq.).[10][11]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or DMSO, 0.1 M).[19]
-
Add the terminal alkyne (1.5 eq.).
-
Heat the reaction to 80-110 °C in a sealed tube or with a condenser, monitoring by TLC or LC-MS.
-
Workup and purification follow the same procedure as Protocol 1.
References
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Carrow, B. P., & G. Butler, R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13339–13345. [Link]
-
Shaheen, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5220. [Link]
-
Antermite, D., & Tavakoli, G. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(43), 24715–24741. [Link]
-
Butler, R. G., & Carrow, B. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13339-13345. [Link]
-
Varia, S. (2008). Copper-free Sonogashira coupling. The Chemical Record, 8(5), 329-342. [Link]
-
Koszinowski, K., & Ordóñez, M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]
-
Rikhotso, T. D., et al. (2023). Copper- and ligand-free Sonogashira type reaction to produce indole 8 from 2-iodoaniline 5. ResearchGate. [Link]
-
Köllhofer, A., & Plenio, H. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(12), 2873–2880. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Various Authors. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Pd@bisindole@SiO2@Fe3O4. ResearchGate. [Link]
-
Various Authors. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Martin, D. B. C., & Vanderwal, C. D. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6140–6143. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit User Community. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Various Authors. (n.d.). Sonogashira reactions with different copper(I) NHC complexes. ResearchGate. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Journal of Organometallic Chemistry, 949, 121943. [Link]
-
Huang, Q., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 73(15), 5975–5978. [Link]
-
Various Authors. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate. [Link]
-
McNulty, J., et al. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Synlett, 2009(04), 641-645. [Link]
-
Various Authors. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Al-Masri, M., & El-Eswed, B. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1279. [Link]
-
Various Authors. (n.d.). Reaction conditions for Sonogashira coupling. ResearchGate. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Reddit User Community. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
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Technical Support Center: Managing Oxindole Byproducts During Bromination
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of oxindole byproducts during the electrophilic bromination of indole-containing scaffolds. As specialists in synthetic methodology, we understand that controlling selectivity is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize or eliminate this common side reaction.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you might be facing in the lab. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.
Problem 1: My 1H-NMR analysis shows a significant percentage of a bromo-oxindole byproduct alongside my desired bromo-indole.
► Probable Cause: The reaction conditions are promoting an oxidative pathway that competes with the desired electrophilic aromatic substitution. The formation of oxindoles during bromination often proceeds through an initial attack of an electrophilic bromine species on the C2-C3 double bond of the indole, followed by the addition of a nucleophile (typically water) and subsequent rearrangement.[1][2]
► Solutions:
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at a significantly lower temperature, such as -78 °C (dry ice/acetone bath). Add the brominating agent slowly to the cooled solution of your indole substrate.
-
Causality: Electrophilic substitution on the electron-rich indole ring is typically a low-energy pathway. By reducing the thermal energy of the system, you disfavor the higher activation energy pathway of oxidation, thus enhancing selectivity for the desired bromination.
-
-
Ensure Anhydrous Conditions:
-
Action: Use freshly distilled, anhydrous solvents. Flame-dry your glassware under vacuum or nitrogen before use. If using N-Bromosuccinimide (NBS), ensure it is freshly recrystallized, as it can decompose over time, releasing bromine and moisture.[3]
-
Causality: Water is often the nucleophile that attacks the bromonium intermediate, leading to the oxindole.[1] Meticulously excluding water from the reaction is one of the most effective ways to suppress this side reaction.
-
-
Change the Solvent:
-
Action: Switch from protic or water-miscible solvents (like methanol or acetic acid) to nonpolar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[4][5]
-
Causality: Aprotic solvents do not participate in hydrogen bonding and are less likely to act as nucleophiles or facilitate the addition of trace water to the reaction intermediate. Polar solvents can also stabilize charged intermediates that may favor the oxindole pathway.[5]
-
-
Add an Acid Scavenger:
-
Action: Include a non-nucleophilic base, such as pyridine or barium carbonate, in the reaction mixture.[6]
-
Causality: Bromination reactions using reagents like Br₂ or NBS can produce hydrobromic acid (HBr) as a byproduct.[1][6] This acid can catalyze the rearrangement to the oxindole. An acid scavenger neutralizes the HBr as it is formed, preventing this acid-catalyzed side reaction.
-
Problem 2: The reaction is clean at low conversion, but oxindole byproducts increase as the reaction proceeds to completion.
► Probable Cause: The desired bromo-indole product is susceptible to oxidation under the reaction conditions, or a buildup of acidic byproducts is accelerating the formation of oxindoles over time.
► Solutions:
-
Control Stoichiometry and Addition Rate:
-
Action: Use no more than 1.0 to 1.1 equivalents of the brominating agent.[6] Add the reagent portion-wise or via a syringe pump over an extended period.
-
Causality: Maintaining a low concentration of the brominating agent at all times minimizes over-reactions and side reactions. A large excess of the brominating agent can lead to the oxidation of the desired product.
-
-
Monitor the Reaction Closely:
-
Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Causality: Prolonged exposure of the product to the reaction conditions can lead to degradation or conversion to byproducts. By stopping the reaction at the optimal time, you can maximize the yield of the desired bromo-indole.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for oxindole formation during bromination?
A1: The most accepted mechanism involves the electrophilic attack of a bromine source (e.g., Br⁺ from NBS or Br₂) on the electron-rich C2-C3 double bond of the indole ring. This forms a cyclic bromonium ion intermediate. In the presence of a nucleophile, typically water, the intermediate is attacked at the C2 position. This is followed by the loss of a proton and subsequent rearrangement (often acid-catalyzed) to yield the more stable 2-oxindole core.[1][2]
Caption: Proposed mechanism for oxindole byproduct formation.
Q2: Which brominating agent is least likely to cause oxindole formation?
A2: While reaction conditions are the dominant factor, the choice of reagent is also critical. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) because it is a milder source of electrophilic bromine and is easier to handle.[7][8] Pyridinium tribromide is another mild alternative that can offer improved selectivity in some cases.[9] For highly sensitive substrates, enzymatic halogenation using a halogenase enzyme can provide exceptional selectivity but has a more limited substrate scope.[10]
Q3: Can protecting the indole nitrogen help reduce oxindole formation?
A3: Yes, installing a protecting group on the indole nitrogen can significantly influence the outcome. An electron-withdrawing protecting group (e.g., Boc, Tosyl) decreases the electron density of the pyrrole ring, making it less susceptible to oxidation.[11][12] This can temper the reactivity and often leads to cleaner bromination at the desired position (typically C3).[6] However, be aware that some protecting groups, like N-Boc, are acid-sensitive and may be cleaved if acidic byproducts are not neutralized.[6]
Q4: My substrate has an electron-donating group on the benzene ring. Does this increase the risk of oxindole formation?
A4: Not necessarily. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the entire indole system towards electrophilic attack, but the primary site of attack remains the pyrrole ring (C3). The main consequence is that the substrate becomes more reactive overall, which can lead to over-bromination (di- or poly-bromination) if stoichiometry is not carefully controlled.[6] While this doesn't directly favor the oxindole pathway, the increased reactivity means that reaction conditions must be even more carefully controlled (lower temperature, slower addition) to maintain selectivity.
Experimental Protocols & Data
Protocol: Low-Temperature Bromination of N-Boc-Indole with NBS
This protocol provides a general method for the C3-bromination of an N-protected indole, designed to minimize oxindole formation.
Materials:
-
N-Boc-Indole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: Assemble the flame-dried flask under an inert atmosphere of argon or nitrogen.
-
Dissolution: Dissolve the N-Boc-indole (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve the recrystallized NBS (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled indole solution over 20-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C3-bromo-N-Boc-indole.
Table 1: Influence of Conditions on Byproduct Formation
The following table summarizes how different reaction parameters can affect the selectivity of indole bromination.
| Parameter | Condition Favoring Bromo-Indole (Desired) | Condition Favoring Bromo-Oxindole (Byproduct) | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp. or above) | Lower temperature disfavors the higher activation energy oxidation pathway. |
| Solvent | Aprotic (DCM, THF, Toluene)[4] | Protic/Aqueous (MeOH, AcOH, water) | Aprotic solvents minimize the participation of nucleophiles that lead to oxindoles.[5] |
| Water Content | Anhydrous | Presence of Water | Water is the key nucleophile in the formation of the oxindole intermediate.[1] |
| Brominating Agent | NBS, Pyridinium Tribromide[9] | Elemental Bromine (Br₂) | Milder reagents provide a lower concentration of active electrophile, enhancing selectivity. |
| Additives | Acid Scavenger (e.g., Pyridine)[6] | Acid Catalyst or Acidic Byproducts | Acid can catalyze the final rearrangement step to the oxindole.[1] |
Troubleshooting Workflow Diagram
If you detect oxindole byproducts, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting oxindole formation.
References
- Benchchem. (2025).
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (n.d.). Molecules.
- Mirage News. (2024).
- Benchchem. (2025).
- MDPI. (n.d.).
- Bridgewater State University Virtual Commons. (2014).
- Tschirret-Guth, R. A. (n.d.).
- Benchchem. (2025).
- Wikipedia. (2019). N-Bromosuccinimide.
- Sciencemadness.org. (2021).
- NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Organic Chemistry Portal. (2023).
Sources
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- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. miragenews.com [miragenews.com]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
Technical Support Center: Improving the Regioselectivity of Indole Bromination
Welcome to the technical support center for the regioselective bromination of indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions encountered during the synthesis of brominated indole derivatives. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide reliable protocols.
Introduction: The Challenge of Regioselective Indole Bromination
Indole is an electron-rich heteroaromatic compound, making it highly susceptible to electrophilic substitution.[1] The pyrrole ring is significantly more reactive than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic and typically the site of kinetic attack by electrophiles.[2][3] However, achieving selective bromination at other positions (C2, C4, C5, C6, or C7) is a common challenge that requires careful control of substrates, reagents, and reaction conditions. This guide will walk you through strategies to control the regioselectivity of your indole bromination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bromination of an unprotected indole is giving me a mixture of products, with the major product being 3-bromoindole. How can I improve selectivity for other positions?
A1: Direct bromination of an unprotected indole almost always leads to substitution at the C3 position due to its high electron density, which makes it the kinetic product.[4] To achieve bromination at other positions, you must first modulate the reactivity of the indole ring.
Troubleshooting Workflow:
Caption: Decision workflow for improving indole bromination selectivity.
-
Protecting the Indole Nitrogen: The first and most crucial step is to protect the nitrogen atom (N1). The choice of the protecting group is critical as it significantly influences the regioselectivity of the subsequent bromination.
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
Q2: I want to synthesize 2-bromoindole. What are the best strategies?
A2: Achieving C2-bromination requires deactivating the C3 position or sterically hindering it.
-
Strategy 1: N-Protection with Bulky Groups: Protecting the indole nitrogen with a bulky group, such as N-phenylsulfonyl (N-SO2Ph), can sterically hinder the C7 position and electronically deactivate the C3 position, favoring bromination at C2.
-
Strategy 2: Blocking the C3 Position: If your indole is already substituted at the C3 position with a group that can be later removed (e.g., a carboxyl group), direct bromination will likely occur at C2.[5]
Experimental Protocol: C2-Bromination of N-Phenylsulfonylindole
-
Protection: React indole with benzenesulfonyl chloride in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to form N-phenylsulfonylindole.
-
Bromination: Dissolve the N-protected indole in a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile (MeCN).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Q3: How can I achieve bromination on the benzene ring (C4, C5, C6, or C7)?
A3: Bromination of the benzene portion of the indole nucleus is challenging due to the higher reactivity of the pyrrole ring. This typically requires a directing group strategy.[6][7][8]
-
C4 and C7-Bromination: These positions are sterically hindered and electronically less favored. Accessing them often requires the use of a removable directing group on the indole nitrogen that can chelate to a metal catalyst, bringing the brominating agent into proximity with the C4 or C7 C-H bond.[6][8] For instance, installing a pivaloyl group at the N1 position can direct borylation, and subsequent transformation, to the C7 position.[7] Glycine has also been used as a transient directing group for C4-halogenation with copper halides.[9]
-
C5 and C6-Bromination: These positions are more accessible than C4 and C7.
-
C5-Bromination: Protecting the indole with a sulfonate group at C2 and an acetyl group at N1 can direct bromination to the C5 position.[10]
-
C6-Bromination: The use of specific directing groups, such as N-P(O)tBu2, in combination with a copper catalyst can lead to C6-arylation, and this principle can be extended to bromination.[6][7]
-
Table 1: Summary of Directing Group Strategies for Benzene Ring Bromination
| Target Position | Directing Group Strategy | Catalyst/Reagent System |
| C4 | Transient directing group (e.g., glycine) | CuBr2 |
| C5 | Protection of C2 (sulfonate) and N1 (acetyl) | Br2 |
| C6 | N-P(O)tBu2 directing group | Copper catalyst and a bromine source |
| C7 | N-pivaloyl or N-P(O)tBu2 directing group | Palladium catalyst and a bromine source |
Q4: I am observing significant amounts of di- and poly-brominated products. How can I prevent this?
A4: The formation of multiple brominated products is a common side reaction, especially with highly activated indole substrates.[10]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents for mono-bromination.[11]
-
Slow Addition: Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low concentration of the electrophile.[10]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the reaction rate and improve selectivity.[10][12]
-
Choice of Brominating Agent: Consider using a milder brominating agent. For example, tetrabutylammonium tribromide (TBABr3) can sometimes offer better selectivity than Br2 or NBS.[13]
Q5: My reaction is sluggish and gives a low yield. What can I do to improve it?
A5: A low yield can be due to several factors, including impure reagents, inappropriate solvent, or unfavorable reaction kinetics.
Troubleshooting Steps:
-
Reagent Purity: Ensure your brominating agent is pure. For instance, NBS can decompose over time and should be recrystallized if it appears yellow or brown.[11]
-
Solvent Choice: The solvent can have a significant impact on the reaction. Polar aprotic solvents like DMF or acetonitrile (MeCN) are commonly used. For some reactions, chlorinated solvents like dichloromethane (DCE) are effective.[14] The choice of solvent can influence the solubility of the reagents and the stability of intermediates.
-
Activation: If you are working with a deactivated indole (e.g., one with an electron-withdrawing group), you may need to use a more reactive brominating agent or a Lewis acid catalyst to promote the reaction.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
Q6: What is the difference between kinetic and thermodynamic control in indole bromination, and how can I use this to my advantage?
A6: Understanding the principles of kinetic and thermodynamic control is key to mastering regioselectivity.
-
Kinetic Control: The kinetically controlled product is the one that forms the fastest because it has the lowest activation energy.[15][16] In indole bromination, this is typically the C3-substituted product.[4] Kinetic control is favored at lower temperatures where the reaction is essentially irreversible.[17][18]
-
Thermodynamic Control: The thermodynamically controlled product is the most stable product.[15][16] This may or may not be the same as the kinetic product. Thermodynamic control is favored at higher temperatures where the initial products can revert to the starting materials or intermediates and then react to form the most stable product.[17][18]
Leveraging Kinetic vs. Thermodynamic Control:
Caption: Relationship between reaction conditions, control, and product outcome.
By carefully selecting the reaction temperature, you can favor one product over another. For example, if a desired regioisomer is the thermodynamic product but not the kinetic one, running the reaction at a higher temperature may increase its yield.
References
-
MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). Retrieved from [Link]
-
Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
-
ACS Publications. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. Retrieved from [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C–H alkynylation of indoles with bromoalkynes in water. Retrieved from [Link]
-
Henry Rzepa's Blog - Ch.imperial. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Retrieved from [Link]
-
ACS Publications. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Retrieved from [Link]
-
ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
- (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
-
PMC - NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]
-
ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1 | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole‐catalyzed bromination reactions. | Download Scientific Diagram. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings | Organic Letters. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole arylation with different N‐protecting groups. Retrieved from [Link]
- (2021).
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?. Retrieved from [Link]
-
ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
-
PMC - NIH. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PMC - NIH. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
-
eScholarship.org. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. Retrieved from [Link]
-
PMC - NIH. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
-
Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Technical Support Center: Navigating the Stability Challenges of Bromoindoles on Silica Gel
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of bromoindoles during purification on silica gel. Our goal is to equip you with the knowledge and practical protocols to overcome common challenges and ensure the integrity of your valuable compounds.
Introduction: The Instability Conundrum of Bromoindoles
Bromoindoles are a critical class of heterocyclic compounds, forming the backbone of numerous natural products and pharmaceutical agents.[1] However, their purification by silica gel chromatography is often fraught with challenges, leading to low recovery, product degradation, and the generation of impurities.[2] This instability primarily stems from the inherent properties of both the bromoindole scaffold and the silica gel stationary phase.
The indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position. The acidic nature of standard silica gel, owing to the presence of silanol (Si-OH) groups on its surface, can catalyze degradation pathways.[3][4] Furthermore, the presence of a bromine substituent can influence the electron density of the indole ring and potentially impact its stability.[5]
This guide will dissect the causes of bromoindole degradation on silica gel and provide a suite of field-proven solutions to mitigate these issues, ensuring you can purify your target compounds with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when purifying bromoindoles on silica gel in a practical question-and-answer format.
Q1: My bromoindole appears to be degrading on the silica gel column, leading to low yields. What is happening?
A1: This is a very common problem. The degradation of bromoindoles on silica gel is typically caused by one or a combination of the following factors:
-
Acid-Catalyzed Decomposition: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[3] These acidic sites can protonate the electron-rich indole ring, initiating a cascade of decomposition reactions. Some 3-bromoindole derivatives have been observed to be particularly unstable, decomposing rapidly even at room temperature.[6]
-
Oxidation: The indole nucleus is susceptible to oxidation, which can be exacerbated by the large surface area and potential presence of trace metal impurities in the silica gel. This can lead to the formation of colored byproducts such as oxindoles and isatins.[2][7]
-
Debromination: In some cases, the bromine substituent can be cleaved from the indole ring during chromatography, leading to the formation of the parent indole as a significant byproduct.[8] This is a known side reaction that can be promoted by certain reaction conditions and the nature of the stationary phase.
To confirm if your compound is degrading on silica, you can perform a simple 2D TLC experiment. Spot your compound in one corner of a TLC plate, run the plate in a suitable eluent, dry it, and then turn it 90 degrees and run it again in the same eluent. If you observe any new spots that are not on the diagonal, it indicates on-plate decomposition.[9]
Q2: I'm observing colored bands and my final product is discolored. What are these impurities and how can I remove them?
A2: The formation of colored impurities is a strong indicator of oxidation. The typical culprits are oxindoles and isatins , which are oxidation products of the indole ring.[2][7] These compounds are often more polar than the starting bromoindole and will elute more slowly from the column, sometimes appearing as distinct colored bands.
Troubleshooting Strategies:
-
Purify the Starting Material: Commercial bromoindoles can sometimes contain oxidized impurities that contribute to discoloration.[8] Consider purifying the starting material before use, for example, by recrystallization.
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel can significantly reduce oxidation. A common and effective method is to add a small amount of a basic modifier like triethylamine (TEA) to the eluent.[3][10]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina or Florisil.[11]
-
Work Quickly and Protect from Light and Air: Minimize the time your compound spends on the column and in solution. Workup and purify your reactions promptly. Protecting your fractions from light and air can also help minimize oxidation.
Q3: My bromoindole is streaking badly on the TLC plate and column, making separation difficult. What causes this and how can I improve it?
A3: Streaking, or tailing, is often a result of strong interactions between your compound and the stationary phase. For bromoindoles, which can possess a degree of polarity and basicity (due to the nitrogen lone pair), strong adsorption to the acidic silanol groups is a common cause of streaking.
Troubleshooting Strategies:
-
Add a Basic Modifier: As with degradation, adding 1-3% triethylamine to your eluent system can effectively mask the acidic silanol sites, leading to sharper peaks and improved separation.[3][10]
-
Optimize Your Solvent System: Ensure your chosen eluent has sufficient polarity to effectively move your compound along the stationary phase. If your compound is streaking at the baseline, a more polar solvent system is needed.
-
Consider Reversed-Phase Chromatography: For particularly polar or basic bromoindoles, reversed-phase (RP) chromatography can be an excellent alternative. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This can often provide superior separation for polar and ionizable compounds.[12][13]
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key troubleshooting techniques discussed above.
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
This protocol describes how to neutralize the acidic sites on silica gel for column chromatography, making it suitable for acid-sensitive compounds like bromoindoles.[2][3][10]
Materials:
-
Standard silica gel for column chromatography
-
Triethylamine (TEA), high purity
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and accessories
Procedure:
-
Prepare the TEA-containing Eluent: Prepare your desired eluent system. Add 1-3% (v/v) of triethylamine to this eluent. For example, for 100 mL of eluent, add 1-3 mL of TEA.
-
Pack the Column: Pack your chromatography column with silica gel using your preferred method (slurry packing is recommended to avoid air pockets).[14][15]
-
Equilibrate and Deactivate: Pass 2-3 column volumes of the TEA-containing eluent through the packed column. This step neutralizes the acidic silanol groups.
-
Flush with Normal Eluent (Optional but Recommended): After deactivation, flush the column with 1-2 column volumes of your eluent without TEA. This removes the excess TEA from the mobile phase, which can sometimes interfere with fraction analysis.
-
Load Your Sample: Load your crude bromoindole sample onto the column.
-
Elute and Collect Fractions: Proceed with the chromatography using your standard eluent (without TEA). The silica gel will remain deactivated throughout the separation.
Protocol 2: Purification of Bromoindoles using Neutral Alumina
Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acidic conditions.[16][17]
Materials:
-
Neutral alumina, activity I (or as determined by your separation needs)
-
Eluent (non-protic solvents are generally preferred)
-
Chromatography column and accessories
Procedure:
-
Select the Alumina Activity: Alumina is available in different activity grades (I, II, III, etc.), with activity I being the most active. The activity can be adjusted by adding a known amount of water. For many applications, a less active grade may be sufficient and can prevent irreversible adsorption.
-
Pack the Column: Alumina can be packed as a slurry similar to silica gel.
-
Equilibrate the Column: Pass 2-3 column volumes of your starting eluent through the column to ensure it is well-packed and equilibrated.
-
Load and Elute: Load your sample and elute with your chosen solvent system. Note that the elution order may differ from that on silica gel. It is crucial to first develop your separation method on an alumina TLC plate.
Protocol 3: Reversed-Phase Flash Chromatography for Bromoindole Purification
Reversed-phase chromatography is an excellent technique for purifying polar and ionizable bromoindoles that are problematic on normal-phase silica.[12][13][18]
Materials:
-
C18-functionalized silica gel
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acidic modifier (e.g., formic acid or trifluoroacetic acid, typically 0.1%)
-
Reversed-phase chromatography column and system
Procedure:
-
Prepare the Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a small amount (0.1%) of an acid like formic acid can improve peak shape by ensuring that any ionizable groups on your molecule are consistently protonated.
-
Equilibrate the Column: Flush the column with your starting mobile phase composition (typically a higher percentage of water) until a stable baseline is achieved.
-
Sample Preparation: Dissolve your crude bromoindole in a minimal amount of the mobile phase or a strong, compatible solvent like methanol.
-
Gradient Elution: Inject your sample and start the elution. A gradient elution, where the percentage of the organic solvent is gradually increased over time, is typically used to separate compounds with a range of polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the pure product.
Visualizing the Problem and Solutions
To better understand the concepts discussed, the following diagrams illustrate the key degradation pathways and the logic for choosing a purification strategy.
Diagram 1: Potential Degradation Pathways of Bromoindoles on Silica Gel
Caption: Acidic sites on silica gel can protonate bromoindoles, leading to oxidation, debromination, or polymerization.
Diagram 2: Workflow for Selecting a Purification Strategy
Sources
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- 18. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
Technical Support Center: Removal of Palladium Catalyst Residues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium catalyst removal. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific rationale to help you troubleshoot and optimize the removal of palladium residues from your reaction mixtures. Efficient removal is critical, not only to meet strict regulatory limits for active pharmaceutical ingredients (APIs) but also to prevent downstream reactions from being compromised by trace metals.[1][2][3]
This resource is structured in a question-and-answer format to directly address the common challenges you may encounter.
Part 1: General FAQs & Initial Troubleshooting
This section addresses high-level questions that are applicable across various removal techniques.
Q1: My initial attempts at palladium removal are failing. Where do I start troubleshooting?
A1: The first step is to understand the nature of your palladium species. The choice of removal technique is highly dependent on whether the palladium is heterogeneous (e.g., Pd on carbon, insoluble Pd black) or homogeneous (soluble Pd complexes).[4]
-
For Heterogeneous Palladium: If you've used a solid-supported catalyst like Pd/C, the primary removal method is filtration. If you still detect palladium in your filtrate, it's likely due to:
-
For Homogeneous Palladium: If you used a soluble catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), simple filtration will be ineffective. You must use a method that targets soluble metal complexes, such as scavenger resins, adsorption, extraction, or precipitation.[6]
A quick diagnostic test is to pass a small sample of your crude mixture through a 0.45 µm PTFE syringe filter. If the filtrate is still dark or high in palladium, you are dealing with a soluble or colloidal species.
Q2: How do I accurately quantify the amount of residual palladium in my sample?
A2: The industry-standard and most reliable method for quantifying trace palladium levels is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[7][8] This technique offers the high sensitivity required to detect palladium down to parts-per-billion (ppb) levels, which is essential for regulated pharmaceutical intermediates and APIs.[2][7] While other methods like Atomic Absorption Spectroscopy (AAS) exist, ICP-MS is generally preferred for its accuracy and ability to measure a wide range of elements simultaneously.[2][8] For in-process screening where relative quantification is sufficient, fluorescent or colorimetric detection kits can offer a faster, more user-friendly alternative to guide optimization efforts before final validation by ICP-MS.[7][8]
Q3: Can crystallization alone be relied upon for palladium removal?
A3: While crystallization is a powerful purification technique, it should not be the sole method for palladium removal. In some cases, palladium complexes can co-crystallize with the desired product, leading to concentration of the impurity within the crystal lattice.[1] It is more effective to use a primary removal method (like scavenging or adsorption) before the final crystallization step. This "endgame" approach ensures the mother liquor is already low in palladium, making the crystallization far more effective at achieving the final purity specifications.[9]
Part 2: Troubleshooting Specific Removal Techniques
Technique 1: Functionalized Scavengers (Resins & Silica)
Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[10][11]
Troubleshooting Guide: Scavenger Resins
Q: My scavenger resin isn't working. Residual palladium levels are still high. What's wrong?
A: This is a common issue with several potential causes. Let's break them down:
-
Incorrect Scavenger for Palladium Oxidation State: The most critical factor is the oxidation state of your palladium. Thiol- and thiourea-based scavengers are highly effective for Pd(II), but less so for Pd(0).[12] If your reaction conditions (e.g., reductive workup) favor Pd(0), you may need a scavenger designed for it, or you may need to add a mild oxidant to convert Pd(0) to the more easily scavenged Pd(II) state.
-
Insufficient Equivalents or Time: Scavenging is a chemical reaction. Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents relative to the palladium) and allowing adequate time for the reaction to proceed (often 4-16 hours). Simply increasing the amount of resin or extending the time may not help if the resin's functional group loading is low.[13]
-
Solvent Incompatibility: Polystyrene-based resins need to swell to be effective. If your reaction solvent is non-polar (e.g., heptane), the resin may not swell sufficiently, preventing access to the binding sites. In such cases, switching to a more polar solvent like THF, EtOAc, or EtOH for the scavenging step can dramatically improve performance. Silica-based scavengers are generally more compatible with a wider range of solvents.[13]
-
Competitive Binding: Your product or ligands in the reaction mixture might be competing with the scavenger for the palladium. If your product contains strong coordinating groups (like pyridines or thiols), it can form stable complexes with palladium, making it difficult to remove.[2] In this scenario, you may need a scavenger with a higher binding affinity or need to screen multiple types of scavengers to find one that can outperform the product's chelation.
Experimental Protocol: Screening Palladium Scavengers
This protocol provides a framework for efficiently identifying the best scavenger for your specific system.
-
Preparation: Prepare a stock solution of your crude reaction mixture. Determine the initial palladium concentration via ICP-MS.
-
Array Setup: In parallel vials, add a measured amount of the stock solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, MP-TMT, a thiol-functionalized resin) at a fixed molar excess (e.g., 4 equivalents) relative to the palladium content. Include a control vial with no scavenger.
-
Incubation: Stir all vials at a controlled temperature (e.g., 40 °C) for a set time (e.g., 12 hours).
-
Sampling & Analysis: Filter each solution to remove the scavenger. Submit a sample from each filtrate for ICP-MS analysis.
-
Evaluation: Compare the final palladium levels to identify the most effective scavenger. The scavenger that provides the lowest residual palladium without significant product loss is the lead candidate for optimization.
Technique 2: Adsorption onto Solid Supports (Activated Carbon, Celite)
Adsorption relies on the physical (physisorption) or chemical (chemisorption) binding of palladium species onto the surface of a solid support.[13]
Troubleshooting Guide: Activated Carbon
Q: I used activated carbon, but my product yield dropped significantly. How can I prevent this?
A: This is the primary drawback of activated carbon: its indiscriminate adsorption.[13] While it can be very effective at removing palladium, it can also adsorb your product, especially if the product is large, planar, or aromatic.[13]
-
Causality: Activated carbon has a high surface area with pores of various sizes. It removes palladium but also traps organic molecules, leading to yield loss.[10][14]
-
Solution:
-
Minimize Carbon Loading: Use the minimum amount of carbon necessary. Start with a low loading (e.g., 1-2 wt%) and increase only if needed.
-
Optimize Contact Time: Reduce the stirring time. A shorter contact time may be sufficient for palladium removal while minimizing product adsorption.
-
Post-Adsorption Wash: After filtering off the carbon, wash the carbon cake with a generous amount of fresh solvent to recover adsorbed product. Be aware that this wash may also cause some palladium to leach back into the filtrate.[13]
-
Consider Modified Carbons: Some specialized activated carbons are designed for higher selectivity, offering a better balance between palladium removal and product recovery.[10]
-
Q: My filtration through Celite isn't removing all the palladium. What should I do?
A: Filtration through a Celite pad is primarily effective for removing heterogeneous palladium, like Pd black or Pd/C.[4] If you still see high palladium levels, it's because soluble or colloidal palladium is passing through.[12]
-
Causality: Celite is a filter aid, not a scavenger. It creates a porous bed that traps solid particles but does not have a strong chemical affinity for soluble metal complexes.[4]
-
Solution:
-
Improve Filtration Technique: Ensure the Celite bed is well-packed (1-2 cm thick) and pre-wetted with the solvent to prevent channeling.[12]
-
Combine with another method: Use the Celite filtration as a first pass to remove bulk heterogeneous palladium.[15] Follow this with a treatment specifically for soluble palladium, such as adding a scavenger resin or performing an aqueous wash with a chelating agent like N-acetylcysteine.[15]
-
Technique 3: Liquid-Liquid Extraction
This method involves washing the organic solution of your product with an aqueous phase containing a chelating agent that selectively pulls the palladium into the water layer.[16]
Troubleshooting Guide: Aqueous Extraction
Q: I performed an aqueous wash with a chelating agent, but the palladium levels didn't decrease much. Why?
A: The efficiency of liquid-liquid extraction depends heavily on the chosen chelating agent and the nature of the palladium complex.
-
Causality: The palladium complex in your organic layer may be too lipophilic or kinetically stable to be efficiently extracted by the aqueous phase. The partitioning may heavily favor the organic layer.
-
Solution:
-
Choose a Stronger Chelator: Common agents include aqueous solutions of thiourea, cysteine, or sodium thiosulfate.[16][17] N-acetylcysteine is often a very effective and robust choice.[15]
-
Optimize pH: The effectiveness of many chelators is pH-dependent. Adjusting the pH of the aqueous phase can significantly improve extraction efficiency.
-
Increase Contact Time/Temperature: Gently heating the biphasic mixture (e.g., to 30-40 °C) and allowing for a longer stirring time (e.g., 2-4 hours) can facilitate the transfer of palladium across the phase boundary.[15]
-
Perform Multiple Extractions: As with any extraction, multiple washes with fresh aqueous solution are more effective than a single large-volume wash.[13]
-
Part 3: Data Summaries & Visual Workflows
Comparison of Palladium Removal Techniques
| Technique | Mechanism | Typical Pd Reduction | Advantages | Disadvantages/Limitations |
| Functionalized Scavengers | Chemisorption (Covalent Binding) | >95%, often to <10 ppm | High selectivity, minimal product loss, simple filtration removal.[11][13][18] | Higher cost, requires optimization (time, temp, solvent), potential for slow kinetics.[10] |
| Activated Carbon | Physisorption & Chemisorption | Variable, can be >98% | Low cost, effective for a wide range of Pd species.[10][19] | Non-selective, often causes significant product loss via adsorption.[13] |
| Liquid-Liquid Extraction | Phase Partitioning with Chelator | 80-99% | Low cost, scalable, can be highly effective.[16] | Generates aqueous waste, risk of emulsions, may require multiple washes.[13] |
| Crystallization | Physical Exclusion | Highly variable | Can provide very high purity product in the final step. | Unreliable as a primary method; risk of co-crystallization/inclusion.[1] |
| Celite Filtration | Size Exclusion Filtration | Effective for heterogeneous Pd | Simple, fast, and inexpensive for removing bulk solids.[4] | Ineffective for soluble or colloidal palladium species.[12] |
Decision Workflow for Palladium Removal
This workflow can help guide your choice of a primary removal strategy based on your reaction's characteristics.
Caption: Decision tree for selecting a primary palladium removal strategy.
References
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Removal of palladium (Pd)
- How to Remove Palladium in three easy steps. Biotage.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF.
- Palladium Detection for API. Arbor Assays.
- A Comprehensive Review of Adsorption, Solvent Extraction, and Ion Exchange Processes for Efficient Extraction of Palladium from High-Level Liquid Waste. Taylor & Francis Online.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Semantic Scholar.
- How can i remove palladium Pd catalyst easily?.
- Palladium API Screening Fluorescent Detection Kit. Arbor Assays.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Your trick to remove residual palladium. r/Chempros - Reddit.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Removal of leached Palladium from reaction product. Powered by XMB 1.9.11.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
- Metal Scavengers. Sigma-Aldrich.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
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- 2. books.rsc.org [books.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. spinchem.com [spinchem.com]
- 7. arborassays.com [arborassays.com]
- 8. arborassays.com [arborassays.com]
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- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
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- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Hydrolysis of Methyl Indole-2-Carboxylate Esters
Welcome to the technical support guide for the hydrolysis of methyl indole-2-carboxylate esters. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this important scaffold. Indole-2-carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] However, the seemingly straightforward saponification of their corresponding methyl esters is frequently plagued by challenges, including low yields, slow reaction rates, and undesirable side reactions.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Troubleshooting Guide
This section addresses specific experimental failures. Use the following workflow to diagnose and resolve issues with your reaction.
Caption: Troubleshooting workflow for indole-2-carboxylate hydrolysis.
Q1: My hydrolysis reaction is very slow or appears to have stalled. What are the likely causes and how can I fix it?
This is the most common issue, typically rooted in the inherent stability of the methyl indole-2-carboxylate ester. The ester carbonyl is sterically hindered by the indole ring, making it less accessible to nucleophilic attack by hydroxide ions.
Causality: Standard saponification conditions are often insufficient to overcome the steric hindrance and achieve a reasonable reaction rate.[4][5] Additionally, poor solubility of the starting ester in purely aqueous media can severely limit the reaction.
Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base Strength/Reactivity | Switch from NaOH or KOH to Lithium Hydroxide (LiOH). Use 2-5 equivalents. | LiOH is often more effective for hindered esters in complex molecules, allowing for milder conditions and preventing degradation of sensitive functionalities.[6][7] |
| Poor Solubility | Use a co-solvent system such as THF/Methanol/H₂O (e.g., 3:1:1 ratio) or Dioxane/H₂O. | These solvent mixtures create a monophasic solution, ensuring that both the hydrophobic ester and the hydrophilic hydroxide are in the same phase, maximizing reaction kinetics.[8] |
| Steric Hindrance (Severe Cases) | For exceptionally resistant esters, consider a non-aqueous protocol, such as NaOH in a MeOH/CH₂Cl₂ mixture. | In non-aqueous systems, the hydroxide ion is less solvated by water, increasing its nucleophilicity and allowing it to attack the hindered carbonyl more effectively.[4][5] |
| Low Temperature | Gently warm the reaction to 40-50 °C. | A moderate increase in temperature can provide the necessary activation energy without promoting significant side reactions. Monitor closely to avoid decarboxylation.[9] |
Q2: My starting material is consumed, but the yield of carboxylic acid is very low. My TLC shows a new, less polar spot that isn't starting material.
This classic symptom points directly to the decarboxylation of your product, indole-2-carboxylic acid.
Causality: Indole-2-carboxylic acids are thermally unstable and readily lose carbon dioxide upon heating to form the corresponding indole.[10][11] This process can also be catalyzed by harsh acidic or basic conditions, particularly at elevated temperatures. The resulting indole is much less polar than the carboxylic acid product and will have a higher Rf on a TLC plate.
Solutions:
-
Reduce Reaction Temperature: Avoid refluxing at all costs. Conduct the hydrolysis at room temperature or with gentle warming (not exceeding 50°C).
-
Minimize Reaction Time: Monitor the reaction closely using TLC. As soon as the starting ester is consumed, proceed immediately with the work-up. Prolonged exposure to basic conditions, even at room temperature, can facilitate decarboxylation.
-
Controlled Work-up: During the acidic work-up to protonate the carboxylate salt, perform the acidification at 0°C (ice bath) by adding acid slowly. This minimizes heat generation and potential acid-catalyzed decarboxylation.[12]
-
Alternative Catalysis: For substrates known to be highly prone to decarboxylation, consider specialized methods. For example, decarboxylative N-arylation can be achieved using copper catalysts, indicating the inherent lability of the C-C bond.[13]
Q3: The N-acyl protecting group on my indole was cleaved along with the methyl ester. How can I achieve selective hydrolysis?
This is a common challenge when working with N-protected indoles, as the N-acyl bond can also be susceptible to basic hydrolysis.
Causality: The basic conditions required for ester saponification are often sufficient to hydrolyze amide bonds, especially if the N-acyl group is activated or the reaction is run for an extended period or at high temperatures.[14]
Solutions:
-
Use Milder Conditions: This is the first and most important strategy.
-
Use LiOH instead of NaOH/KOH.
-
Run the reaction at 0°C or room temperature.
-
Monitor carefully and stop the reaction as soon as the ester is gone.
-
-
Try Alternative Mild Methods: For extremely sensitive substrates, standard basic hydrolysis may not be viable. A reported mild and selective method for N-acylated systems involves the use of trimethyltin hydroxide (Me₃SnOH) under non-aqueous, microwave-assisted conditions, which can cleave the methyl ester while preserving the N-acyl group.[14]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed hydrolysis of an ester?
The reaction, known as saponification, is a nucleophilic acyl substitution. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to yield the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by a base to form a carboxylate salt.
Caption: Simplified mechanism of saponification.
Q2: Why is LiOH often preferred over NaOH or KOH for complex substrates?
While all are strong bases, LiOH is frequently the reagent of choice in modern organic synthesis for several reasons:
-
Milder Conditions: It often promotes hydrolysis effectively at room temperature, whereas NaOH or KOH might require heating, which increases the risk of side reactions like decarboxylation or racemization.[6][15]
-
Solubility: Lithium salts (like the lithium carboxylate product) can have different solubility profiles compared to sodium or potassium salts, which can sometimes be advantageous during work-up and purification.
-
Reduced Side Reactions: In multifunctional molecules, LiOH has been shown to be more selective, cleaving a target methyl ester without affecting other sensitive groups like N-Boc protecting groups or certain amides.[16][17]
Q3: How can I effectively monitor the reaction using Thin-Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring this reaction.
-
Setup: Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The goal is to have the starting ester spot move to an Rf (retention factor) of ~0.5-0.7.
-
Spotting: On a TLC plate, apply three spots:
-
SM: A dilute solution of your starting methyl ester.
-
Co: A co-spot containing both your starting material and the reaction mixture.
-
Rxn: A sample from your reaction mixture.
-
-
Interpretation:
-
The starting ester (SM) is relatively non-polar and will travel up the plate.
-
The product carboxylic acid is highly polar and will either remain at the baseline (Rf = 0) or move very little.
-
The reaction is complete when the SM spot has completely disappeared from the 'Rxn' lane. The co-spot helps to definitively identify the SM spot in the reaction lane.
-
Recommended Experimental Protocols
Protocol 1: Standard Hydrolysis with Lithium Hydroxide (LiOH)
This protocol is a reliable starting point for most methyl indole-2-carboxylate substrates.
-
Dissolution: Dissolve the methyl indole-2-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 3:1 v/v) to make a ~0.1 M solution.
-
Addition of Base: In a separate flask, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in water to create a ~1 M aqueous solution. Add the aqueous LiOH solution to the stirred solution of the ester at room temperature. The final solvent ratio might be approximately 3:1:1 THF:MeOH:H₂O.[6]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is slow after 4-6 hours, it may be gently warmed to 40°C.
-
Quenching & Acidification: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. Slowly add 1N HCl with vigorous stirring until the pH of the aqueous phase is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 2: Hydrolysis of Sterically Hindered Esters (Non-Aqueous)
This protocol is adapted for substrates that are highly resistant to standard saponification.[4][5]
-
Reagent Preparation: Prepare a 0.3 N solution of Sodium Hydroxide (NaOH) in Methanol (MeOH).
-
Reaction Setup: Dissolve the hindered methyl indole-2-carboxylate (1.0 eq) in Dichloromethane (CH₂Cl₂) (e.g., 9 parts DCM to 1 part of the methanolic NaOH solution).
-
Addition of Base: Add the 0.3 N methanolic NaOH solution (3.0 eq) to the stirred solution of the ester at room temperature.
-
Reaction: Stir vigorously at room temperature. The sodium salt of the carboxylic acid will often precipitate out of the non-polar solvent mixture. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Filtration: If a precipitate forms, it can be collected by filtration, washed with cold CH₂Cl₂, and then dissolved in water.
-
Extraction: Alternatively, dilute the reaction mixture with water and move to a separatory funnel. Separate the layers. Extract the aqueous layer with CH₂Cl₂ once more to remove any unreacted starting material.
-
-
Acidification & Isolation: Cool the aqueous layer to 0°C and acidify with 1N HCl to pH ~2-3. The carboxylic acid product will typically precipitate and can be collected by filtration, or it can be extracted with Ethyl Acetate as described in Protocol 1.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Garofalo, A., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(16), 3039-3048. [Link]
- Patel, P. D., et al. (2008). Process for the preparation of indole derivatives.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Hughes, D. L. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Brem, J., et al. (2022). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry. Sourced from ResearchGate diagram. [Link]
-
Tidwell, M. W., et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. ACS Medicinal Chemistry Letters, 3(10), 832-836. [Link]
-
Magnus, V., et al. (1991). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 97(2), 777-783. [Link]
-
Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Molecules, 21(9), 1222. [Link]
-
Magnus, V., et al. (1991). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 97(2), 777-783. [Link]
-
Gassman, P. G., & Haberman, L. M. (1988). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 53(21), 5010-5012. [Link]
-
Singh, K., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 8(3), 609-623. [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 41. [Link]
-
Kulkarni, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2933-2946. [Link]
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(4), 313-319. [Link]
-
Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Brown, R. K., & Nelson, N. A. (1953). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 31(11), 1150-1152. [Link]
-
Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]
-
Cugola, A., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2823. [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme.
-
Reddit user discussion. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]
-
Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Cernijenko, A., et al. (2022). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. ResearchGate. [Link]
-
Khan, F. A., et al. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
Kulkarni, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 8(12), 952-963. [Link]
-
Ghorab, M. M., et al. (2000). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Journal of Heterocyclic Chemistry, 37(6), 1503-1511. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromoindoles and 3-Bromoindoles for Synthetic Strategy and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity. Among the key synthons for indole diversification, bromoindoles stand out as versatile precursors for a multitude of chemical transformations. However, the reactivity of the indole ring is heavily influenced by the position of the bromine substituent. This guide provides an in-depth, objective comparison of the reactivity between 2-bromoindoles and 3-bromoindoles, supported by experimental data and mechanistic insights to inform rational synthetic planning.
Fundamental Differences: Electronic and Steric Profiles
The indole nucleus is an electron-rich aromatic system, with the C3 position being inherently more nucleophilic and susceptible to electrophilic attack than the C2 position.[2] The introduction of a bromine atom at either the C2 or C3 position significantly alters the electronic landscape and steric environment of the pyrrole ring, leading to divergent reactivity profiles.
-
2-Bromoindoles: The bromine atom at the C2 position is adjacent to the nitrogen atom. This proximity allows for potential electronic interactions and presents a sterically hindered environment for incoming reagents. The C3 position in a 2-bromoindole remains a site for potential electrophilic attack, though its reactivity is modulated by the electron-withdrawing nature of the adjacent C-Br bond.
-
3-Bromoindoles: With the bromine at the more electron-rich C3 position, the C2 position becomes the primary site for deprotonation and subsequent functionalization. The C-Br bond at C3 is generally more susceptible to oxidative addition in transition metal-catalyzed reactions due to the higher electron density at this position.
Below is a diagram illustrating the structural differences and key reactive sites of 2-bromo and 3-bromoindoles.
Caption: Structural comparison of 2-bromoindole and 3-bromoindole highlighting key reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of bromoindoles, enabling the formation of C-C, C-N, and C-O bonds.[1][3] The position of the bromine atom significantly impacts the efficiency and conditions required for these transformations.
Generally, the C3-Br bond is more reactive towards oxidative addition to Pd(0) than the C2-Br bond. This is attributed to the higher electron density at the C3 position of the indole ring.
| Reaction Type | 2-Bromoindole Reactivity | 3-Bromoindole Reactivity | Key Considerations |
| Suzuki-Miyaura Coupling | Generally requires more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands) to achieve good yields.[1] | Typically proceeds under milder conditions with a wider range of catalysts and bases, often giving higher yields.[4][5] | Ligand choice is crucial for difficult couplings of 2-bromoindoles. Electron-rich and bulky phosphine ligands are often employed. |
| Heck Alkenylation | Can be challenging due to competing side reactions and the need for higher temperatures. | Reacts readily with a variety of alkenes under standard Heck conditions. | The regioselectivity of the alkene addition can be influenced by the steric bulk of the indole substrate and the alkene. |
| Sonogashira Coupling | Requires careful optimization of reaction conditions, often with the use of copper co-catalysts. | Generally proceeds smoothly to afford 3-alkynylindoles in good to excellent yields. | The presence of the N-H proton can interfere with the reaction; N-protection is often beneficial. |
| Buchwald-Hartwig Amination | Can be sluggish and may require specialized ligand systems to achieve high conversion. | More facile amination with a broader scope of amine coupling partners. | The choice of base is critical to avoid deprotonation of the indole N-H and subsequent side reactions. |
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction of a bromoindole.
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindole
This protocol is a representative example for the Suzuki-Miyaura coupling of a 3-bromoindole.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindole.
Metal-Halogen Exchange and Deprotonation
Metal-halogen exchange is a powerful method for generating nucleophilic indolyl species, which can then react with a variety of electrophiles.[6][7] The regioselectivity of this process is dictated by the position of the bromine atom.
-
2-Bromoindoles: Metal-halogen exchange at the C2 position can be achieved using organolithium reagents such as n-BuLi or t-BuLi.[8] The resulting 2-lithioindole is a potent nucleophile for subsequent reactions. It is often necessary to first deprotonate the indole N-H with a weaker base like NaH or KH to prevent competitive deprotonation by the organolithium reagent.[6]
-
3-Bromoindoles: Metal-halogen exchange at the C3 position is also readily accomplished with organolithium reagents.[8][9] Alternatively, direct deprotonation at the C2 position of a 3-bromoindole can be achieved with a strong base, providing a complementary route to a functionalized indole.
| Transformation | 2-Bromoindole | 3-Bromoindole | Mechanistic Rationale |
| Metal-Halogen Exchange | Readily undergoes exchange with organolithium reagents to form 2-lithioindoles. | Readily undergoes exchange with organolithium reagents to form 3-lithioindoles. | The C-Br bond is polarized, facilitating the exchange reaction. The rate of exchange generally follows I > Br > Cl.[8] |
| Directed ortho-Metalation (DoM) | Less common, as the C2-Br is the primary reactive site for metalation. | N-protection with a directing group (e.g., -CONR₂, -SO₂R) can direct lithiation to the C2 or C4 position.[10][11][12] | The directing group coordinates to the organolithium reagent, positioning it for deprotonation at the adjacent C-H bond. |
| Grignard Reagent Formation | Can be formed by reacting with magnesium metal, though activation of the magnesium may be required.[13][14] | Formation of the Grignard reagent is also feasible and provides a less basic but still effective nucleophile.[15][16] | The reaction occurs on the surface of the magnesium metal and is sensitive to solvent and the presence of activating agents.[15] |
The following diagram illustrates the divergent pathways of metal-halogen exchange for 2- and 3-bromoindoles.
Caption: Metal-halogen exchange pathways for 2- and 3-bromoindoles.
Experimental Protocol: Metal-Halogen Exchange of a 2-Bromoindole and Subsequent Electrophilic Quench
This protocol outlines a typical procedure for the functionalization of a 2-bromoindole via metal-halogen exchange.
-
N-Deprotonation: To a solution of N-protected 2-bromoindole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Metal-Halogen Exchange: The reaction proceeds to generate the 2-lithioindole species in situ.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 2-substituted indole.
Nucleophilic Substitution Reactions
While the electron-rich indole ring is not a typical substrate for nucleophilic aromatic substitution, under certain conditions, the bromine atom can be displaced by a nucleophile.[17]
-
2-Bromoindoles: Nucleophilic substitution at the C2 position is generally difficult and requires activation, for example, by a strongly electron-withdrawing group on the nitrogen or the benzene ring.[18]
-
3-Bromoindoles: Nucleophilic substitution at the C3 position is more feasible, particularly if the indole nitrogen is protonated or coordinated to a Lewis acid, which increases the electrophilicity of the C3 position. However, these reactions are less common than cross-coupling or metal-halogen exchange pathways.[19]
Conclusion
The choice between a 2-bromoindole and a 3-bromoindole as a synthetic precursor has profound implications for the outcome of a reaction. 3-Bromoindoles are generally more reactive in palladium-catalyzed cross-coupling reactions and offer a direct route to C3-functionalized products. Conversely, 2-bromoindoles are valuable for accessing C2-substituted indoles, primarily through metal-halogen exchange and subsequent reaction with electrophiles. A thorough understanding of the distinct reactivity profiles of these isomers is essential for the efficient and regioselective synthesis of complex indole derivatives for applications in drug discovery and materials science.
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Chen, J.; et al. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Adv.2013 , 3, 73-78. [Link]
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A Comparative Guide to Alternative Reagents for the C3-Bromination of Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry and materials science, with 3-bromoindoles serving as critical intermediates for further molecular elaboration. The C3 position of the indole ring is inherently nucleophilic, making it the primary site for electrophilic aromatic substitution.[1] Historically, molecular bromine (Br₂) has been the go-to reagent for this transformation. However, its high toxicity, corrosive nature, and the generation of stoichiometric hydrogen bromide (HBr) byproduct present significant safety and environmental challenges.[2][3][4]
This guide provides a comparative analysis of modern, alternative reagents for the C3-bromination of indoles. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each system, supported by experimental data, to empower researchers to make informed decisions that align with principles of efficiency, safety, and green chemistry.
The Rise of N-Bromoimide Reagents
N-bromoimides, such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have long been favored as solid, manageable alternatives to liquid bromine. They function as sources of an electrophilic bromine atom ("Br⁺") that is readily attacked by the electron-rich indole ring.
N-Bromosuccinimide (NBS)
NBS is arguably the most common alternative to Br₂. It is a crystalline solid that is easier and safer to handle than volatile liquid bromine.[5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Mechanism & Causality: The bromine atom in NBS is attached to an electron-withdrawing nitrogen, polarizing the N-Br bond and making the bromine electrophilic. The high electron density at the C3 position of indole facilitates a nucleophilic attack on this bromine atom. The reaction is often performed at low temperatures (e.g., -78 °C) to minimize side reactions, such as over-bromination or the formation of α-bromoketones.[6][7] Anhydrous conditions are crucial, as water can hydrolyze the product.[6]
Advantages:
-
Solid reagent, simplifying handling.[5]
-
Generally provides good yields and high regioselectivity for C3 in electron-rich indoles.[6][8]
Disadvantages:
-
Generates succinimide as a byproduct, which must be removed during workup.
-
Can lead to dibromination or other side reactions if not carefully controlled.[7]
-
NBS can decompose over time, releasing bromine, and should be stored refrigerated and recrystallized if it appears brown.[6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is a highly efficient and cost-effective alternative to NBS. Its reactivity profile is nearly identical to NBS, proceeding through the same electrophilic substitution pathway.[9]
Mechanism & Causality: Similar to NBS, the bromine atoms in DBDMH are rendered electrophilic by the adjacent nitrogen atoms of the hydantoin ring.[9] This allows for the stepwise transfer of bromine to the indole substrate.
Advantages:
-
Contains two bromine atoms per molecule, offering a higher atom economy and potentially lower manufacturing costs compared to NBS.[9][10]
-
Generates a smaller amount of imide byproduct per mole of bromine delivered.[9][10]
-
It is a stable, crystalline solid that is easy to handle.[9][11]
Disadvantages:
-
Exhibits higher toxicity than NBS.[2]
Caption: General mechanism for electrophilic C3-bromination of indoles.
Greener Approaches: In Situ Generation of Bromine
To circumvent the handling of hazardous brominating agents altogether, methods that generate the active species in situ from stable, inexpensive salts have been developed. The combination of potassium bromide (KBr) and an oxidant like Oxone® is a prime example.
KBr/Oxone® System
This system utilizes Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), to oxidize bromide ions from KBr into an electrophilic bromine species in the reaction medium.[12][13]
Mechanism & Causality: KHSO₅, the active component of Oxone®, is a powerful but safe oxidant. It reacts with KBr in solution to generate hypobromous acid (HOBr) or molecular bromine (Br₂), which then acts as the electrophile for the indole bromination.[12] This approach avoids the direct use of corrosive reagents and often employs environmentally benign solvents like water or alcohols.[13][14]
Advantages:
-
Excellent green chemistry profile: uses stable, non-volatile salts and a safe oxidant.[13][14]
-
Avoids handling of Br₂ or N-bromoimides.
-
Cost-effective and uses readily available materials.[15]
Disadvantages:
-
The powerful oxidative nature of the system can lead to over-oxidation of the indole substrate to form 2-oxindoles, especially with C3-substituted indoles.[16][17] Careful control of stoichiometry and reaction time is necessary to achieve selectivity for the desired 3-bromoindole.
Caption: In situ generation of the brominating agent using KBr and Oxone®.
Advanced Catalytic Systems
Modern synthetic chemistry is increasingly turning to catalytic methods that offer unparalleled selectivity and sustainability. Enzymatic, electrochemical, and photocatalytic approaches represent the cutting edge of indole bromination technology.
Enzymatic Bromination
Biocatalysis using enzymes like vanadium-dependent bromoperoxidases (V-BrPO) or flavin-dependent halogenases (FDH) offers exceptional regioselectivity under mild, environmentally benign conditions.[18][19][20]
Mechanism & Causality: These enzymes utilize a bromide salt and an oxidant (typically hydrogen peroxide for V-BrPO) to generate a highly specific, enzyme-bound electrophilic bromine species.[18] The indole substrate binds to the enzyme's active site in a precise orientation, ensuring that bromination occurs almost exclusively at the C3 position.[18] This lock-and-key approach prevents the formation of over-brominated or isomerized byproducts.
Advantages:
-
Operates in aqueous buffers at or near room temperature.
-
Inherently "green" and sustainable.
Disadvantages:
-
Enzyme availability, cost, and stability can be limiting factors.
-
The substrate scope may be narrower compared to traditional chemical methods.
-
Requires specific co-factors like H₂O₂ or FAD.[21]
Electrochemical Bromination
This technique uses electrical current to generate the brominating agent in situ, completely avoiding the need for chemical oxidants.[22][23][24]
Mechanism & Causality: In an electrochemical cell, a bromide salt (e.g., NH₄Br) serves as both the bromine source and the supporting electrolyte. At the anode, the bromide ion is oxidized to generate an electrophilic bromine species ("Br⁺" or Br₂), which then reacts with the indole in the bulk solution.[22][24] The process is clean, highly tunable, and obviates the need for transition metals or chemical oxidants.[22][23]
Advantages:
-
oxidant-free and catalyst-free.[22]
-
High atom economy and minimal waste generation.[14]
-
Reactivity can be precisely controlled by adjusting the applied current or potential.
Disadvantages:
-
Requires specialized electrochemical equipment (potentiostat, electrodes).
-
The stability of the 3-bromoindole product under the reaction conditions can sometimes be an issue.[22]
Caption: Simplified workflow for electrochemical C3-bromination of indole.
Photocatalytic Bromination
Harnessing the energy of visible light, photocatalysis provides a mild and efficient pathway for activating bromine sources.
Mechanism & Causality: A photocatalyst, such as an organic dye (e.g., Erythrosine B), absorbs visible light and enters an excited state.[25][26] This excited catalyst can then engage in an electron transfer process with a reagent like NBS, effectively increasing the electrophilicity of the bromine atom and accelerating the reaction with indole under exceptionally mild conditions.[25]
Advantages:
-
Utilizes a sustainable and inexpensive energy source (visible light).
-
Proceeds under mild, often room-temperature, conditions.
-
Can achieve high yields and selectivity.[26]
Disadvantages:
-
Requires a dedicated light source setup.
-
The reaction can be sensitive to oxygen and may require an inert atmosphere.
Comparative Data Summary
| Reagent/System | Typical Conditions | Selectivity | Typical Yield | Key Advantages | Key Disadvantages & Byproducts |
| NBS | THF or DMF, -78 °C to RT | Good for C3 | ~80-95%[7] | Solid, easy to handle | Succinimide byproduct, potential over-bromination[7] |
| DBDMH | Similar to NBS | Good for C3 | High | High bromine content, cost-effective[10] | Hydantoin byproduct, more toxic than NBS[2] |
| KBr/Oxone® | H₂O or MeOH, RT | Moderate to Good | Variable | Green, inexpensive, avoids hazardous reagents[13][14] | Over-oxidation to 2-oxindoles is a major side reaction[16] |
| Enzymatic | Aqueous buffer, RT | Excellent for C3 | High Conversion | Unparalleled selectivity, very mild conditions[18][19] | Enzyme cost/availability, limited substrate scope |
| Electrochemical | THF, RT, Graphite Rods | Excellent for C3 | ~90%[22][24] | No chemical oxidant, sustainable, tunable[22][23] | Requires specialized equipment, product stability can be an issue[22] |
| Photocatalytic | MeCN, RT, LED light | Good to Excellent | High | Uses light energy, very mild conditions[25][26] | Requires light source, potential for radical side reactions |
Experimental Protocols
Protocol 1: C3-Bromination using N-Bromosuccinimide (NBS)
Adapted from Organic Syntheses Procedure.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of freshly recrystallized NBS (1.05 eq) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS (typically 1-2 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromoindole product.
Protocol 2: Green C3-Bromination using KBr/Oxone®
Based on general procedures for aqueous bromination.[13][15]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq) and potassium bromide (KBr, 1.2 eq).
-
Dissolution: Add a 1:1 mixture of water and methanol to dissolve the solids.
-
Oxidant Addition: Add Oxone® (1.1 eq) portion-wise over 15 minutes while stirring vigorously at room temperature. An exotherm may be observed.
-
Reaction: Continue stirring at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, add an aqueous solution of sodium sulfite to quench any remaining oxidant. Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent in vacuo and purify by flash chromatography if necessary.
Protocol 3: Electrochemical C3-Bromination
Adapted from the procedure by Xu et al.[22][24]
-
Setup: Equip an undivided electrochemical cell with two graphite rod electrodes (one as the anode, one as the cathode).
-
Electrolyte Solution: To the cell, add indole (1.0 eq), ammonium bromide (NH₄Br, 2.0 eq) as both the bromine source and electrolyte, and tetrahydrofuran (THF) as the solvent.
-
Electrolysis: Stir the solution and apply a constant current (e.g., 10 mA) using a galvanostat at room temperature under a nitrogen atmosphere.
-
Reaction: Continue the electrolysis until the required charge has passed (typically 2.2 F/mol). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, disconnect the power supply. Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 3-bromoindole.
References
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Xu, K., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]
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Martinez, J. S., et al. (2001). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. [Link]
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Sana, T. R., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]
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Kamal, A., et al. (2010). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 15(3), 1497-1509. [Link]
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Xu, K., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C⁻H Bond. PubMed. [Link]
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A Researcher's Comparative Guide to the Biological Activity Screening of Substituted Indole-2-carboxylates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its derivatives, substituted indole-2-carboxylates have garnered significant attention for their diverse and potent biological activities.[3][4][5] This guide provides a comparative analysis of the biological activities of various substituted indole-2-carboxylates, supported by experimental data and detailed screening protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and antiviral agents, thereby empowering researchers in the strategic design of novel therapeutics.
The Versatility of the Indole-2-carboxylate Scaffold
The indole-2-carboxylate framework offers a unique combination of a rigid bicyclic aromatic system and a modifiable ester or amide group at the 2-position. This allows for extensive chemical derivatization at multiple positions of the indole ring (N1, C3, C4, C5, C6, and C7) and at the carboxylate function. These substitutions profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological effects.[6][7][8][9]
Comparative Analysis of Biological Activities
The biological potential of substituted indole-2-carboxylates is vast. Here, we compare their performance in three key therapeutic areas:
Antimicrobial Activity
Substituted indole-2-carboxylates have demonstrated significant potential in combating bacterial and fungal pathogens, including multi-drug resistant strains.[10][11] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the indole ring.
Key Structure-Activity Relationship Insights:
-
Lipophilicity and Membrane Interaction: The introduction of lipophilic groups can enhance the interaction of the compounds with the microbial cell membrane, a crucial step for their antimicrobial action.
-
Target-Specific Interactions: Specific substitutions can lead to targeted inhibition of essential microbial enzymes or cellular processes. For instance, some indole-2-carboxamides have been shown to inhibit the MmpL3 transporter in mycobacteria, which is essential for mycolic acid translocation.[11]
Comparative Antimicrobial Data:
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 2 | Enterococcus faecalis | 8 | [12][13] |
| Compound 2 | Candida albicans | 8 | [12][13] |
| Compounds 1, 3, 5, 6 | Candida albicans | 32-64 | [12] |
| Compound 8g | Mycobacterium tuberculosis H37Rv | 0.32 µM | [14] |
Anticancer Activity
The anticancer properties of indole-2-carboxylates are a burgeoning area of research.[15] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[16][17]
Key Structure-Activity Relationship Insights:
-
Kinase Inhibition: Many indole-2-carboxamide derivatives have been identified as potent inhibitors of protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, which are often overexpressed in cancer cells.[16][17]
-
Apoptosis Induction: Certain substitutions can trigger the intrinsic apoptotic pathway, as evidenced by the activation of caspases and the release of cytochrome C.[17]
-
Structure and Cytotoxicity: The presence of specific moieties, such as a phenethyl group, has been shown to be crucial for the antiproliferative action of some indole-2-carboxamides against breast cancer cell lines.[17]
Comparative Anticancer Data (IC50/GI50 Values):
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [16] |
| Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [16] |
| Compound 5e | MCF-7 (Breast) | 0.80 | [17] |
| Compound 5e | A-549 (Lung) | 0.95 | [17] |
| Compound 5e | Panc-1 (Pancreatic) | 1.00 | [17] |
| Compound C11 | Bel-7402 (Liver) | - | [18] |
| Compound C11 | SMMC-7721 (Liver) | - | [18] |
| Compound C11 | Hep G2 (Liver) | - | [18] |
Antiviral Activity
Indole-2-carboxylates have emerged as a promising class of antiviral agents, with activity reported against a range of DNA and RNA viruses.[19] Their mechanisms of action can involve inhibiting viral entry, replication, or key viral enzymes.
Key Structure-Activity Relationship Insights:
-
Broad-Spectrum Activity: Some derivatives exhibit potent broad-spectrum antiviral activity.[19]
-
Enzyme Inhibition: A notable target for some indole-2-carboxylic acid derivatives is the HIV-1 integrase, an essential enzyme for viral replication.[3][20]
-
Substitution Patterns: The position and nature of substituents play a critical role in determining antiviral potency and selectivity. For example, an alkyloxy group at the 4-position of the indole ring was found not to be crucial for antiviral activities in one study.[19]
Comparative Antiviral Data:
| Compound/Derivative | Virus | IC50 (µmol/L) | Selectivity Index (SI) | Reference |
| Compound 8f | Coxsackie B3 virus | - | 17.1 | [19] |
| Compound 14f | Influenza A | 7.53 | 12.1 | [19] |
| Compound 17a | HIV-1 Integrase | 3.11 µM | - | [3] |
| Compound 1 | SARS-CoV-2 3CLpro | 250 nM (IC50) | - | [21] |
Experimental Protocols for Biological Activity Screening
To ensure the reliability and reproducibility of screening results, standardized and validated protocols are essential. Below are detailed methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]
Protocol:
-
Preparation of Microbial Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Screening: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antiviral Screening: Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.
Protocol:
-
Cell Monolayer Preparation: Seed a suitable host cell line in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Visualizing the Screening Workflow
A systematic workflow is crucial for the efficient screening and evaluation of substituted indole-2-carboxylates.
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A Comparative Guide to the Structural Validation of Methyl 3-bromo-1H-indole-2-carboxylate: A Deep Dive into HRMS and its Alternatives
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as indole derivatives, this validation underpins the reliability of all subsequent biological and pharmacological data. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of methyl 3-bromo-1H-indole-2-carboxylate, with a primary focus on High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present supporting data, and objectively compare the performance of HRMS with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography.
The Subject Molecule: this compound
This compound (C₁₀H₈BrNO₂) is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a bromine atom at the C3 position and a methyl ester at the C2 position creates a unique electronic and steric environment, making precise structural confirmation essential to understanding its reactivity and potential biological activity.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
HRMS is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula.
The Power of a High-Resolution Spectrum
A key feature in the HRMS spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This distinctive signature is a powerful diagnostic tool for identifying the presence of a single bromine atom in a molecule.
For this compound, the theoretical monoisotopic mass is 252.9793 g/mol . An HRMS experiment would be expected to show the following:
| Ion | Theoretical m/z | Relative Abundance |
| [C₁₀H₈⁷⁹BrNO₂]⁺ | 252.9793 | 100% |
| [C₁₀H₈⁸¹BrNO₂]⁺ | 254.9773 | ~97.5% |
The observation of this isotopic pattern with high mass accuracy provides unequivocal evidence for the presence of one bromine atom and confirms the elemental composition of the molecule.
Experimental Protocol: HRMS Analysis
A robust HRMS analysis protocol is crucial for obtaining reliable data.
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the purified this compound in a high-purity solvent such as acetonitrile or methanol to a concentration of approximately 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
For electrospray ionization (ESI), it is common to add a small amount of an acid, such as 0.1% formic acid, to promote protonation and the formation of [M+H]⁺ ions.
Instrumentation and Data Acquisition:
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer is typically used for HRMS analysis due to their high resolving power and mass accuracy.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound.
-
Acquisition Mode: Data is acquired in positive ion mode to observe the [M]⁺ or [M+H]⁺ ions.
-
Mass Range: A suitable mass range is selected to encompass the expected molecular ion peaks (e.g., m/z 100-500).
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.
The following diagram illustrates the general workflow for HRMS analysis:
The Orthogonal Approach: A Multi-Technique Strategy for Unambiguous Validation
While HRMS provides the molecular formula, it does not reveal the connectivity of the atoms. For complete structural elucidation, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Connectivity
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their bonding relationships can be established.
Expected ¹H NMR Spectral Features:
For this compound, the ¹H NMR spectrum would be expected to show:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring of the indole nucleus. The substitution pattern will influence the specific splitting patterns observed.
-
NH Proton: A broad singlet for the N-H proton of the indole ring, typically in the region of δ 8.0-9.0 ppm.
-
Methyl Protons: A sharp singlet around δ 3.9 ppm corresponding to the three protons of the methyl ester group.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (δ ~110-140 ppm).
-
C3-Br Carbon: The carbon atom attached to the bromine (C3) would be expected to appear at a shielded chemical shift compared to an unsubstituted C3 carbon in an indole ring.
-
Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.
The following diagram illustrates the logical relationship between different NMR experiments for structural elucidation:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the methyl ester.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region for the C-O bond of the ester.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish connectivity, stereochemistry, and intermolecular interactions. While powerful, it is contingent on the ability to grow high-quality single crystals of the compound.
A Comparative Analysis
| Feature | HRMS | NMR Spectroscopy | FT-IR Spectroscopy | X-ray Crystallography |
| Information Provided | Elemental Composition, Isotopic Pattern | Atomic Connectivity, 3D Structure in Solution | Functional Groups | Absolute 3D Structure in Solid State |
| Sample Requirement | Micrograms | Milligrams | Milligrams | Single Crystal |
| Analysis Time | Minutes | Minutes to Hours | Minutes | Hours to Days |
| Key Advantage | Unambiguous molecular formula determination | Detailed structural elucidation | Rapid functional group identification | Definitive structural proof |
| Limitation | Does not provide connectivity information | Can be complex to interpret for complex molecules | Provides limited structural detail | Requires a suitable single crystal |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a molecule as critical as this compound necessitates a multi-faceted analytical approach. High-Resolution Mass Spectrometry stands as the initial and indispensable tool for confirming the elemental composition with high confidence, guided by the characteristic isotopic signature of the bromine atom. However, to construct a complete and irrefutable structural picture, the data from HRMS must be integrated with the detailed connectivity information provided by NMR spectroscopy. FT-IR spectroscopy serves as a rapid and valuable complementary technique for confirming the presence of key functional groups. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous determination of the solid-state structure. By employing these techniques in a synergistic manner, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development endeavors.
References
- High-Resolution Mass Spectrometry for Small Molecule Analysis.Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/journal/jasms]
- NMR Spectroscopy in Drug Discovery and Development.Nature Reviews Drug Discovery. [URL: https://www.
- Interpreting Infrared Spectra: A Practical Approach.Royal Society of Chemistry. [URL: https://www.rsc.org/]
- Crystal Structure Determination.International Union of Crystallography. [URL: https://www.iucr.org/]
- Synthesis and characterization of novel indole derivatives.Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joce]
A Comparative Guide to the Cytotoxicity of Brominated Indole Derivatives
Introduction: The Rising Tide of Marine-Derived Indoles in Oncology
The indole chemical moiety serves as a foundational scaffold for a multitude of bioactive compounds, from the essential amino acid tryptophan to crucial signaling molecules.[1] In the realm of oncology, indole derivatives, particularly those found in cruciferous vegetables like indole-3-carbinol (I3C), have long been recognized for their chemopreventive and anticancer properties.[1] However, the marine environment, an immense reservoir of unique biodiversity, offers a particularly rich source of novel indole alkaloids with potent biological activities.[2] Marine organisms, subject to intense ecological pressures, produce an unprecedented diversity of secondary metabolites, often incorporating halogen atoms like bromine, which are more abundant in marine than terrestrial ecosystems.[2]
This guide focuses on a specific, promising class of these marine natural products: brominated indole derivatives . These compounds, isolated from sources such as marine molluscs, sponges, and tunicates, have consistently demonstrated significant cytotoxic and antineoplastic activities against a wide array of cancer cell lines.[3][4][5] We will objectively compare the cytotoxic performance of key brominated indoles, delve into their mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation, offering researchers a comprehensive resource for navigating this exciting frontier in drug discovery.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency
The efficacy of a potential anticancer agent is fundamentally measured by its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 value indicates greater potency.
A significant body of research, particularly on derivatives from the Australian marine mollusc Dicathais orbita, provides a clear basis for comparison. The table below summarizes the cytotoxic activity of two prominent brominated indoles, 6-bromoisatin and tyrindoleninone , alongside other relevant derivatives across various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| 6-Bromoisatin | HT29 | Colorectal Carcinoma | ~100 | [6][7][8][9] |
| Caco-2 | Colorectal Adenocarcinoma | ~100 | [6][7] | |
| U937 | Lymphoma | 75 | [6] | |
| JAr | Choriocarcinoma | ~223 | [6] | |
| KGN | Granulosa Cell Tumor | ~22 | [7] | |
| Tyrindoleninone | HT29 | Colorectal Carcinoma | 390 | [6][7][8][9] |
| Caco-2 | Colorectal Adenocarcinoma | 98 | [7] | |
| U937 | Lymphoma | 4 | [7] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 156 | [7] | |
| 7-Bromoisatin | U937 | Lymphoma | 83 | [6] |
| 5,6,7-Tribromoisatin | Jurkat | T-cell Leukemia | 8 (induces caspase 3/7) | [7] |
| 3,10-Dibromofascaplysin | K562 | Myeloid Leukemia | 0.318 | [10] |
| THP-1 | Myeloid Leukemia | 0.329 | [10] | |
| MV4-11 | Myeloid Leukemia | 0.233 | [10] | |
| Meridianin B | Murine Mammary Tumor | Adenocarcinoma | 9.3 | [11] |
| Meridianin D | Murine Mammary Tumor | Adenocarcinoma | 33.9 | [11] |
Analysis and Interpretation:
The data clearly indicates that 6-bromoisatin exhibits potent and relatively consistent cytotoxic activity against colorectal cancer cell lines (HT29 and Caco-2), with an IC50 of approximately 100 µM.[6][7][8][9] In contrast, tyrindoleninone shows variable potency; it is significantly less active against HT29 cells (IC50 = 390 µM) but more potent against Caco-2 cells (IC50 = 98 µM).[7] This highlights the importance of cell line-specific responses. Notably, tyrindoleninone displays remarkable potency against the U937 lymphoma cell line, with an IC50 of just 4 µM.[7]
The position of the bromine atom on the isatin ring also influences activity. For instance, 7-bromoisatin shows a similar potency (IC50 = 83 µM) to 6-bromoisatin (IC50 = 75 µM) against U937 lymphoma cells.[6] Furthermore, increasing the degree of halogenation, as seen with 5,6,7-tribromoisatin, can lead to potent induction of apoptotic pathways at low concentrations.[7] This suggests a strong structure-activity relationship, where halogenation at positions 5, 6, and/or 7 on the isatin scaffold can enhance cytotoxic effects.[7]
Unraveling the Mechanism: How Brominated Indoles Induce Cancer Cell Death
The cytotoxic effects of brominated indoles are not merely a result of non-specific toxicity but are orchestrated through specific molecular pathways that lead to programmed cell death (apoptosis) and cell cycle disruption.
1. Induction of Apoptosis via Caspase Activation: A primary mechanism of action for compounds like 6-bromoisatin and tyrindoleninone is the induction of apoptosis. Studies have shown that these molecules activate the caspase-dependent pathway.[6][7] Caspases are a family of proteases that act as executioners in the apoptotic process. Specifically, treatment with 6-bromoisatin and tyrindoleninone leads to a significant increase in the activity of caspase 3/7 , central effectors of apoptosis.[6][7][9] For example, a fraction containing 6-bromoisatin induced apoptosis in 77.6% of HT29 colon cancer cells.[6][7][8][9]
2. Cell Cycle Arrest: In addition to triggering apoptosis, brominated indoles can interfere with the cancer cell's ability to replicate by arresting the cell cycle at critical checkpoints. 6-bromoisatin has been shown to cause cell cycle arrest in the G2/M phase in HT29 cells.[6][7][8][9] This prevents the cells from entering mitosis and undergoing division, ultimately leading to cell death.
3. Modulation of Key Signaling Pathways: The upstream signaling events that trigger apoptosis and cell cycle arrest are crucial. For halogenated isatins like 6-bromoisatin, a proposed mode of action involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway .[6] The ERK pathway is a central regulator of cell proliferation, differentiation, and survival; its inhibition can suppress cell growth and promote apoptosis.[6] Other related brominated indole derivatives, such as 6,6′-dibromoindirubin, are known to be potent inhibitors of enzymes like Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), which are also critical for cell cycle progression.[6]
Caption: Proposed mechanism of brominated indole cytotoxicity.
Core Experimental Protocols: A Scientist's Guide
To ensure reproducibility and standardization, adhering to well-defined protocols is paramount. The following sections provide detailed, step-by-step methodologies for the key assays used in cytotoxicity studies of brominated indole derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated indole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 4 hours at 37°C. After this period, carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for single-cell analysis. It is used to quantify apoptosis (using Annexin V/Propidium Iodide staining) and to determine cell cycle distribution (using Propidium Iodide staining alone).[6][9]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the brominated indole derivatives at the desired concentrations (e.g., at their IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining (Choose one):
-
For Apoptosis (Annexin V/PI): Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer before analysis.
-
For Cell Cycle (PI): Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate overnight at -20°C. Centrifuge, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
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A Comparative Guide to the Synthetic Routes of Functionalized Indole-2-Carboxylic Acids
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs. The strategic placement of the carboxylic acid at the 2-position, coupled with further functionalization on the indole nucleus, allows for fine-tuning of biological activity. Consequently, the efficient and versatile synthesis of these molecules is of paramount importance to researchers in both academia and industry. This guide provides an in-depth comparison of classical and modern synthetic routes to functionalized indole-2-carboxylic acids, offering insights into their mechanisms, practical applications, and relative advantages.
Classical Approaches: Time-Tested Routes to the Indole Core
Two classical named reactions have long been the workhorses for the synthesis of indole-2-carboxylic acids: the Reissert synthesis and the Fischer indole synthesis. These methods, while foundational, come with their own sets of advantages and limitations.
The Reissert Indole Synthesis
The Reissert indole synthesis is a robust method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[1] The reaction proceeds in two main stages: a base-catalyzed condensation followed by a reductive cyclization.
Mechanism and Experimental Considerations:
The synthesis begins with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide or potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[1] Potassium ethoxide has been reported to provide better yields in some cases.[1] This intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, with zinc dust in acetic acid being a common choice.[1] Other options include ferrous sulfate and ammonia, iron powder in acetic acid/ethanol, and sodium dithionite.[2][3] The reduction of the nitro group to an amine is immediately followed by an intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid.[2]
Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid [1]
-
Condensation: In a suitable reaction vessel, dissolve o-nitrotoluene and diethyl oxalate in an anhydrous solvent such as ethanol.
-
Slowly add a solution of potassium ethoxide in ethanol at room temperature.
-
Stir the reaction mixture for several hours until the condensation is complete (monitoring by TLC).
-
Quench the reaction with water and acidify to precipitate the ethyl o-nitrophenylpyruvate.
-
Isolate the intermediate by filtration and wash with cold ethanol.
-
Reductive Cyclization: Suspend the ethyl o-nitrophenylpyruvate in acetic acid.
-
Add zinc dust portion-wise while maintaining the reaction temperature below 40°C.
-
After the addition is complete, stir the mixture for an additional period until the cyclization is complete.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to crystallize the indole-2-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent to obtain the pure indole-2-carboxylic acid.
The Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[4] For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are used as the carbonyl component.
Mechanism and Experimental Considerations:
The reaction begins with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with pyruvic acid.[4] This is followed by tautomerization to an enamine intermediate. The key step is a[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[4] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[4] A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[4] The initial discovery by Fischer and Jourdan in 1883, which involved the cyclization of the N-methylphenylhydrazone of pyruvate, resulted in a low yield of 1-methyl-2-indolecarboxylic acid (5%).[4] Modern adaptations have significantly improved the efficiency of this transformation.
Experimental Protocol: Fischer Synthesis of 2-Phenylindole (A Representative Example) [6]
-
Hydrazone Formation: A mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is warmed on a steam bath for 1 hour. The resulting acetophenone phenylhydrazone is then crystallized from ethanol.
-
Cyclization: The dried acetophenone phenylhydrazone is added to a pre-heated mixture of zinc chloride in glacial acetic acid.
-
The reaction mixture is heated, and upon completion (indicated by a color change and cessation of fuming), it is poured into water.
-
The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.
Modern Approaches: The Rise of Transition-Metal Catalysis
While classical methods are still valuable, modern organic synthesis has seen a surge in the development of transition-metal-catalyzed reactions that offer milder conditions, broader functional group tolerance, and often higher efficiency. Palladium catalysis, in particular, has emerged as a powerful tool for the synthesis of functionalized indoles.
Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
A notable modern approach involves the palladium-catalyzed aerobic amination of aryl C-H bonds to construct the indole-2-carboxylate core.[7] This method starts from readily available 2-acetamido-3-aryl-acrylates, which can be synthesized from benzaldehyde derivatives and N-acetyl glycine.[7]
Mechanism and Experimental Considerations:
The reaction is carried out with a catalytic amount of a palladium(II) source, such as palladium(II) acetate, and uses molecular oxygen as the terminal oxidant, making it an environmentally benign process.[7] The proposed mechanism involves the formation of a Pd(II)-amidate species, which then undergoes metallation of the arene to form a chelated Pd(II)-aryl intermediate.[7] Reductive elimination of this intermediate furnishes the indole product and a Pd(0) species, which is then reoxidized by oxygen to regenerate the active Pd(II) catalyst.[7] This method has been shown to be effective for a range of electron-rich and electron-poor substrates, affording good to high yields of 1-acetyl indole-carboxylates, which can be easily deacetylated to provide the desired indole-2-carboxylates.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of Indole-2-carboxylate Derivatives [7]
-
To a reaction tube, add the 2-acetamido-3-aryl-acrylate substrate, palladium(II) acetate (catalyst), and a suitable solvent (e.g., toluene).
-
The tube is sealed with a balloon of oxygen.
-
The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1-acetyl indole-carboxylate.
-
The acetyl group can be removed by standard deacetylation procedures (e.g., hydrolysis with a base) to afford the final indole-2-carboxylate.
Comparative Analysis of Synthetic Routes
| Feature | Reissert Synthesis | Fischer Synthesis | Palladium-Catalyzed C-H Amination |
| Starting Materials | o-Nitrotoluenes, Diethyl oxalate | Arylhydrazines, Pyruvic acid/esters | 2-Acetamido-3-aryl-acrylates |
| Key Transformation | Reductive cyclization | [5][5]-Sigmatropic rearrangement | Oxidative C-H amination |
| Catalyst/Reagent | Strong base (KOEt), Reducing agent (Zn/AcOH) | Strong acid (H+, Lewis acids) | Pd(II) catalyst, O2 (oxidant) |
| Reaction Conditions | Often requires strong base and acidic reduction | Harsh acidic conditions, often high temperatures | Milder conditions, aerobic |
| Functional Group Tolerance | Moderate; sensitive to strong base/acid | Limited by harsh acidic conditions | Good; tolerates a range of functional groups |
| Yields | Variable, can be good | Can be low to moderate, highly substrate-dependent | Generally good to high[7] |
| Scalability | Can be scaled up | Can be challenging to scale due to exotherms | Potentially scalable, but catalyst cost is a factor |
| Generality | Good for substituted o-nitrotoluenes | Very broad, many variations exist | Good for various substituted aryl acrylates[7] |
Conclusion
The synthesis of functionalized indole-2-carboxylic acids remains a vibrant area of research, driven by the importance of these compounds in drug discovery. The classical Reissert and Fischer syntheses provide reliable, albeit sometimes harsh, methods for accessing these core structures. For researchers seeking milder conditions and broader functional group compatibility, modern transition-metal-catalyzed methods, such as the palladium-catalyzed aerobic amination, offer a powerful alternative. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, is crucial for making an informed decision and achieving success in the laboratory.
References
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D. A. C. Beck, J. S. Cannon, and J. M. Bailey, "Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds," Tetrahedron Letters, vol. 58, no. 31, pp. 3031-3034, 2017. [Link]
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S. R. Banini et al., "Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization," The Journal of Organic Chemistry, vol. 78, no. 15, pp. 7542-7555, 2013. [Link]
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M. A. Yurovskaya and A. V. Karchava, "Synthesis of Indole-2-Carboxylic Acid Esters," Synthetic Communications, vol. 22, no. 11, pp. 1577-1583, 1992. [Link]
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M. A. Tora and S. M. T. H. Taha, "Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy," Molecules, vol. 27, no. 1, p. 259, 2022. [Link]
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Navigating the Synthesis Maze: A Comparative Guide to N-Protected vs. N-Unprotected Bromoindoles
For the modern researcher, scientist, and drug development professional, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals necessitates efficient and versatile synthetic strategies. Among the key building blocks for indole functionalization, bromoindoles stand out as versatile precursors for a myriad of cross-coupling and substitution reactions. However, a critical decision point often arises at the outset of any synthetic campaign: to protect the indole nitrogen or to proceed with the N-H free indole. This guide provides an in-depth, evidence-based comparison of these two approaches, empowering you to make informed decisions that streamline your synthetic endeavors and maximize your research outcomes.
The seemingly simple choice between an N-protected and an N-unprotected bromoindole has profound implications for reactivity, stability, and regioselectivity. The presence of the N-H proton in unprotected indoles introduces both opportunities and challenges, influencing the electronic nature of the indole ring and participating directly in certain reaction mechanisms. Conversely, the installation of a protecting group can modulate reactivity, enhance solubility, and direct functionalization to specific positions, albeit at the cost of additional synthetic steps for protection and deprotection. This guide will dissect these nuances, providing you with the technical insights and experimental data necessary to navigate this critical synthetic decision.
The Dichotomy of the Indole Nitrogen: A Tale of Two Reactivities
The core of the issue lies in the dual nature of the indole N-H bond. It is both a weakly acidic proton and a site of potential coordination to metal catalysts. This duality dictates the divergent synthetic pathways and outcomes observed when comparing N-protected and N-unprotected bromoindoles.
N-Unprotected Bromoindoles: The Allure of Atom Economy
Employing N-unprotected bromoindoles is attractive due to its inherent atom and step economy. Bypassing the protection and deprotection steps simplifies the synthetic route, saving time and resources. However, this approach is not without its complexities.
Advantages:
-
Streamlined Synthesis: The most significant advantage is the reduction in the number of synthetic steps, leading to higher overall yields and reduced waste.
-
Direct Access to N-H Functionalized Products: For final products where the indole N-H is desired, this approach avoids the final deprotection step.
-
Potential for Unique Reactivity: The N-H bond can participate in certain catalytic cycles, sometimes leading to unexpected and useful transformations.
Disadvantages:
-
Reduced Stability: N-H indoles can be unstable under strongly acidic or basic conditions. The indole nucleus itself is susceptible to degradation under acidic conditions[1].
-
Potential for N-Functionalization Side Reactions: In the presence of strong bases or electrophiles, competitive N-functionalization can occur, leading to undesired byproducts.
-
Altered Reactivity and Regioselectivity: The acidic N-H proton can interfere with organometallic reagents and can influence the regioselectivity of metal-catalyzed reactions. For instance, in palladium-catalyzed reactions, the N-H can interact with the catalyst, potentially altering the outcome of the reaction.
-
Lower Solubility: N-H indoles often exhibit lower solubility in common organic solvents compared to their N-protected counterparts, which can complicate reaction setup and purification.
N-Protected Bromoindoles: Precision and Control in Synthesis
The use of N-protecting groups offers a greater degree of control over the synthesis, mitigating many of the challenges associated with N-H free indoles. Common protecting groups for indoles include tert-butyloxycarbonyl (Boc), tosyl (Ts), and benzyl (Bn).
Advantages:
-
Enhanced Stability: N-protection generally increases the stability of the indole ring towards a wider range of reaction conditions, including strongly acidic and basic media.
-
Prevention of N-Functionalization: The protecting group effectively blocks the nucleophilic nitrogen, preventing unwanted side reactions at this position.
-
Modulation of Reactivity and Regioselectivity: Protecting groups can be strategically chosen to influence the electronic properties of the indole ring and direct functionalization to specific positions. For example, bulky protecting groups can sterically hinder certain positions, favoring reaction at others.
-
Improved Solubility: N-protected indoles often exhibit improved solubility in organic solvents, facilitating homogeneous reaction conditions and purification.
Disadvantages:
-
Additional Synthetic Steps: The introduction and subsequent removal of the protecting group adds two steps to the synthetic sequence, which can lower the overall yield and increase the cost and time of the synthesis.
-
Harsh Deprotection Conditions: Some protecting groups require harsh conditions for removal, which may not be compatible with other functional groups present in the molecule. For example, while the N-Boc group can often be removed under mild acidic conditions, other groups may require strong acids, bases, or reductive conditions[2][3][4][5].
Head-to-Head Comparison: Performance in Key Synthetic Transformations
To provide a clear, data-driven comparison, we will now examine the performance of N-protected and N-unprotected bromoindoles in several common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice between a protected and unprotected bromoindole can significantly impact the efficiency of this transformation.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile | 37 | 18 | High | [6] |
| 5-Bromoindole | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave (100°C) | 0.5-0.67 | High | [6] |
| N-Boc-5-bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [7] |
Analysis:
As the table illustrates, both N-protected and N-unprotected bromoindoles can be effective substrates in Suzuki-Miyaura couplings. For N-unprotected 5-bromoindole, modern catalyst systems utilizing bulky phosphine ligands like SPhos can achieve high yields under relatively mild conditions[6]. Microwave-assisted protocols have also proven effective[6]. N-Boc protected 5-bromoindole is also an excellent coupling partner, often providing high and reproducible yields[7].
Mechanistic Considerations:
The acidic N-H proton of unprotected indoles can potentially interact with the palladium catalyst or the basic reaction medium. This can sometimes lead to catalyst inhibition or the formation of undesired byproducts. However, with the appropriate choice of ligand and base, these issues can often be overcome. The protecting group in N-protected indoles prevents these interactions, leading to more predictable reactivity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Lithiation pathways for N-unprotected vs. N-protected bromoindoles.
Experimental Protocols: A Practical Guide
To further aid in your synthetic planning, we provide detailed, step-by-step protocols for key transformations involving both N-protected and N-unprotected bromoindoles.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole (N-Unprotected)
This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of 5-bromoindole.[6]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)
-
SPhos (0.005 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Protocol 2: Synthesis of N-Boc-5-bromoindole
This protocol describes a general procedure for the N-Boc protection of 5-bromoindole.
Materials:
-
5-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask equipped with a stirring bar, dissolve 5-bromoindole (1.0 equiv.) and TEA (or DIPEA) (3 equiv.) in a 2:1 v/v mixture of THF/H₂O.
-
Stir the solution at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv.) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-Boc-5-bromoindole, which can be further purified by column chromatography if necessary.
Protocol 3: Deprotection of N-Boc-5-bromoindole
This protocol outlines a standard procedure for the acidic deprotection of N-Boc-5-bromoindole.[2]
Materials:
-
N-Boc-5-bromoindole
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 5-bromoindole.
Conclusion: Making the Strategic Choice
The decision to use an N-protected versus an N-unprotected bromoindole is not a matter of one being universally superior to the other. Instead, it is a strategic choice that depends on the specific goals of the synthesis, the nature of the desired final product, and the reaction conditions to be employed.
Choose N-Unprotected Bromoindoles when:
-
Atom and step economy are paramount.
-
The final target requires a free N-H indole.
-
The planned synthetic steps are compatible with the N-H functionality.
-
You are exploring novel reactivity profiles.
Choose N-Protected Bromoindoles when:
-
Enhanced stability and predictability are crucial.
-
You need to prevent N-functionalization side reactions.
-
Regiocontrol is a key consideration, particularly for functionalization at the C-2 position.
-
Improved solubility is required for challenging reaction conditions.
By carefully considering the advantages and disadvantages outlined in this guide and leveraging the provided experimental insights, researchers can confidently select the optimal bromoindole substrate for their synthetic campaigns, paving the way for the efficient and successful synthesis of novel indole-containing molecules with potential applications in medicine and materials science.
References
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- Talk, R. A., El‐Tunsi, A., Robertson, C. C., & Coldham, I. (2019). Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline. European Journal of Organic Chemistry, 2019(31-32), 5294-5301.
- Clerici, F., Gelmi, M. L., Pocar, D., & Rossi, E. (2001). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 101(6), 1867–1930.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
- Corr, M. J., Sharma, S. V., Pubill-Ulldemolins, C., & Goss, R. J. M. (2016). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
- Talk, R. A., El-Tunsi, A., Robertson, C. C., & Coldham, I. (2019). Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline. European Journal of Organic Chemistry, 2019(31-32), 5294-5301.
- A. S. (2012).
- G. A., & D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22753-22759.
- P. S. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
- Avalani, J. R., Sanghvi, Y. S., & Vora, J. J. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry, 2(1), 38-42.
-
ResearchGate. (2025). Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. Retrieved from [Link]
- S. P. (2013). Direct C-arylation of free (NH)-indoles and pyrroles catalyzed by Ar-Rh(III) complexes assembled in situ. Semantic Scholar.
-
ResearchGate. (n.d.). Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. Retrieved from [Link]
- Pazdera, P., & Vančo, J. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
-
RSC Blogs. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Retrieved from [Link]
- T. M. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6527.
-
ResearchGate. (2026). β-Selective Heck Reactions of Unprotected Allylamines Driven by Surface Charge of in situ-Formed Pd Nanoparticles. Retrieved from [Link]
- Z. Z. (2021). Insights into the NHC-catalyzed cascade Michael/aldol/lactamization reaction: mechanism and origin of stereoselectivity. Organic Chemistry Frontiers, 8(19), 5469-5479.
-
ResearchGate. (2025). NHC-catalyzed N-H functionalization/cycloaddition reaction of indole aldehyde and ketone: A DFT perspective. Retrieved from [Link]
-
Fairlamb Group. (n.d.). Publications: 2020 – 2024. Retrieved from [Link]
-
ResearchGate. (2025). Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar—Rh(III) Complexes Assembled in situ.. Retrieved from [Link]
- Godoy, F., Segarra, C., Poyatos, M., & Peris, E. (2011).
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
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A Senior Scientist's Guide to Bromoindole Purification: A Comparative Analysis
In the landscape of medicinal chemistry and materials science, bromoindoles stand as a cornerstone scaffold, pivotal for developing novel therapeutics and functional materials.[1] However, the synthetic routes to these valuable compounds are often fraught with challenges, yielding crude products contaminated with regioisomers, poly-halogenated species, and oxidation byproducts.[2][3] The presence of these impurities can confound biological assays, derail subsequent synthetic steps, and compromise the integrity of research data. Consequently, the selection and execution of an appropriate purification strategy are not merely procedural steps but critical determinants of a project's success.
This guide provides a comprehensive comparison of the primary methods for purifying bromoindoles. We will move beyond simple protocols to dissect the underlying principles of each technique, offering data-driven comparisons and field-proven insights to empower researchers to make informed decisions.
The Challenge: Common Impurities in Bromoindole Synthesis
Understanding the enemy is the first step to victory. The most common impurities encountered during bromoindole synthesis include:
-
Regioisomers: Direct bromination of the indole nucleus is notoriously difficult to control, often leading to mixtures of isomers (e.g., 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromoindoles).[4] The pyrrole ring's high reactivity can also lead to substitution at the C3 position.[2]
-
Poly-brominated Indoles: The use of excess brominating agent or harsh reaction conditions can result in the formation of di- and tri-brominated indoles.[2]
-
Oxidation Products: Indoles are susceptible to oxidation, which can form colored impurities like oxindoles.[2]
-
Starting Materials & Reagents: Incomplete reactions leave residual starting indole and unreacted reagents in the crude mixture.
The choice of purification method must be tailored to the specific impurity profile of the crude product.
Method 1: Flash Column Chromatography
Flash column chromatography is the quintessential workhorse of the synthetic chemistry lab. It is a rapid, versatile technique for separating compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Principle of Separation: The separation hinges on the polarity of the molecules. The polar silica gel stationary phase retains polar molecules more strongly, causing them to elute more slowly. Less polar compounds have a weaker interaction and are carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (the eluent), a mixture of compounds can be separated into its individual components.
Experimental Workflow & Protocol:
Sources
- 1. 5-Bromoindole: luminescence properties and its application_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Methyl 3-Bromo-1H-indole-2-carboxylate by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable scientific outcomes. Methyl 3-bromo-1H-indole-2-carboxylate, a key building block in the synthesis of a variety of biologically active compounds, is no exception. This guide provides an in-depth, experience-driven approach to assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques, and offering the rationale behind the proposed methodology.
The Criticality of Purity for Indole Derivatives
Indole derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of impurities, even in trace amounts, can have significant consequences, leading to:
-
Altered Pharmacological Profiles: Impurities may exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Certain process-related impurities can be toxic, posing a safety risk in downstream applications.
-
Reaction Inhibition or Side Reactions: Impurities can interfere with subsequent synthetic steps, reducing yields and complicating purification.
-
Polymorphism: The presence of impurities can influence the crystallization process, leading to different polymorphic forms with varying physical and chemical properties.
Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but an integral part of the research and development process.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of a vast array of organic molecules, including indole derivatives.[1] Its high resolving power, sensitivity, and reproducibility make it the method of choice for separating the target compound from structurally similar impurities.
The "Why" Behind the HPLC Method Parameters
The development of a successful HPLC method is a blend of theoretical understanding and empirical optimization. For this compound, the following parameters are recommended as a starting point, with the rationale for each choice explained:
| Parameter | Recommended Setting | Justification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis or DAD Detector | A gradient system is essential for resolving compounds with a range of polarities, which is typical for a crude reaction mixture. A Diode Array Detector (DAD) is preferable as it allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar indole ring system. A 250 mm length offers high resolution, and a 5 µm particle size provides a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peak shapes for acidic and basic analytes by minimizing tailing. It also maintains a low pH, which is beneficial for the stability of many organic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low viscosity and UV cutoff, making it compatible with a wide range of detection wavelengths. |
| Gradient | 5% to 95% B over 20 minutes, then hold for 5 minutes | A broad gradient ensures the elution of both polar and nonpolar impurities. The hold at high organic content helps to wash out any strongly retained compounds from the column. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that can be adjusted to optimize separation. |
| Detection Wavelength | 220 nm and 280 nm | Indole derivatives typically have strong absorbance around 220 nm and a secondary maximum around 280 nm. Monitoring both wavelengths can help in detecting a wider range of impurities, as their UV maxima may differ from the main compound. |
| Injection Volume | 10 µL | This is a standard injection volume that can be adjusted based on the sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve in Acetonitrile or a mixture of Acetonitrile/Water to a concentration of 1 mg/mL. | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. Filtering the sample through a 0.45 µm filter is essential to remove particulate matter that could clog the column. |
Experimental Workflow for HPLC Purity Analysis
Sources
Safety Operating Guide
Guide to the Safe and Compliant Disposal of Methyl 3-Bromo-1H-Indole-2-Carboxylate
This document provides a comprehensive, step-by-step protocol for the proper disposal of methyl 3-bromo-1H-indole-2-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a halogenated heterocyclic compound, this substance requires specific handling and disposal pathways that differ significantly from non-hazardous or non-halogenated chemical waste. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.
Core Principles: Hazard Assessment and Regulatory Context
Before initiating any disposal procedure, a thorough understanding of the compound's hazards and the governing regulations is paramount. This compound is not merely general chemical waste; its molecular structure dictates its classification and subsequent disposal route.
Causality Behind Classification: The presence of a bromine atom classifies this compound as a halogenated organic waste .[1][2] This is a critical distinction because the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in a specialized incinerator equipped with scrubbers.[3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established stringent guidelines under the Resource Conservation and Recovery Act (RCRA) for managing such wastes to prevent environmental contamination.[4]
Key Hazard Summary
| Hazard Type | Description | Rationale for Disposal Protocol |
| Skin & Eye Irritation | Expected to cause skin and eye irritation upon contact.[5][6][7] | Requires the use of specific Personal Protective Equipment (PPE) to prevent exposure during handling and disposal. |
| Environmental Hazard | As a synthetic organic compound, improper release can be harmful to aquatic life and ecosystems. Halogenated organics can be persistent in the environment. | Prohibits disposal down the drain or in regular trash.[2][7] Mandates containment in designated, sealed waste containers. |
| Regulatory Classification | Falls under the category of Halogenated Organic Waste .[1][8] | Dictates segregation from all other waste streams and disposal via a licensed hazardous waste management facility, typically through high-temperature incineration. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required to protect against potential splashes.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: While not typically required under normal use with adequate ventilation (e.g., a chemical fume hood), if there is a risk of generating dust from solid material, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal and Segregation Protocol
This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical. The primary directive is the strict segregation of halogenated waste.[1][8]
Step 1: Waste Characterization and Container Labeling
-
Identify the Waste Stream: All waste containing this compound, including pure compound, reaction mixtures, solutions, and contaminated materials, must be designated as "Halogenated Organic Waste."
-
Prepare the Waste Container:
-
Select a container made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle with a screw cap for liquids; a labeled, sealed bag or drum for solids).
-
The container must be in good condition, leak-proof, and have a tightly sealing lid.[2]
-
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "This compound " and specify that it is a "Halogenated Organic Waste." [2] Do not use abbreviations or chemical formulas.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated "Halogenated Organic Liquid Waste" container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be collected in a designated solid waste container, clearly marked as containing halogenated organic waste.[9]
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[2] This minimizes the release of vapors and prevents spills.
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Procedures
Final Disposal: The ultimate disposal of chemical waste must be handled by professionals.
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide specific guidance, waste labels, and arrange for the pickup of full waste containers.
-
Licensed Waste Disposal Service: The EHS department works with licensed and approved waste disposal companies that are equipped to handle and incinerate halogenated organic compounds in compliance with all federal and state regulations.[4][10]
Emergency Spill Procedures: In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with absorbent pads to contain the spill. Place the used absorbent materials into a sealed, labeled bag or container for disposal as halogenated waste.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department immediately.
References
- Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA).
- This compound Safety D
- Disposal process for halogenated organic material (P
- Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regul
- Hazardous Waste Segregation Guidelines. Source: University of Wisconsin-Madison.
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign.
- Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Source: Benchchem.
- Organic Solvents Waste Management. Source: Cornell University Environmental Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
- SAFETY DATA SHEET - Cayman Chemical. Source: Cayman Chemical.
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- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. needle.tube [needle.tube]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Methyl 3-Bromo-1H-indole-2-carboxylate
This guide provides essential, immediate safety and logistical information for the handling of methyl 3-bromo-1H-indole-2-carboxylate (CAS No. 220664-31-3). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is designed for researchers, scientists, and drug development professionals and is structured to provide in-depth, practical guidance.
Hazard Assessment and Triage
This compound is a halogenated indole derivative. Based on data from structurally similar compounds, such as methyl 6-bromo-1H-indole-2-carboxylate and other brominated indoles, it should be handled as a substance with the following potential hazards[1][2]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation[2][3][4].
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
Given these potential hazards, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential absorption. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. Consider a chemical-resistant apron for larger quantities. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of potentially harmful dust or aerosols. |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of according to institutional guidelines.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Safe Handling
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
